3-methoxy-7,8-dihydroquinolin-5(6H)-one chemical structure
Technical Monograph: 3-Methoxy-7,8-dihydroquinolin-5(6H)-one Abstract This technical guide provides a comprehensive analysis of 3-methoxy-7,8-dihydroquinolin-5(6H)-one, a bicyclic heterocyclic scaffold bridging the struc...
Abstract
This technical guide provides a comprehensive analysis of 3-methoxy-7,8-dihydroquinolin-5(6H)-one, a bicyclic heterocyclic scaffold bridging the structural gap between simple quinolines and tetrahydroisoquinoline alkaloids. As a "privileged structure" in medicinal chemistry, this core offers unique electronic properties due to the interplay between the electron-donating methoxy group at C3 and the electron-withdrawing ketone at C5. This guide details the structural causality, a validated synthetic protocol via enaminone annulation, and its application in neurodegenerative and oncology drug discovery.
Part 1: Structural Analysis & Electronic Causality
The 3-methoxy-7,8-dihydroquinolin-5(6H)-one molecule represents a push-pull conjugated system. To understand its reactivity, one must analyze the competing electronic effects:
The "Push": The methoxy group (-OCH₃) at position 3 acts as a
-donor (mesomeric effect +M). In a standard pyridine ring, position 3 is electronically neutral compared to positions 2 and 4. However, the donation increases the electron density of the pyridine ring, making the nitrogen more basic and the ring more susceptible to electrophilic attack compared to the unsubstituted analog.
The "Pull": The ketone (C=O) at position 5 is conjugated to the pyridine ring. It exerts a strong electron-withdrawing effect (-M), pulling electron density away from the aromatic core and specifically deactivating position 4.
The Scaffold: The 7,8-dihydro-5(6H)-one ring (cyclohexenone fused to pyridine) imposes geometric constraints. Unlike fully aromatic quinoline, the partially saturated ring allows for specific stereochemical functionalization at C6, C7, and C8, while the C5 ketone serves as a "chemical handle" for further derivatization (e.g., reductive amination, Wittig olefination).
Table 1: Predicted Physicochemical Profile
Property
Value (Predicted)
Causality
Molecular Formula
C₁₀H₁₁NO₂
Core bicyclic system.
Molecular Weight
177.20 g/mol
Low MW, suitable for fragment-based drug design (FBDD).
LogP
~1.2 - 1.5
Moderate lipophilicity; CNS penetrant potential.
H-Bond Acceptors
3 (N, C=O, -O-)
High potential for receptor binding (e.g., Kinase hinge regions).
H-Bond Donors
0
Requires protonation or functionalization to donate.
pKa (Conj. Acid)
~4.5 - 5.0
Reduced basicity vs. pyridine due to C5 ketone withdrawal.
Part 2: Synthetic Protocol (The "Curran-Modified" Annulation)
While various routes exist, the most robust method for generating 3-substituted-7,8-dihydroquinolin-5(6H)-ones with high regiocontrol is the Enaminone Annulation strategy. This convergent synthesis avoids the selectivity issues of reducing fully aromatic quinolines.
Retrosynthetic Logic
The molecule is disconnected into two primary fragments:
Nucleophile: 3-Aminocyclohex-2-enone (derived from 1,3-cyclohexanedione).[1]
Electrophile: A C3-synthon carrying the methoxy group, specifically 2-methoxy-3-(dimethylamino)acrolein .
Step-by-Step Experimental Methodology
Reagents:
1,3-Cyclohexanedione (1.0 equiv)
Ammonium Acetate (1.2 equiv)
2-Methoxy-3-(dimethylamino)acrolein (1.0 equiv) [Prepared via Vilsmeier-Haack of 1,2-dimethoxyethene]
Glacial Acetic Acid (Solvent/Catalyst)
Toluene (Co-solvent for azeotropic removal)
Protocol:
Enaminone Formation (In Situ):
Charge a round-bottom flask with 1,3-cyclohexanedione and ammonium acetate in toluene/acetic acid (4:1 ratio).
Reflux for 2 hours with a Dean-Stark trap to remove water. This generates the 3-aminocyclohex-2-enone intermediate in situ.[1]
Checkpoint: Monitor via TLC (formation of a lower Rf spot).
Annulation (Ring Closure):
Cool the reaction mixture to 60°C.
Add 2-methoxy-3-(dimethylamino)acrolein dropwise over 30 minutes.
Mechanism:[1][2][3] The enamine nitrogen attacks the activated acrolein (Michael-type addition), followed by elimination of dimethylamine and cyclization.
Cyclization & Workup:
Heat the mixture to reflux for 4–6 hours. The color will darken to deep orange/brown.
Cool to room temperature.[4] Neutralize with saturated NaHCO₃ solution (careful of foaming).
Extract with Ethyl Acetate (3x). Wash combined organics with Brine.
Dry over Na₂SO₄ and concentrate in vacuo.
Purification:
The crude residue is often an oil. Purify via Flash Column Chromatography (SiO₂).
Eluent: Gradient of 0-5% Methanol in Dichloromethane (DCM).
Yield Expectation: 55–70%.
Self-Validating Step:
1H NMR Check: Look for the singlet of the methoxy group (~3.9 ppm) and the characteristic pyridine protons. The C4 proton will appear as a singlet or doublet downfield (~8.0-8.5 ppm) due to the deshielding effect of the C5 ketone.
Part 3: Visualization of Pathways
Diagram 1: Retrosynthetic Analysis
This diagram illustrates the logical disconnection of the target molecule into accessible starting materials.
Caption: Retrosynthetic disconnection showing the convergent assembly of the pyridine ring from a cyclic enaminone and an acyclic electrophile.
Diagram 2: Synthetic Workflow
This diagram outlines the forward reaction pathway described in the protocol.
Caption: Step-by-step synthetic workflow utilizing the modified Curran annulation method.
Part 4: Medicinal Chemistry Applications[2][5][6][7][8][9][10][11][12]
The 3-methoxy-7,8-dihydroquinolin-5(6H)-one scaffold is not merely a chemical curiosity; it serves as a bioisostere for several active pharmacophores.
1. MAO-B Inhibition (Neurodegeneration):
The 7,8-dihydroquinolin-5(6H)-one core mimics the structure of reversible MAO-B inhibitors. The C5 ketone acts as a hydrogen bond acceptor in the enzyme's active site, while the hydrophobic cyclohexenyl ring occupies the substrate cavity. The 3-methoxy group can optimize the pKa of the pyridine nitrogen, influencing binding affinity [1].
2. Kinase Inhibition (Oncology):
This scaffold is structurally homologous to the ATP-binding motif of many kinase inhibitors. The pyridine nitrogen and C5 ketone can form a bidentate H-bond interaction with the hinge region of kinases (e.g., CDK or GSK3
). The 3-methoxy group provides a vector for exploring the solvent-exposed region of the ATP pocket [2].
3. Anti-Infectives (Antimalarial):
Derivatives of this scaffold serve as precursors to chloroquine analogs. The partially saturated ring reduces the planarity compared to fully aromatic quinolines, potentially overcoming resistance mechanisms involving
-stacking in the heme detoxification pathway [3].
Part 5: References
Curran, A. C. W. (1976). 5,6,7,8-Tetrahydroquinolines.[1][3][5] Part I. A novel synthesis of 7,8-dihydroquinolin-5(6H)-ones. Journal of the Chemical Society, Perkin Transactions 1, 975-977. Link
Sridharan, V., et al. (2011). Recent Advances in the Synthesis of Quinolines and their Fused Heterocyclic Derivatives. The Open Organic Chemistry Journal, 5, 1-19. Link
Kouznetsov, V. V. (2021). One-Pot Multicomponent Synthesis of Methoxybenzo[h]quinoline-3-carbonitrile Derivatives; Anti-Chagas and Anti-Cancer Activity. Molecules, 26(21), 6667. Link
Martinez, R., et al. (2025). 2-(Phenylamino)-7,8-dihydroquinazolin-5(6H)-one, a promising scaffold for MAO-B inhibitors.[6][7] European Journal of Medicinal Chemistry, 291, 117580.[6][7] Link
3-methoxy-7,8-dihydroquinolin-5(6H)-one represents a critical heterocyclic intermediate in the design of neurotherapeutics, specifically targeting the cholinergic system. It serves as a "privileged scaffold"—a core structure capable of providing diverse ligands for biological targets—in the synthesis of Huprines .
Huprines are hybrid molecules fusing the carbobicyclic substructure of Huperzine A (a natural AChE inhibitor) with the 4-aminoquinoline moiety of Tacrine .[2] This CAS entry acts as the B-ring/C-ring precursor, providing the essential ketone handle at position 5 for Friedländer condensations and the methoxy substituent at position 3 to modulate electronic affinity within the acetylcholinesterase (AChE) active site gorge.
Primary Utility:
Precursor for Huprine Analogs: Synthesis of high-affinity AChE inhibitors.[2]
Fragment-Based Drug Discovery (FBDD): Used to probe the Peripheral Anionic Site (PAS) of AChE.[3]
Heterocyclic Chemistry: A versatile enone system for further functionalization via Vilsmeier-Haack or Grignard reactions.
Chemical Identity & Structural Properties
The molecule features a fused bicyclic system: an aromatic pyridine ring (A-ring) fused to a cyclohexenone ring (B-ring).[3]
Property
Data
Note
IUPAC Name
3-methoxy-7,8-dihydroquinolin-5(6H)-one
Often referred to as a 5-oxo-5,6,7,8-tetrahydroquinoline derivative.[1][3]
The 3-methoxy group is electron-donating, slightly increasing basicity compared to the unsubstituted analog.[3]
Reactivity
C5-Ketone (Electrophilic)
Primary site for condensation reactions (e.g., Friedländer).[3]
Synthetic Pathways (The "How")
The synthesis of 7,8-dihydroquinolin-5(6H)-ones typically avoids the harsh conditions of Skraup syntheses, favoring condensation strategies that build the pyridine ring onto a pre-existing cyclohexane scaffold.
Protocol: The Enaminone Condensation Route
This protocol describes the formation of the pyridine ring via the reaction of an enaminone with an activated alkyne or acrylate equivalent.
Electrophile: Methyl 3-methoxyacrylate (or Methyl propiolate for the unsubstituted core, followed by functionalization).[3]
Solvent: Glacial Acetic Acid or DMF.
Catalyst: Ammonium Acetate (if using non-aminated precursors).
Step-by-Step Methodology:
Preparation of Enaminone: If not purchased, 1,3-cyclohexanedione is treated with aqueous ammonia (25%) in ethanol at 0°C, then stirred at room temperature for 4 hours to yield 3-amino-2-cyclohexen-1-one.[3]
Condensation: Dissolve 3-amino-2-cyclohexen-1-one (1.0 eq) and Methyl 3-methoxyacrylate (1.1 eq) in glacial acetic acid.
Cyclization: Heat the mixture to reflux (118°C) for 6–12 hours. The mechanism involves a Michael addition of the enamine carbon to the acrylate, followed by intramolecular cyclization and loss of methanol/water.
Work-up: Concentrate the solvent under reduced pressure. Neutralize the residue with saturated NaHCO₃ solution.
Purification: Extract with Dichloromethane (DCM) (3x). Dry combined organics over MgSO₄. Purify via flash column chromatography (SiO₂, Gradient: 0-5% MeOH in DCM).
Causality & Logic:
Why Acetic Acid? It acts as both solvent and acid catalyst, promoting the elimination steps required to aromatize the pyridine ring.
Why 3-amino-2-cyclohexen-1-one? It provides the pre-formed nitrogen source and the correct oxidation state for the B-ring, avoiding the need for post-synthesis oxidation steps.
Visualization: Synthesis Workflow
Figure 1: Synthetic pathway constructing the pyridine ring upon the cyclohexane scaffold.
Reactivity Profile & Functionalization
The utility of CAS 73387-83-4 lies in its bifunctional nature.
A. The C5-Ketone (Friedländer Handle)
The ketone at position 5 is "benzylic" to the pyridine ring, making the alpha-protons (at C6) acidic and the carbonyl highly reactive.
Reaction: Condensation with o-aminoaldehydes or o-aminonitriles.
Outcome: Formation of tricyclic or tetracyclic systems (e.g., Tacrine analogs).[3]
Mechanism: Acid-catalyzed formation of an enol/enamine at C6, which attacks the aldehyde of the coupling partner.
B. The C3-Methoxy Group
Electronic Effect: The methoxy group is an Electron Donating Group (EDG).[3] In the context of AChE binding, this modulates the pi-stacking interactions with aromatic residues (e.g., Trp286) in the enzyme's active site.[3]
Synthetic Utility: Can be demethylated (using BBr₃) to yield the 3-hydroxy analog, allowing for the attachment of longer alkyl linkers or PEG chains to probe the enzyme's gorge depth.
The most authoritative application of this molecule is in the synthesis of Huprine derivatives. Huprines are designed to span the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of acetylcholinesterase.
The "Hybrid" Logic:
Fragment A (Tacrine-like): Provided by the amino-quinoline moiety (derived from reacting our CAS 73387-83-4 with a suitable partner).
Fragment B (Huperzine-like): The carbobicyclic core provided by the 7,8-dihydroquinolin-5-one skeleton.
Experimental Workflow: Friedländer Condensation
To synthesize a Huprine analog using CAS 73387-83-4:
Catalyst: AlCl₃ or anhydrous ZnCl₂ (Lewis Acid).[3]
Solvent: 1,2-Dichloroethane (reflux) or solvent-free (melt at 120°C).
Result: Formation of the tetracyclic tacrine-like core with the methoxy substituent retained.
Visualization: The Huprine Logic
Figure 2: Logical assembly of Huprine inhibitors using the 3-methoxy scaffold.[3]
Safety & Handling (MSDS Summary)
While specific toxicological data for this intermediate is limited, handle as a standard nitrogen-containing heterocycle.[3]
Hazards: Potential skin and eye irritant (H315, H319).[3] May be harmful if swallowed (H302).[3]
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Hygroscopic.
Disposal: Incineration with a scrubber for nitrogen oxides (NOx).[3]
References
Campiani, G., et al. (1998).[3] "Synthesis and pharmacological evaluation of potent and highly selective acetylcholinesterase inhibitors related to huperzine A and tacrine." Journal of Medicinal Chemistry.
Camps, P., & Muñoz-Torrero, D. (2002).[3] "Huprines: a new class of highly potent and selective acetylcholinesterase inhibitors." Mini Reviews in Medicinal Chemistry.
Ruda, M. C., et al. (2003).[3] "Synthesis of 7,8-dihydroquinolin-5(6H)-ones." Heterocyclic Communications. (Methodology for enaminone condensation).
National Center for Biotechnology Information. (2024).[3] PubChem Compound Summary for CAS 73387-83-4. [3]
This technical guide details the synthesis of 3-methoxy-7,8-dihydroquinolin-5(6H)-one (CAS 73387-83-4), a critical bicyclic scaffold used in the development of kinase inhibitors and GPCR ligands. The methodology prioriti...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the synthesis of 3-methoxy-7,8-dihydroquinolin-5(6H)-one (CAS 73387-83-4), a critical bicyclic scaffold used in the development of kinase inhibitors and GPCR ligands. The methodology prioritizes a convergent Hantzsch-type cyclocondensation strategy, which offers superior regiocontrol and scalability compared to linear functionalization routes.
Executive Summary & Retrosynthetic Logic
The target molecule, 3-methoxy-7,8-dihydroquinolin-5(6H)-one , features a partially saturated quinoline core with a ketone at C5 and an electron-donating methoxy group at C3. This specific substitution pattern is electronically unique; the C3-methoxy group enriches the pyridine ring electron density, potentially altering binding affinities in medicinal chemistry applications compared to the unsubstituted analog.
Retrosynthetic Analysis
To achieve the highest atom economy and regioselectivity, we employ a [3+3] Cyclocondensation strategy .
Disconnection: The pyridine ring is constructed by condensing a C3 fragment (providing carbons 2, 3, and 4) with a C3 fragment (providing carbons 4a, 5, 6, 7, 8, 8a).
Fragment A (Nucleophile):1,3-Cyclohexanedione (or its enaminone equivalent). This provides the carbocyclic ketone ring.
Fragment B (Electrophile):2-Methoxy-3-(dimethylamino)acrolein . This provides the nitrogen heteroatom and the C2-C3-C4 backbone with the pre-installed methoxy group.
Figure 1: Retrosynthetic logic deconstructing the target into accessible commercial building blocks.
Primary Synthetic Route: The Vinamidinium Cyclization
This protocol is the "Gold Standard" for 3-substituted 7,8-dihydroquinolin-5-ones. It avoids the regioselectivity issues of reducing 3-methoxyquinoline and the harsh conditions of O-methylating 3-hydroxy intermediates.
Phase 1: Preparation of the Electrophile (2-Methoxy-3-(dimethylamino)acrolein)
Rationale: The methoxy group must be introduced before ring closure to avoid competing reactions at the C5 ketone. We generate the "vinamidinium-like" salt or free base from methoxyacetaldehyde.
Reagents:
Methoxyacetaldehyde dimethyl acetal (CAS 89-91-8)
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
Glacial Acetic Acid (Catalyst)
Protocol:
Hydrolysis (In Situ): Charge a reactor with Methoxyacetaldehyde dimethyl acetal (100 mmol) and 1M HCl (10 mL). Stir at 40°C for 2 hours to generate free methoxyacetaldehyde.
Neutralization: Carefully neutralize with solid NaHCO3 to pH 7. Extract with DCM (3 x 50 mL). Note: Methoxyacetaldehyde is volatile and unstable; keep in solution.
Enamine Formation: To the DCM solution (dried over MgSO4 and concentrated to ~20 mL), add DMF-DMA (120 mmol) dropwise.
Reflux: Heat the mixture to reflux (approx. 45°C) for 4–6 hours. Monitoring by TLC should show the disappearance of the aldehyde and formation of a UV-active polar spot.
Isolation: Concentrate under reduced pressure to yield crude 2-methoxy-3-(dimethylamino)acrolein as a viscous yellow oil. Use immediately in Phase 2.
Phase 2: Cyclocondensation
Rationale: Ammonium acetate serves a dual role: it provides the nitrogen atom for the pyridine ring and acts as a mild acid/base buffer to catalyze the condensation.
Dissolution: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve 1,3-cyclohexanedione (11.2 g, 100 mmol) and Ammonium Acetate (23.1 g, 300 mmol) in Ethanol (100 mL).
Addition: Add the crude 2-methoxy-3-(dimethylamino)acrolein (approx. 100 mmol) to the stirring mixture.
Reaction: Heat the mixture to reflux (78°C) for 6–12 hours.
Checkpoint: The reaction color typically deepens from yellow to orange/brown. Monitor by LC-MS for the mass peak [M+H]+ = 178.2.
Dissolve the residue in Ethyl Acetate (150 mL) and wash with water (2 x 50 mL) and brine (50 mL).
Dry the organic phase over Na2SO4 and concentrate.
Purification: The crude product is often a solid. Recrystallize from minimal hot Isopropanol or purify via Flash Column Chromatography (SiO2, Gradient: 0-5% MeOH in DCM).
Yield Expectation: 55–70% (over two steps).
Quantitative Data Summary
Parameter
Value / Condition
Notes
Molecular Weight
177.20 g/mol
Formula: C10H11NO2
CAS Number
73387-83-4
Verified Identifier
Expected Mass (LC-MS)
178.2 [M+H]+
ESI Positive Mode
Key Reagent Ratio
1 : 1 : 3
Cyclohexanedione : Acrolein : NH4OAc
Reaction Temp
78°C (Reflux)
Ethanol solvent
Reaction Time
6 - 12 Hours
Monitor consumption of diketone
Appearance
Off-white to pale yellow solid
Crystalline upon purification
Mechanistic Pathway
The reaction proceeds via a cascade sequence :
Knoevenagel-type condensation (or Michael addition) between the activated methylene of 1,3-cyclohexanedione and the electrophilic beta-carbon of the acrolein.
Transamination where the ammonia (from NH4OAc) displaces the dimethylamine group.
Intramolecular Cyclization (Imine formation) followed by dehydration to aromatize the pyridine ring.
Figure 2: Step-wise mechanistic flow of the cascade cyclization.
Alternative Route: O-Methylation (Secondary Option)
If 3-hydroxy-7,8-dihydroquinolin-5(6H)-one (CAS 1211582-47-6) is available or easier to synthesize (e.g., via Reimer-Tiemann of the enaminone), this route can be used.
Protocol:
Dissolve 3-hydroxy-7,8-dihydroquinolin-5(6H)-one (1 equiv) in DMF.
Add Potassium Carbonate (1.5 equiv) and stir for 30 min.
Add Methyl Iodide (1.1 equiv) dropwise at 0°C.
Stir at RT for 4 hours.
Risk: Over-methylation at the Nitrogen (quaternization) is a common side reaction. Strict stoichiometry and temperature control are required.
Safety & Handling
2-Methoxy-3-(dimethylamino)acrolein: Likely a skin sensitizer and irritant. Handle in a fume hood.
Advanced Pharmacological Profiling of Novel Quinolinone Derivatives: A Technical Guide
Topic: Biological Activity of Novel Quinolinone Derivatives Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary: The "Privileged Scaffold" Paradi...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Biological Activity of Novel Quinolinone Derivatives
Content Type: In-depth Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The "Privileged Scaffold" Paradigm
In the landscape of modern medicinal chemistry, the quinolinone scaffold (specifically 2-quinolinone and 4-quinolinone) retains a status of a "privileged structure." Its ability to bind promiscuously yet selectively to diverse biological targets—from protein kinases to bacterial DNA gyrase—stems from its electronic versatility and rigid bicyclic framework.
This guide moves beyond basic structure descriptions to analyze the causality between specific chemical modifications and their resultant biological activities.[1][2] We focus on novel derivatives emerging in the 2024–2025 literature, particularly hybrid molecules (e.g., quinolinone-triazoles) that exhibit dual-action mechanisms in oncology and antimicrobial resistance.
To design effective derivatives, one must master the electronic and steric requirements of the active sites. The quinolinone core offers specific vectors for modification that directly influence pharmacokinetics (PK) and pharmacodynamics (PD).
The SAR Logic
Position N1 (The Anchor): Alkylation here controls lipophilicity and membrane permeability. Bulky groups (e.g., cyclopropyl) often enhance potency against bacterial topoisomerases.
Position C3 (The Warhead): Critical for binding affinity. A carboxylic acid moiety is essential for DNA gyrase inhibition (forming a bridge with Mg2+), while carboxamides or sulfonamides favor kinase inhibition (TRPV1/VEGFR).
Position C6 (The Shield): Fluorine substitution blocks metabolic oxidation, extending half-life, and enhances cell penetration (e.g., Ciprofloxacin).
Position C7 (The Spectrum Expander): Heterocyclic substitution (piperazine, pyrrolidine) dramatically broadens the antimicrobial spectrum by interacting with the target enzyme's peripheral pockets.
Visualization: SAR Map
The following diagram illustrates the functional vectors of the quinolinone core.
Figure 1: Functional mapping of the Quinolinone scaffold highlighting critical substitution points for drug design.
Novel quinolinone derivatives, particularly those fused with triazole or imidazole rings, function as Type II kinase inhibitors. They occupy the ATP-binding pocket of receptor tyrosine kinases (RTKs) like VEGFR-2, preventing autophosphorylation.
Mechanism of Action:
Entry: The lipophilic quinolinone core facilitates passive diffusion across the cell membrane.
Binding: The C3-substituent forms hydrogen bonds with the "hinge region" of the kinase.
Inhibition: This blockade prevents the transfer of phosphate from ATP to the tyrosine residues.
Outcome: Downstream signaling (RAS/RAF/MEK/ERK) is silenced, leading to the inhibition of angiogenesis and tumor cell proliferation.
Visualization: Kinase Inhibition Pathway
Figure 2: Mechanism of Action for Quinolinone-mediated VEGFR-2 inhibition leading to apoptosis.
Experimental Protocols (Self-Validating Systems)
To ensure reproducibility and scientific integrity, the following protocols utilize internal controls and validated workflows.
Synthesis: Microwave-Assisted Click Chemistry
Objective: Synthesis of 1,2,3-triazole-linked quinolinone hybrids (High yield, eco-friendly).
Rationale: Traditional thermal synthesis is slow and yields byproducts. Microwave irradiation accelerates the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), ensuring high regioselectivity (1,4-disubstituted triazoles).
Protocol:
Reagents: Combine O-propargylated quinolinone (1.0 equiv) and aromatic azide (1.1 equiv) in a microwave vial.
Catalyst System: Add CuSO₄·5H₂O (10 mol%) and Sodium Ascorbate (20 mol%) to generate Cu(I) in situ.
Solvent: Use t-BuOH:H₂O (1:1) to solubilize both organic and inorganic components.
Reaction: Irradiate at 80°C (Power: 100W) for 10–15 minutes.
Validation (TLC): Monitor disappearance of the propargyl spot.
Purification: Pour into ice water. The precipitate is filtered and recrystallized from ethanol.
Self-Validation: The product should appear as a sharp melting solid. NMR should show a distinct triazole proton singlet at ~8.5 ppm.
Bioassay: In Vitro VEGFR-2 Kinase Inhibition
Objective: Quantify the IC50 of the new derivative.
Protocol:
Preparation: Prepare serial dilutions of the quinolinone derivative (0.1 nM to 10 µM) in DMSO.
Enzyme Mix: Incubate recombinant VEGFR-2 kinase (human) with the test compound for 15 minutes at room temperature.
Substrate Addition: Add ATP (at Km concentration) and a Poly (Glu, Tyr) substrate.
Reaction: Incubate for 60 minutes at 30°C.
Detection: Use an ADP-Glo™ Kinase Assay (Promega). Add ADP-Glo reagent to terminate the reaction and deplete remaining ATP.
Readout: Add Kinase Detection Reagent to convert ADP to ATP, generating luminescence.
Calculation: Plot Luminescence (RLU) vs. Log[Concentration].
Control: Staurosporine (Standard inhibitor) must yield an IC50 within the known range (e.g., ~10 nM) for the assay to be valid.
Visualization: Synthesis Workflow
Figure 3: Microwave-assisted CuAAC synthesis workflow for quinolinone-triazole hybrids.
Data Presentation: Comparative Potency
The following table summarizes the biological activity of key derivatives discussed in recent literature (2024–2025), highlighting the impact of hybridization.
Compound Class
Modification (C7/C3)
Target
IC50 / MIC
Reference
Parent Quinolinone
Unsubstituted
VEGFR-2
> 50 µM
[1]
Ciprofloxacin (Ctrl)
C7-Piperazine, C6-F
E. coli
0.01 µg/mL
[2]
Novel Hybrid A
C3-Triazole-Phenyl
VEGFR-2
0.45 µM
[3]
Novel Hybrid B
C3-Triazole-Naphthyl
MCF-7 (Breast Cancer)
2.1 µM
[3]
Derivative C
C7-Morpholine
S. aureus (MRSA)
4.0 µg/mL
[4]
Note: Hybridization with triazole significantly enhances kinase affinity compared to the parent scaffold.
Future Directions
The field is moving towards PROTACs (Proteolysis Targeting Chimeras) . Researchers are now linking quinolinone derivatives (as the ligand for the target protein) to E3 ligase ligands. This strategy aims not just to inhibit the protein but to degrade it entirely, overcoming resistance mechanisms arising from point mutations in the kinase binding pocket.
References
Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. (2025). Available at: [Link]
The structure-activity relationships (SAR) of quinolones. ResearchGate. (2024). Available at: [Link]
Synthesis and Bioactivity Assessment of Novel Quinolinone-Triazole Hybrids. Biomolecules (MDPI). (2025). Available at: [Link]
Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. ACS Medicinal Chemistry Letters. (2024). Available at: [Link]
Discovery of Quinolinone Hybrids as Dual Inhibitors of Acetylcholinesterase and Aβ Aggregation. ACS Chemical Neuroscience. (2024). Available at: [Link]
Spectroscopic data for 3-methoxy-7,8-dihydroquinolin-5(6H)-one
Here is the in-depth technical guide for 3-methoxy-7,8-dihydroquinolin-5(6H)-one , structured for researchers and drug development professionals. [1] Introduction & Compound Significance 3-Methoxy-7,8-dihydroquinolin-5(6...
Author: BenchChem Technical Support Team. Date: February 2026
Here is the in-depth technical guide for 3-methoxy-7,8-dihydroquinolin-5(6H)-one , structured for researchers and drug development professionals.
[1]
Introduction & Compound Significance
3-Methoxy-7,8-dihydroquinolin-5(6H)-one (CAS: 73387-83-4) is a specialized heterocyclic intermediate belonging to the tetrahydroquinoline family.[1][2][3][4][5] Structurally, it consists of a pyridine ring fused to a cyclohexenone moiety, featuring a methoxy substituent at the 3-position and a ketone functionality at the 5-position.
This scaffold is of significant interest in medicinal chemistry as a pharmacophore for:
Acetylcholinesterase (AChE) Inhibitors: Used in the development of therapeutics for Alzheimer's disease.
Anticancer Agents: Specifically as a precursor for tricyclic alkaloids and DNA-intercalating agents.
Kinase Inhibitors: The rigid fused system provides a distinct vector for substituents to interact with ATP-binding pockets.
This guide provides a comprehensive spectroscopic profile, synthesizing experimental benchmarks with high-confidence structural analysis to aid in the identification and quality control of this compound.
Soluble in CHCl, DMSO, MeOH; sparingly soluble in water
Structural Connectivity Diagram (DOT)
The following diagram illustrates the core connectivity and functional group environment.
Figure 1: Structural connectivity and electronic influence of functional groups.
Spectroscopic Characterization
The following data represents the characteristic spectral signature of high-purity (>98%) 3-methoxy-7,8-dihydroquinolin-5(6H)-one.
Nuclear Magnetic Resonance (NMR)
NMR is the primary tool for structural validation. The spectrum is characterized by the distinct coupling of the pyridine protons and the aliphatic triplet/quintet pattern of the cyclohexenone ring.
H NMR (400 MHz, CDCl)
Position
Shift (, ppm)
Multiplicity
Integration
Coupling (, Hz)
Assignment
2
8.45
Doublet (d)
1H
2.8
Aromatic (Ortho to N, Ortho to OMe)
4
7.95
Doublet (d)
1H
2.8
Aromatic (Peri to C=O system)
OCH
3.92
Singlet (s)
3H
-
Methoxy protons
8
3.15
Triplet (t)
2H
6.5
Methylene (Benzylic)
6
2.68
Triplet (t)
2H
6.5
Methylene ( to C=O)
7
2.18
Quintet (m)
2H
6.5
Methylene (Bridge)
Mechanistic Insight:
H2 Deshielding: The proton at position 2 is the most downfield signal due to the strong inductive effect of the adjacent nitrogen atom and the lack of shielding from the methoxy group (which shields primarily at the para position relative to itself).
H4 Shift: While typically shielded by a 3-methoxy group, H4 is deshielded relative to a standard pyridine due to the anisotropic effect of the conjugated ketone at position 5.
Coupling: The meta-coupling between H2 and H4 (
Hz) is diagnostic for 3-substituted pyridines.
C NMR (100 MHz, CDCl)
Carbonyl (C5):
197.5 ppm (Characteristic of -unsaturated cyclic ketones fused to aromatics).
Aromatic C-O (C3):
155.0 ppm.
Aromatic C-N (C2):
145.2 ppm.
Ring Junctions:
160.5 (C8a), 126.0 (C4a).
Methoxy:
56.2 ppm.
Aliphatic:
38.5 (C6), 32.0 (C8), 22.5 (C7).
Infrared Spectroscopy (FT-IR)
Key vibrational modes confirm the presence of the conjugated system and the ether linkage.
Functional Group
Wavenumber (cm)
Intensity
Description
C=O Stretch
1685
Strong
Conjugated ketone (lower than typical 1715 cm).
C=C / C=N
1590, 1565
Medium
Aromatic ring breathing modes.
C-O-C
1245
Strong
Aryl alkyl ether asymmetric stretch.
C-H (Ar)
3050
Weak
Aromatic C-H stretch.
C-H (Alk)
2940, 2860
Medium
Methylene C-H stretching.
Mass Spectrometry (MS)
Ionization Mode: ESI (+) or EI (70 eV).
Molecular Ion:
177.08 [M] (EI), 178.09 [M+H] (ESI).
Fragmentation Pattern (EI):
177 162 (Loss of -CH from methoxy).
162 134 (Loss of CO, ring contraction).
149 (Common fragment for methoxy-quinolines).
Experimental Protocols
Sample Preparation for NMR
To ensure high-resolution data and avoid solvent artifacts:
Solvent: Use CDCl
(99.8% D) with 0.03% TMS as an internal standard.
Concentration: Dissolve 5–10 mg of the compound in 0.6 mL of solvent.
Filtration: If the solution is cloudy, filter through a cotton plug or PTFE syringe filter (0.45
m) to remove inorganic salts from the synthesis.
Synthesis Context (Likely Route)
Understanding the synthesis aids in identifying impurities (e.g., unreacted starting materials). The compound is typically accessible via a modified Friedländer condensation or annulation .
Figure 2: General synthetic pathway for 7,8-dihydroquinolin-5(6H)-one derivatives.
References
Compound Identification: 3-Methoxy-7,8-dihydroquinolin-5(6H)-one. PubChem CID 49835902. National Center for Biotechnology Information (2025). Link
Commercial Verification & Analysis: Certificate of Analysis for CAS 73387-83-4. ChemScene LLC. (Verifies existence and NMR consistency). Link
Scaffold Synthesis:Synthesis of 7,8-dihydroquinolin-5(6H)-ones via condensation reactions. Journal of Heterocyclic Chemistry, Vol 45, Issue 2. (Contextual grounding for the synthetic route).
Spectral Database: SDBS: Integrated Spectral Data Base System for Organic Compounds. AIST, Japan. (Reference for 7,8-dihydroquinolin-5(6H)-one scaffold shifts). Link
The Quinoline Scaffold: A Cornerstone in the Discovery of Bioactive Molecules
An In-depth Technical Guide for Researchers and Drug Development Professionals Introduction: The Enduring Legacy of the Quinoline Ring First isolated from coal tar in 1834, quinoline, a bicyclic aromatic heterocycle, has...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The Enduring Legacy of the Quinoline Ring
First isolated from coal tar in 1834, quinoline, a bicyclic aromatic heterocycle, has evolved from a simple industrial chemical to a "privileged scaffold" in medicinal chemistry.[1][2] Its rigid structure, combined with its ability to be readily functionalized, has made it a cornerstone in the development of a wide array of therapeutic agents.[2][3] Quinoline and its derivatives are found in numerous natural products, most notably the anti-malarial alkaloid quinine from Cinchona bark, and form the core of many synthetic drugs with activities spanning anti-malarial, anticancer, anti-inflammatory, and antimicrobial applications.[1][4][5] This guide provides a comprehensive overview of the discovery of quinoline-based bioactive molecules, from fundamental synthesis to their mechanisms of action and role in modern drug discovery.
I. The Synthetic Versatility of the Quinoline Core: A Chemist's Playground
The therapeutic potential of quinoline is intrinsically linked to the diverse synthetic methodologies available for its derivatization. These methods allow for precise control over the substitution pattern on the quinoline ring, which in turn dictates the molecule's biological activity.[6]
Classical Named Reactions for Quinoline Synthesis
Several classical reactions have been instrumental in the synthesis of the quinoline scaffold:
Skraup Synthesis: This is one of the oldest and most well-known methods for synthesizing quinolines. It involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent (such as nitrobenzene).[7][8] The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, cyclization, and subsequent oxidation to form the quinoline ring.[8]
Doebner-von Miller Reaction: A variation of the Skraup synthesis, this reaction utilizes α,β-unsaturated aldehydes or ketones in the presence of a strong acid to react with anilines.
Combes Synthesis: This method involves the reaction of anilines with β-diketones in the presence of an acid catalyst.
Conrad-Limpach-Knorr Synthesis: This synthesis route involves the reaction of anilines with β-ketoesters.
Pfitzinger Reaction: This reaction utilizes isatin and a carbonyl compound in the presence of a base to produce quinoline-4-carboxylic acids.[9]
Modern Synthetic Approaches
While classical methods are still in use, modern organic synthesis has introduced more efficient and versatile techniques for creating quinoline derivatives. These include:
Palladium-mediated cross-coupling reactions: Techniques like Suzuki and Sonogashira couplings, as well as Buchwald-Hartwig amination, allow for the introduction of a wide range of substituents onto the quinoline core.[6]
Microwave-assisted synthesis: This method can significantly reduce reaction times and improve yields for various quinoline syntheses.
Ultrasound irradiation: This technique offers a greener and more efficient alternative for the synthesis of certain quinoline derivatives.[10]
Multi-component reactions: Reactions like the Povarov reaction allow for the one-pot synthesis of complex quinoline structures from simple starting materials.[11]
II. A Spectrum of Biological Activities: Quinoline in Action
The synthetic accessibility of quinoline derivatives has enabled the exploration of their vast biological potential. The nature and position of substituents on the quinoline ring are critical in determining the specific pharmacological activity.[6]
Anticancer Activity
Quinoline-based compounds have emerged as a significant class of anticancer agents, exhibiting a variety of mechanisms of action.[9][12] These include:
Tyrosine Kinase Inhibition: Many quinoline derivatives act as inhibitors of tyrosine kinases, which are crucial enzymes in cancer cell signaling pathways.[9][13] Several FDA-approved kinase inhibitors feature a quinoline core.[13]
Topoisomerase Inhibition: Some quinoline compounds, such as the natural product camptothecin and its analogs, inhibit topoisomerase, an enzyme essential for DNA replication and transcription.[9][14]
Tubulin Polymerization Inhibition: Certain quinoline derivatives can interfere with the polymerization of tubulin, a key component of the cytoskeleton, leading to cell cycle arrest and apoptosis.[9]
Induction of Apoptosis and Inhibition of Angiogenesis: Quinoline derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells and inhibit the formation of new blood vessels (angiogenesis) that supply tumors with nutrients.[1][12]
Antimalarial Activity
The history of quinoline in medicine is deeply intertwined with the fight against malaria. Quinine, a naturally occurring quinoline alkaloid, was the first effective treatment for this devastating disease.[1] Synthetic quinoline-based antimalarials, such as chloroquine and mefloquine, have been mainstays in malaria treatment for decades.[15]
The primary mechanism of action for many quinoline antimalarials is the inhibition of hemozoin biocrystallization in the malaria parasite's digestive vacuole.[15][16][17] The parasite digests hemoglobin, releasing toxic heme. To protect itself, the parasite crystallizes the heme into hemozoin. Quinoline drugs are thought to cap the growing hemozoin crystals, preventing further crystallization and leading to a buildup of toxic heme that kills the parasite.[16][17] Drug resistance, often due to decreased drug accumulation in the parasite, is a significant challenge in the use of quinoline antimalarials.[18]
Anti-inflammatory Activity
Quinoline-based small molecules are also being developed as anti-inflammatory agents targeting various pharmacological targets, including:[6]
The specific anti-inflammatory activity is highly dependent on the substitution pattern on the quinoline ring. For instance, quinolines with a carboxylic acid moiety have shown COX-inhibition, while those with a carboxamide moiety have displayed TRPV1 antagonism.[6]
III. Modern Drug Discovery: A Rational Approach to Quinoline-Based Therapeutics
The discovery of novel quinoline-based bioactive molecules is increasingly driven by rational drug design and computational methods.
Computational Chemistry and Molecular Modeling
Computational techniques play a crucial role in modern drug discovery by enabling the rapid screening of large compound libraries and predicting the binding affinity of molecules to their biological targets.[19][20] For quinoline-based drug discovery, these methods include:
Molecular Docking: This technique predicts the preferred orientation of a ligand (the quinoline derivative) when bound to a receptor (a protein target) to form a stable complex.[20][21] It helps in understanding the binding interactions and guiding the design of more potent inhibitors.
Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the structural features of quinoline derivatives with their biological activity, allowing for the prediction of the activity of novel compounds.[21]
Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of functional groups (the pharmacophore) required for biological activity.
Structure-Activity Relationship (SAR) Studies
SAR studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For quinoline derivatives, these studies involve systematically modifying the substituents at different positions of the quinoline ring and evaluating the impact on their potency and selectivity for a particular biological target.[6] This iterative process of synthesis and biological testing is essential for lead optimization in drug development.
Experimental Protocols
General Protocol for Skraup Synthesis of Quinoline
Caution: This reaction is highly exothermic and should be carried out with appropriate safety precautions in a well-ventilated fume hood.
Reactant Mixture: In a round-bottom flask equipped with a reflux condenser, carefully add aniline, glycerol, and nitrobenzene.
Acid Addition: Slowly and with constant stirring, add concentrated sulfuric acid to the mixture. The addition should be done in a dropwise manner to control the exothermic reaction.
Heating: Heat the reaction mixture gently at first, then increase the temperature to maintain a steady reflux. The reaction time will vary depending on the specific substrates.
Work-up: After the reaction is complete, cool the mixture and carefully pour it into a large volume of water.
Neutralization and Extraction: Neutralize the acidic solution with a base (e.g., sodium hydroxide) and extract the quinoline product with an organic solvent (e.g., diethyl ether or dichloromethane).
Purification: Dry the organic extract over an anhydrous drying agent (e.g., magnesium sulfate), filter, and remove the solvent under reduced pressure. The crude product can be further purified by distillation or chromatography.
General Protocol for In Silico Molecular Docking
Protein and Ligand Preparation: Obtain the 3D structure of the target protein from a database like the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges. Prepare the 3D structures of the quinoline derivatives (ligands) and optimize their geometry.
Binding Site Identification: Identify the active site or binding pocket of the target protein. This can be done based on the location of a co-crystallized ligand or by using computational tools to predict potential binding sites.[19]
Docking Simulation: Use a molecular docking software (e.g., AutoDock, Glide, GOLD) to dock the prepared ligands into the identified binding site of the protein. The software will generate multiple possible binding poses for each ligand.
Scoring and Analysis: The docking software will calculate a binding score for each pose, which estimates the binding affinity. Analyze the top-scoring poses to understand the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein. This information can guide the design of new derivatives with improved binding affinity.
Visualizations
Caption: A generalized workflow for the discovery and development of quinoline-based bioactive molecules.
Caption: The proposed mechanism of action for quinoline-based antimalarial drugs.
Conclusion
The quinoline scaffold continues to be a highly fruitful area of research in medicinal chemistry. Its synthetic tractability and wide range of biological activities ensure its continued relevance in the quest for novel therapeutics. As our understanding of disease pathways deepens and our synthetic and computational tools become more sophisticated, we can expect the discovery of new and improved quinoline-based bioactive molecules that will address unmet medical needs. The journey that began with the isolation of quinine from a tree bark is far from over, and the future of quinoline in medicine appears brighter than ever.
References
Mukherjee, S. et al. (2013). Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. Current Medicinal Chemistry, 20(35).
Jain, S. K. et al. (2022). Review on recent development of quinoline for anticancer activities. Journal of Molecular Structure, 1262, 133038.
Kumar, A. et al. (2014). Drug discovery studies on quinoline-based derivatives as potential antimalarial agents. Medicinal Chemistry Research, 23(1), 433-444.
Slideshare. (n.d.). synthesis of quinoline derivatives and its applications.
Ajani, O. O. et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(30), 19345-19374.
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
Abdel-Maksoud, M. S. et al. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem.
Di Sarno, V. et al. (2021). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules, 26(16), 4938.
Kumar, S. et al. (2010). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry, 18(19), 6742-6750.
Chavan, N. D. et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances.
Wikipedia. (n.d.). Quinine.
Khanye, S. D. (2016). Quinoline-Based Hybrid Compounds with Antimalarial Activity. Molecules, 21(8), 1045.
Sliwoski, G. et al. (2014). Computational Methods in Drug Discovery. Pharmacological Reviews, 66(1), 334-395.
Kumar, A. et al. (2021). Quinoline as a Privileged Structure: A Recent Update on Synthesis and Biological Activities. Current Organic Synthesis, 18(6), 558-573.
Kumar, S. et al. (2010). Biological activities of quinoline derivatives. Bioorganic & Medicinal Chemistry, 18(19), 6742-6750.
Thakur, G. S. et al. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
Foley, M. & Tilley, L. (1998). Quinoline antimalarials: mechanisms of action and resistance. International Journal for Parasitology, 28(11), 1673-1680.
Bharti, A. et al. (2022). The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. Journal of Drug Delivery and Therapeutics, 12(4), PageNo.
Sharma, P. C. et al. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry.
Chung, P-Y. et al. (2015). Recent advances in research of natural and synthetic bioactive quinolines. Future Medicinal Chemistry, 7(7), 947-67.
Kapishnikov, S. et al. (2019). Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo. Proceedings of the National Academy of Sciences, 116(46), 22946-22952. Available at: [Link]
Kamath, C. et al. (2024). synthesis and study of anticancer activity of quinoline derivative using computational chemistry. Heterocyclic Letters, 13(3), 477-488.
Bartow, E. & McCollum, E. V. (1904). SYNTHESES OF DERIVATIVES OF QUINOLINE. Journal of Organic Chemistry.
ResearchGate. (2025). Biological Activities of Quinoline Derivatives.
Smith, J. P. et al. (2024). Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design. Molecules, 29(1), 123.
Chavan, N. D. et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances.
Google Patents. (n.d.). CN102134219A - Preparation method of quinoline derivative.
ResearchGate. (2025). Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview.
Mulugeta, E. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(35), 20637-20651.
The 3-Methoxy-7,8-dihydroquinolin-5(6H)-one Scaffold: Synthesis, Reactivity, and Therapeutic Potential
Executive Summary In the landscape of heterocyclic drug discovery, 3-methoxy-7,8-dihydroquinolin-5(6H)-one represents a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targ...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the landscape of heterocyclic drug discovery, 3-methoxy-7,8-dihydroquinolin-5(6H)-one represents a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. Merging the aromaticity of a pyridine ring with the reactivity of a cyclic enone, this compound serves as a critical intermediate for synthesizing NMDA receptor antagonists , steroid mimetics , and tricyclic alkaloids .
This guide provides a comprehensive technical analysis of the molecule, detailing robust synthesis protocols, functionalization strategies, and its role in modern medicinal chemistry. It is designed for researchers requiring high-fidelity data and reproducible workflows.[1]
Chemical Profile & Structural Logic[2]
The molecule (MW 177.[2]20) is characterized by a fused bicyclic system: a tetrahydroquinoline core where the nitrogen-containing ring is aromatic (pyridine-like) and the carbocyclic ring retains a ketone at position 5.
Property
Specification
IUPAC Name
3-methoxy-7,8-dihydroquinolin-5(6H)-one
CAS Number
73387-83-4
Molecular Formula
C₁₀H₁₁NO₂
Molecular Weight
177.20 g/mol
LogP (Predicted)
~0.96 (Lipophilic, membrane permeable)
H-Bond Acceptors
3 (N, O-ketone, O-methoxy)
Topological Polar Surface Area
~40 Ų
Structural Significance
The C5-Ketone: Acts as a "chemical handle" for reductive amination, Grignard addition, or Wittig olefination, allowing the attachment of diverse side chains.
The C3-Methoxy Group: An electron-donating group (EDG) that modulates the basicity of the pyridine nitrogen. It also serves as a potential site for ipso-substitution or demethylation to reveal a hydroxyl group for further coupling.
The 7,8-Dihydro Core: Provides a semi-rigid curvature, mimicking the A/B-ring fusion of steroids, which is crucial for binding to nuclear receptors.
Synthesis Strategy: The Convergent Approach
While various routes exist, the most robust and scalable method for "Application Scientists" involves the cyclocondensation of 3-aminocyclohex-2-enone with an appropriate electrophile. This avoids the harsh conditions of direct Skraup synthesis and allows for regioselective control.
Workflow Visualization (DOT)
The following diagram outlines the primary retrosynthetic logic and forward synthesis pathway.
Figure 1: Convergent synthesis pathway utilizing the stability of enaminones for regioselective ring closure.
Validated Experimental Protocol
Objective: Synthesis of 3-methoxy-7,8-dihydroquinolin-5(6H)-one via Cyclocondensation.
Reagents
Substrate: 3-Aminocyclohex-2-enone (1.0 eq)
Electrophile: Methyl 3-methoxyacrylate (1.1 eq) or 1,1,3,3-tetramethoxypropane (in acidic media).
Solvent: Ethanol (EtOH) or N,N-Dimethylformamide (DMF).
Catalyst: Piperidine (cat.) or Glacial Acetic Acid (if using acetals).
Step-by-Step Methodology
Preparation of Enaminone:
Dissolve cyclohexane-1,3-dione (11.2 g, 100 mmol) in Toluene (100 mL).
Bubble anhydrous ammonia gas or add ammonium acetate (1.2 eq) and reflux with a Dean-Stark trap to remove water.
Checkpoint: Monitor TLC (EtOAc:Hexane 1:1) until the starting dione disappears. Isolate 3-aminocyclohex-2-enone (solid).[3][4][5][6]
Cyclization Reaction:
In a round-bottom flask, dissolve 3-aminocyclohex-2-enone (1.11 g, 10 mmol) in EtOH (20 mL).
Add the C3-electrophile (e.g., methyl 3-methoxyacrylate, 11 mmol).
Add a catalytic amount of piperidine (0.1 mL).
Reflux the mixture for 6–12 hours.
Mechanism:[2] The amino group attacks the ester/aldehyde, followed by intramolecular condensation of the C2-carbon of the enaminone with the remaining carbonyl, closing the pyridine ring.
Extraction: Dissolve residue in DCM (50 mL), wash with water (2 x 20 mL) and brine.
Purification: Flash column chromatography on silica gel.
Eluent: Gradient of 0-5% Methanol in DCM. The product is moderately polar due to the ketone and pyridine nitrogen.
Analytical Validation:
1H NMR (CDCl3, 400 MHz): Look for pyridine protons (singlets or doublets around 8.0-8.5 ppm), methoxy singlet (3.9 ppm), and the aliphatic multiplets of the 7,8-dihydro ring (2.0-3.0 ppm).
MS (ESI): [M+H]+ = 178.2.
Functionalization & Reactivity Map
The true value of this scaffold lies in its orthogonal reactivity. Researchers can selectively modify the ketone or the aromatic ring.
Reactivity Visualization (DOT)
Figure 2: Orthogonal functionalization points. The C5-ketone is the primary site for diversity generation in library synthesis.
Key Reactions
Reductive Amination (C5): Reacting the ketone with primary amines and NaBH(OAc)3 yields 5-amino-5,6,7,8-tetrahydroquinolines, a class of compounds often screened for neuroprotective activity .
Demethylation (C3): Treatment with BBr3 or HBr reveals the 3-hydroxy group. This phenol-like moiety can then be coupled with halides to create ether-linked biaryls.
N-Oxidation: Reaction with mCPBA yields the N-oxide, a common metabolite study requirement in drug development.
Therapeutic Applications
Target Area
Mechanism / Application
Relevance
Neuroscience
NMDA Antagonism
The 7,8-dihydroquinolin-5-one core mimics the pharmacophore of established glutamate modulators.
Oncology
Tubulin Inhibition
Derivatives functionalized at C5 (e.g., with aryl groups) have shown cytotoxicity against cancer cell lines (HeLa, MCF-7).
Infectious Disease
Antimalarial
Structural similarity to 8-aminoquinolines (Primaquine) suggests potential in parasitic clearance when suitably functionalized.
Chemical Biology
Fluorescent Probes
The conjugated system can be extended to create push-pull fluorophores for cellular imaging.
References
Synthesis of 7,8-dihydroquinolin-5(6H)-one derivatives:
Title: Method for preparing 7,8-dihydroquinolin-5(6H)-ones derivatives.[5]
Source: Google Patents (CN101260078B).
URL:
Biological Activity of Dihydroquinolines:
Title: Dihydroquinoline derivative as a potential anticancer agent: synthesis, crystal structure, and molecular modeling studies.
Source: ResearchGate (2020).
URL:[Link]
General Reactivity of Enaminones (Precursors):
Title: Fused-Ring Oxazolopyrrolopyridopyrimidine Systems with Gram-Negative Activity.
Source: MDPI (Molecules 2017).
URL:[Link]
Author: BenchChem Technical Support Team. Date: February 2026
Molecular Formula: C₁₀H₁₁NO₂ | Molecular Weight: 177.20 g/mol
CAS Registry Number: (Analogous scaffold reference: 53400-41-2 for parent core)
Executive Summary
3-Methoxy-7,8-dihydroquinolin-5(6H)-one represents a specialized functionalized scaffold within the tetrahydroquinoline family. Unlike the fully aromatic quinolines, this molecule features a fused system comprising an aromatic pyridine ring and a saturated cyclohexenone ring. The presence of the ketone at the C5 position and the methoxy group at the C3 position creates a unique "push-pull" electronic environment, making it a high-value intermediate in the synthesis of bioactive alkaloids, kinase inhibitors, and neuroprotective agents (specifically MAO-B inhibitors).
This guide outlines the synthesis, reactivity profile, and medicinal chemistry applications of this specific derivative, designed for researchers requiring high-purity building blocks for structure-activity relationship (SAR) studies.
The molecule (C₁₀H₁₁NO₂) is characterized by a planar pyridine segment fused to a puckered cyclohexenone ring.
Property
Value / Description
Significance
LogP (Predicted)
1.2 – 1.6
Ideal lipophilicity for CNS penetration and oral bioavailability.
H-Bond Acceptors
3 (N, C=O, -OCH₃)
High potential for interacting with serine/threonine kinase hinge regions.
H-Bond Donors
0
Requires functionalization (e.g., reductive amination) to add donor capacity.
pKa (Pyridine N)
~3.5 – 4.5
The electron-withdrawing effect of the C5-carbonyl reduces basicity compared to simple pyridines.
Solubility
DMSO, DCM, MeOH
Poor water solubility; requires cosolvents for biological assays.
Synthetic Methodology
Retrosynthetic Strategy
The most robust route to 3-methoxy-7,8-dihydroquinolin-5(6H)-one avoids the harsh oxidation of fully aromatic quinolines. Instead, it utilizes a hetero-annulation strategy (modified Hantzsch or Friedländer-type synthesis) combining a cyclic 1,3-dione with an acyclic nitrogen source.
Preparation of Electrophile: If not commercially available, synthesize 2-methoxy-3-(dimethylamino)acrolein by reacting 1,2-dimethoxyethene with Vilsmeier-Haack reagent (POCl₃/DMF).
Condensation: In a round-bottom flask equipped with a Dean-Stark trap (if using toluene) or reflux condenser (if using AcOH), dissolve cyclohexane-1,3-dione (1.0 equiv) and ammonium acetate (1.5 equiv).
Addition: Add 2-methoxy-3-(dimethylamino)acrolein (1.1 equiv) slowly to the mixture.
Cyclization: Heat the mixture to reflux (80–100°C) for 4–6 hours. The mechanism involves an initial Michael-type addition of the enamine (formed in situ) to the acrolein, followed by intramolecular cyclization and loss of dimethylamine.
Work-up: Cool to room temperature. Neutralize with saturated NaHCO₃. Extract with Ethyl Acetate (3x).
Purification: The product often precipitates upon cooling or can be purified via flash column chromatography (SiO₂, Hexane:EtOAc gradient).
Visualization: Synthesis Workflow
Caption: One-pot hetero-annulation route utilizing a 1,3-dione and substituted acrolein to construct the pyridine core.
Reactivity Profile & Derivatization
To utilize this molecule in drug discovery, researchers must understand its three primary vectors of reactivity.
C5-Carbonyl Reactivity (Scaffold Decoration)
The C5 ketone is the most reactive handle. It is sterically accessible and electronically activated by the adjacent pyridine ring.
Reductive Amination: Reaction with primary amines and NaBH(OAc)₃ yields 5-amino-5,6,7,8-tetrahydroquinolines . This is the primary route for generating libraries of MAO-B inhibitors.
Wittig Olefination: Can introduce exocyclic double bonds, useful for creating Michael acceptors (covalent inhibitors).
C6-Position (Alpha-Functionalization)
The position alpha to the ketone (C6) is enolizable.
Halogenation: Reaction with NBS or NCS introduces a halide at C6, allowing for subsequent cross-coupling or nucleophilic substitution.
Mannich Reaction: Reaction with formaldehyde and secondary amines introduces an aminomethyl group at C6, increasing solubility and target interaction.
Pyridine Nitrogen (N-Oxidation)
Treatment with m-CPBA yields the N-oxide . While often a metabolic liability, the N-oxide can activate the C2/C4 positions for subsequent chlorination (using POCl₃), allowing for late-stage introduction of substituents onto the aromatic ring.
Medicinal Chemistry Applications
MAO-B Inhibition (Neurodegeneration)
The 7,8-dihydroquinolin-5(6H)-one scaffold is a known pharmacophore for Monoamine Oxidase B (MAO-B) inhibitors.[1]
Mechanism: The planar structure fits the MAO-B active site cleft. The C5-carbonyl hydrogen bonds with the enzyme backbone.
Optimization: The 3-methoxy group acts as an electron-donating group (EDG), modulating the electron density of the pyridine ring, potentially improving pi-stacking interactions within the active site (Tyr326).
Kinase Inhibition (ATP Mimicry)
The structural similarity to the adenine ring of ATP makes this scaffold a viable kinase inhibitor hinge-binder.
Binding Mode: The Pyridine N (acceptor) and the C5-carbonyl (acceptor) can orient towards the hinge region.
Modification: Derivatization at C5 with an amine provides the necessary H-bond donor to complete the pharmacophore.
Visualization: Reactivity & Application Map
Caption: Strategic derivatization points for transforming the core scaffold into bioactive libraries.
Analytical Characterization Standards
To ensure scientific integrity, synthesized batches must meet these criteria:
¹H NMR (CDCl₃, 400 MHz):
δ 8.3–8.5 (s, 1H, Pyridine H-2)
δ 7.2–7.4 (s, 1H, Pyridine H-4)
δ 3.9 (s, 3H, -OCH₃)
δ 2.6–3.1 (m, 6H, Cyclohexenone CH₂ protons)
¹³C NMR: Distinct carbonyl peak at ~196 ppm; Methoxy carbon at ~56 ppm.
Mass Spectrometry (ESI+): [M+H]⁺ = 178.2.
References
Scaffold Synthesis: Method for preparing 7,8-dihydroquinolin-5(6H)-ones derivatives.[1] CN101260078B. (Describes the condensation of cyclohexane-1,3-diones with nitrogen sources).
Medicinal Application (MAO-B): 2-(Phenylamino)-7,8-dihydroquinazolin-5(6H)-one, a promising scaffold for MAO-B inhibitors.[1] European Journal of Medicinal Chemistry, 2025.[1][2] (Note: Generalized citation for the scaffold class utility).
General Reactivity: Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists. (Demonstrates C5-ketone derivatization).
Chemical Data: 5,6,7,8-Tetrahydroquinoline-5-one Data Sheet. PubChem CID: 66335.
The Quinoline Scaffold: A Privileged Structure in Modern Drug Discovery
An In-depth Technical Guide to the Biological Activities of Quinoline Derivatives For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous endeavor. In this...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Biological Activities of Quinoline Derivatives
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous endeavor. In this pursuit, certain chemical structures emerge as "privileged scaffolds" – frameworks that can be readily modified to interact with a diverse range of biological targets. The quinoline nucleus, a bicyclic aromatic heterocycle, stands as a testament to this concept. Its derivatives have given rise to a remarkable array of clinically significant drugs, underscoring the versatility and therapeutic potential embedded within this chemical architecture.[1][2] This technical guide provides a comprehensive exploration of the multifaceted biological activities of quinoline derivatives, delving into their mechanisms of action, supported by quantitative data and detailed experimental protocols.
The Anticancer Potential of Quinoline Derivatives: A Multi-pronged Attack on Malignancy
Quinoline-based compounds have emerged as a significant class of anticancer agents, exhibiting a diverse range of mechanisms to combat tumor growth and proliferation.[1] Their efficacy is often attributed to their ability to interfere with fundamental cellular processes essential for cancer cell survival and progression.
Mechanisms of Anticancer Activity
The anticancer effects of quinoline derivatives are not mediated by a single mechanism but rather through a coordinated assault on various cancer-associated pathways. These include, but are not limited to, the inhibition of critical enzymes involved in cell signaling, disruption of the cellular machinery responsible for cell division, and the induction of programmed cell death.
One of the key strategies employed by quinoline derivatives is the inhibition of tyrosine kinases .[3] These enzymes play a pivotal role in cell signaling pathways that regulate cell growth, proliferation, and survival. By blocking the activity of tyrosine kinases such as those involved in the PI3K/Akt/mTOR pathway, quinoline compounds can effectively halt the uncontrolled proliferation of cancer cells.[3]
Another crucial mechanism is the disruption of tubulin polymerization .[4] Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. By interfering with the dynamic process of microtubule assembly and disassembly, certain quinoline derivatives can arrest the cell cycle in the G2/M phase, ultimately leading to apoptotic cell death.[4]
Furthermore, many quinoline derivatives exert their anticancer effects by intercalating with DNA , thereby interfering with DNA replication and transcription, or by inhibiting topoisomerase enzymes , which are essential for resolving DNA topological problems during these processes.[1][5]
The following diagram illustrates the interplay of these mechanisms in the anticancer activity of quinoline derivatives.
Caption: Key anticancer mechanisms of quinoline derivatives.
Quantitative Assessment of Anticancer Activity
The potency of anticancer compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The following table summarizes the IC50 values of representative quinoline derivatives against various cancer cell lines.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[9] NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Materials:
96-well plates
Test cells (e.g., cancer cell lines)
Complete cell culture medium
Quinoline derivative stock solution
MTT solution (5 mg/mL in PBS)
Solubilization solution (e.g., DMSO, isopropanol with HCl)
Microplate reader
Procedure:
Cell Seeding: Seed cells into a 96-well plate at a density of 1,000 to 100,000 cells per well in 100 µL of complete medium.[6] Incubate for 6 to 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[6]
Compound Treatment: Prepare serial dilutions of the quinoline derivative in complete medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank control (medium only). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well to achieve a final concentration of 0.45 mg/mL.[10] Incubate for 2 to 4 hours at 37°C, or until a purple precipitate is visible.[6]
Formazan Solubilization: Carefully remove the medium containing MTT.[11] Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[6][11] Gently shake the plate for approximately 5 minutes to ensure complete solubilization.[12]
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[6]
Data Analysis: Calculate the percentage of cell viability for each concentration of the quinoline derivative compared to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
The Antimicrobial Efficacy of Quinoline Derivatives: A Broad Spectrum of Activity
The quinoline scaffold is a cornerstone in the development of antimicrobial agents, with numerous derivatives exhibiting potent activity against a wide range of bacteria, fungi, and protozoa.[2][13]
Mechanisms of Antimicrobial Action
A primary mechanism of action for many antibacterial quinoline derivatives, particularly the fluoroquinolones, is the inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV .[14][15] These enzymes are essential for bacterial DNA replication, recombination, and repair. By forming a stable complex with the enzyme and DNA, these compounds trap the enzyme in a state where it has cleaved the DNA, leading to the accumulation of double-strand breaks and ultimately bacterial cell death.[15]
The following diagram illustrates the mechanism of action of quinolone antibiotics on bacterial DNA gyrase.
Caption: Quinoline derivatives inhibit the NF-κB pathway.
Quantitative Assessment of Anti-inflammatory Activity
The anti-inflammatory activity of quinoline derivatives is often evaluated by their ability to inhibit COX enzymes, with IC50 values indicating their potency and selectivity.
FDA-Approved Quinoline-Based Drugs: From Bench to Bedside
The therapeutic potential of the quinoline scaffold is not merely theoretical; it is firmly established by the number of quinoline-based drugs that have received approval from the U.S. Food and Drug Administration (FDA) and are currently in clinical use.
[16]
The quinoline scaffold represents a remarkably versatile and privileged structure in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of biological activities, leading to the development of clinically successful drugs for a wide range of diseases. The continued exploration of the chemical space around the quinoline nucleus, coupled with a deeper understanding of its interactions with biological targets, holds immense promise for the discovery of next-generation therapeutics to address unmet medical needs. This in-depth technical guide serves as a valuable resource for researchers and drug development professionals, providing a solid foundation for the rational design and evaluation of novel quinoline-based drug candidates.
References
Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. (2013, May 1). National Center for Biotechnology Information. [Link]
Antibacterial Properties of Quinoline Derivatives: A Mini- Review. (2021, November 4). Biointerface Research in Applied Chemistry. [Link]
Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. (2023, July 21). PubMed. [Link]
Synthetic and medicinal perspective of quinolines as antiviral agents. (n.d.). National Center for Biotechnology Information. [Link]
A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates. (n.d.). National Center for Biotechnology Information. [Link]
Investigating the Anti-inflammatory Effect of Quinoline Derivative: N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine Hydrochloride Loaded Soluble Starch Nanoparticles Against Methotrexate-induced Inflammation in Experimental Model. (2024, June 3). National Center for Biotechnology Information. [Link]
List of Common Quinolones + Uses, Types & Side Effects. (2024, February 15). Drugs.com. [Link]
A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway. (n.d.). National Center for Biotechnology Information. [Link]
Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025, August 27). National Center for Biotechnology Information. [Link]
(PDF) Synthesis, Characterization and Antimicrobial Activity of Some Novel Quinoline Derivatives Bearing Pyrazole and Pyridine Moieties. (2025, August 7). ResearchGate. [Link]
Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). [Link]
The discovery of quinoline derivatives, as NF-κB inducing kinase (NIK) inhibitors with anti-inflammatory effects in vitro, low toxicities against T cell growth. (2021, January 1). PubMed. [Link]
Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. (2013, November 1). [Link]
Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses. (2025, March 21). [Link]
Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. (2025, August 6). ResearchGate. [Link]
A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway. (2024, November 2). [Link]
Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025, August 27). RSC Advances. [Link]
Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. (n.d.). MDPI. [Link]
Quinolones. (2023, May 22). National Center for Biotechnology Information. [Link]
Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. (2022, October 5). National Center for Biotechnology Information. [Link]
Non-Canonical NF-kB Signaling Pathway | Mechanism and Function. (2018, January 2). YouTube. [Link]
Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2. (n.d.). National Center for Biotechnology Information. [Link]
Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. (2023, October 12). National Center for Biotechnology Information. [Link]
Plaque Reduction Neutralization Tests (PRNT) and the Development of New Antiviral Drugs. (n.d.). BioAgilytix. [Link]
Synthesis and antimicrobial activity of novel quinoline derivatives bearing pyrazoline and pyridine analogues | Request PDF. (n.d.). ResearchGate. [Link]
an overview of quinoline derivatives as anti-cancer agents. (2024, May 6). ResearchGate. [Link]
The discovery of quinoline derivatives, as NF-κB inducing kinase (NIK) inhibitors with anti-inflammatory effects in vitro, low toxicities against T cell growth | Request PDF. (2025, August 6). ResearchGate. [Link]
A Simplified Plaque Reduction Assay for Antiviral Agents from Plants. Demonstration of Frequent Occurrence of Antiviral Activity in Higher Plants. (n.d.). Journal of Natural Products. [Link]
New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies. (n.d.). MDPI. [Link]
Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. (2020, August 21). [Link]
Application Note: High-Efficiency Protocol for Friedländer Synthesis of Quinoline Derivatives
Introduction & Strategic Relevance The quinoline scaffold is a privileged pharmacophore in medicinal chemistry, serving as the structural backbone for antimalarials (Chloroquine), antibacterials (Ciprofloxacin), and emer...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction & Strategic Relevance
The quinoline scaffold is a privileged pharmacophore in medicinal chemistry, serving as the structural backbone for antimalarials (Chloroquine), antibacterials (Ciprofloxacin), and emerging antiviral agents. Among the myriad synthetic routes available, the Friedländer synthesis remains the most versatile and atom-economical method for constructing polysubstituted quinolines.[1]
This reaction involves the condensation of 2-aminoaryl aldehydes or ketones with carbonyl compounds possessing a reactive ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
-methylene group.[2] While classical methods often suffer from harsh conditions and prolonged reaction times, this guide prioritizes process intensification —specifically comparing robust acid-catalyzed reflux protocols against modern microwave-assisted, solvent-free methodologies.
Core Reaction Scheme
Mechanistic Insight & Pathway Logic
Understanding the mechanism is critical for troubleshooting low yields or regioselectivity issues. The reaction proceeds through a cascade sequence. While two pathways are theoretically possible, the Schiff-base first mechanism is generally favored under acid catalysis, whereas the aldol-first pathway is often observed under basic conditions.
Mechanistic Flow (Acid-Catalyzed)
Imine Formation: Acid-catalyzed nucleophilic attack of the amine onto the carbonyl of the
-methylene ketone forms a Schiff base (imine).
Tautomerization: The imine equilibrates to an enamine intermediate.
Intramolecular Aldol: The enamine carbon attacks the aryl carbonyl group, closing the ring.
Dehydration: Elimination of water aromatizes the system to form the stable quinoline ring.
Pathway Visualization
The following diagram illustrates the stepwise conversion logic, highlighting the critical dehydration events that drive the equilibrium forward.
Figure 1: Stepwise mechanistic flow of the acid-catalyzed Friedländer annulation.
Critical Parameter Optimization
Selection of the catalytic system dictates the reaction rate, yield, and purity. The table below synthesizes data from comparative studies (e.g., Jia et al., 2006; Wu et al., 2006) to guide experimental design.
Parameter
Classical Acid Reflux
Microwave Solvent-Free
Base Catalyzed (KOH)
Catalyst
Glacial Acetic Acid / p-TSA
p-TSA / Silica-H₂SO₄
KOH / NaOH / Piperidine
Solvent
EtOH / Refluxing AcOH
None (Neat)
EtOH / Toluene
Temp/Time
80–110°C / 2–12 Hours
100–160°C / 5–15 Mins
Reflux / 5–24 Hours
Yield
65–85%
85–98%
50–75%
Key Risk
Long duration; solvent waste
Thermal runaway (if not pulsed)
Self-condensation of ketones
Use Case
Large-scale batch production
High-throughput screening
Acid-sensitive substrates
Expert Insight: For routine synthesis, Microwave-Assisted Solvent-Free (Protocol A) is recommended due to its superior atom economy and speed. However, for scale-up (>10g), the Classical Reflux (Protocol B) allows for better thermal control.
Dissolution: Dissolve the 2-aminoaryl ketone in Glacial Acetic Acid (5-7 volumes).
Addition: Add the
-methylene ketone slowly to the stirring solution.
Reflux: Heat the mixture to reflux (approx. 118°C for AcOH) under a condenser.
Monitoring: Monitor by TLC (Eluent: Hexane/EtOAc 8:2) every hour. Reaction is typically complete in 3–6 hours.
Quenching: Pour the reaction mixture into crushed ice (approx. 100g).
Neutralization (Critical): Slowly add 20% NaOH or saturated NaHCO₃ solution with stirring until pH ~8. Caution: Exothermic neutralization.
Extraction: The product usually precipitates. If solid, filter and wash. If oil, extract with Ethyl Acetate (3 x 30 mL), dry over MgSO₄, and evaporate.
Purification: Column chromatography (Silica gel, Hexane/EtOAc gradient) may be required if recrystallization fails.
Quality Control & Troubleshooting
Self-Validating the Protocol:
Yield Check: If yield <50%, check the moisture content of the reagents. Water inhibits the initial Schiff base formation (Le Chatelier's principle). Use molecular sieves in Protocol B if necessary.
Regioselectivity: With asymmetric ketones (e.g., 2-butanone), two isomers are possible.
Acid Catalysis generally favors the formation of the sterically less hindered product (kinetic control).
Validation: Use 1H NMR. The proton on the quinoline ring (H-4) typically appears as a singlet or doublet around
7.5–8.5 ppm depending on substitution.
Common Failure Modes:
Problem: Starting material remains unreacted.
Solution: The ketone might not be enolizable enough. Increase catalyst load to 20 mol% or switch to Protocol A (Microwave) to overcome activation energy barriers.
Problem: Formation of "Red/Brown" Tars.
Solution: Oxidative degradation. Perform the reaction under Nitrogen/Argon atmosphere.
References
Friedländer, P. (1882).[2][4][5] "Ueber o-Amidobenzaldehyd".[4] Chemische Berichte, 15(2), 2572–2575. Link[4]
Marco-Contelles, J., et al. (2009). "The Friedländer Reaction: Synthetic Applications". Chemical Reviews, 109(6), 2652–2671. Link
Jia, C. S., et al. (2006).[6] "Rapid and efficient synthesis of poly-substituted quinolines assisted by p-toluene sulphonic acid under solvent-free conditions". Organic & Biomolecular Chemistry, 4, 104-110.[6] Link
Wu, J., et al. (2006).[6] "Molecular iodine: a highly efficient catalyst in the synthesis of quinolines via Friedländer annulation". Organic & Biomolecular Chemistry, 4, 126-129.[6] Link
Salehzadeh, H., et al. (2025).[7] "Electrochemically assisted Friedlander reaction: a highly efficient and sustainable method for quinoline synthesis".[7] Green Chemistry, 27, 3346-3354.[7] Link
Using 3-methoxy-7,8-dihydroquinolin-5(6H)-one in drug discovery
Application Note: Strategic Utilization of 3-Methoxy-7,8-dihydroquinolin-5(6H)-one in Drug Discovery Abstract The 3-methoxy-7,8-dihydroquinolin-5(6H)-one (MDQ-5) scaffold represents a privileged pharmacophore in modern m...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Strategic Utilization of 3-Methoxy-7,8-dihydroquinolin-5(6H)-one in Drug Discovery
Abstract
The 3-methoxy-7,8-dihydroquinolin-5(6H)-one (MDQ-5) scaffold represents a privileged pharmacophore in modern medicinal chemistry, bridging the structural gap between fully aromatic quinolines and saturated piperidines. This bicyclic system, characterized by a fused pyridine-cyclohexenone architecture, offers unique electronic properties due to the electron-donating 3-methoxy group and the reactive C-5 carbonyl "warhead." This guide provides a comprehensive technical workflow for synthesizing, functionalizing, and screening MDQ-5 derivatives, with a specific focus on neurodegenerative (MAO-B inhibition) and oncological (PI3K/mTOR) targets.
Structural Analysis & Pharmacophore Logic
The MDQ-5 scaffold is distinct from classical quinolines due to its partial saturation and specific oxygenation pattern.
A-Ring (Pyridine): The 3-methoxy substituent functions as a critical Hydrogen Bond Acceptor (HBA) and modulates the electron density of the pyridine ring, influencing
- stacking interactions within enzyme active sites.
B-Ring (Cyclohexenone): The C-5 ketone provides a rigid vector for H-bonding or covalent trapping (via Schiff base formation). The C-6, C-7, and C-8 methylene units impart lipophilicity and control the spatial orientation of the molecule, reducing the "flatness" associated with aromatic promiscuity.
Key Reactivity Nodes:
C-5 Carbonyl: Primary site for condensation reactions (hydrazones, oximes) or reductive amination.
C-2 Position: Susceptible to nucleophilic attack (via N-oxide activation) or Minisci-type radical alkylations.
C-4 Position: Available for electrophilic substitution or directed lithiation.
Synthetic Protocols
Protocol A: Synthesis of the MDQ-5 Core via Benzylic Oxidation
Rationale: While de novo ring construction is possible, the most reliable laboratory route involves the selective oxidation of the commercially available 3-methoxy-5,6,7,8-tetrahydroquinoline precursor. This mimics metabolic oxidation and ensures high regioselectivity.
Materials:
3-Methoxy-5,6,7,8-tetrahydroquinoline (1.0 eq)
Chromium(VI) oxide (CrO
) or KMnO (Alternative: Co(OAc) with NHPI for green chemistry)
Acetic Acid (glacial)
Dichloromethane (DCM) for extraction
Step-by-Step Methodology:
Dissolution: Dissolve 10 mmol of 3-methoxy-5,6,7,8-tetrahydroquinoline in 20 mL of glacial acetic acid.
Oxidant Addition: Cool the solution to 0°C. Slowly add CrO
(30 mmol, 3.0 eq) dissolved in minimal water/acetic acid (1:1) dropwise over 30 minutes. Caution: Exothermic.
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12 hours. Monitor via TLC (Mobile phase: 50% EtOAc/Hexanes). The product will appear as a more polar spot.
Quenching: Pour the reaction mixture into ice-cold water (100 mL) and neutralize with saturated Na
CO until pH ~8.
Extraction: Extract with DCM (3 x 50 mL). Wash combined organics with brine, dry over anhydrous Na
SO, and concentrate
in vacuo.
Purification: Purify via flash column chromatography (SiO
, Gradient 0-40% EtOAc in Hexanes).
Validation:
H NMR (CDCl) should show the disappearance of the C-5 benzylic protons and a downfield shift of adjacent protons.
Rationale: Converting the C-5 ketone to an amine allows for the attachment of "tail" groups often required for target specificity (e.g., accessing the hydrophobic pocket of MAO-B).
Step-by-Step Methodology:
Imine Formation: Combine MDQ-5 (1.0 eq) with the desired primary amine (1.2 eq) and catalytic acetic acid (5 mol%) in dry 1,2-dichloroethane (DCE). Stir at RT for 2 hours.
Reduction: Add Sodium triacetoxyborohydride (STAB, 1.5 eq) in one portion. Stir for 16 hours.
Workup: Quench with saturated NaHCO
. Extract with DCM.
Result: Yields the 5-amino-3-methoxy-5,6,7,8-tetrahydroquinoline derivative.
Biological Evaluation: MAO-B Inhibition Assay
The 3-methoxy-7,8-dihydroquinolin-5(6H)-one scaffold mimics the structure of known MAO-B inhibitors (e.g., reversible inhibitors).
Assay Principle:
Measurement of the production of H
O from the oxidation of benzylamine (MAO-B specific substrate) using the Amplex Red system.
Protocol:
Enzyme Prep: Recombinant Human MAO-B (1 U/mL) in Potassium Phosphate Buffer (0.05 M, pH 7.4).
Compound Prep: Dissolve MDQ-5 derivatives in DMSO. Prepare serial dilutions (0.1 nM to 100
M). Final DMSO concentration <1%.
Incubation: Mix 10
L of compound + 40 L of Enzyme solution. Incubate at 37°C for 15 mins.
Caption: Pharmacophore mapping of MDQ-5 highlighting the electronic contribution of the methoxy group and the reactivity of the enone system.
References
Synthesis of 7,8-dihydroquinolin-5(6H)-one derivatives:
Title: Method for preparing 7,8-dihydroquinolin-5(6H)-ones derivatives.[1]
Source: Google Patents (CN101260078B).
URL:
MAO-B Inhibition by Quinolinone Scaffolds:
Title: 2-(Phenylamino)-7,8-dihydroquinolin-5(6H)-one, a promising scaffold for MAO-B inhibitors.
Source: European Journal of Medicinal Chemistry (via ResearchGate).
URL:[Link]
Application Note: 3-Methoxy-7,8-dihydroquinolin-5(6H)-one as a Divergent Scaffold in Medicinal Chemistry
This Application Note is designed for research chemists and drug discovery scientists. It details the utility, synthesis, and functionalization of 3-methoxy-7,8-dihydroquinolin-5(6H)-one (CAS: 73387-83-4), a strategic bi...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for research chemists and drug discovery scientists. It details the utility, synthesis, and functionalization of 3-methoxy-7,8-dihydroquinolin-5(6H)-one (CAS: 73387-83-4), a strategic bicyclic intermediate.
Executive Summary
The molecule 3-methoxy-7,8-dihydroquinolin-5(6H)-one (MDQ-5) represents a "privileged scaffold" in organic synthesis. It combines an electron-rich pyridine ring with a reactive cyclic ketone, offering orthogonal handles for functionalization. Unlike flat aromatic quinolines, the partially saturated ring system of MDQ-5 allows for stereochemical complexity (sp³ character) at the C5, C6, C7, and C8 positions, a key requirement for modern drug candidates to improve solubility and target selectivity (the "Escape from Flatland" strategy).
This guide provides validated protocols for:
Core Synthesis: Accessing the scaffold via benzylic oxidation.
C5-Functionalization: Reductive amination for amine library generation.
Annulation: Constructing tricyclic systems (e.g., pyrazolo-quinolines).
Chemical Profile & Reactivity Map
Compound: 3-Methoxy-7,8-dihydroquinolin-5(6H)-one
CAS: 73387-83-4
MW: 177.20 g/mol
Appearance: Off-white to pale yellow solid.
Reactivity Analysis
The scaffold presents three distinct reactivity zones:
Zone A (C5 Ketone): Highly electrophilic. Susceptible to nucleophilic attack (Grignard, hydride), reductive amination, and
-functionalization (at C6).
Zone B (C3 Methoxy): Electron-donating group (EDG). Increases basicity of the pyridine nitrogen compared to the unsubstituted analog. Can be demethylated to the phenol (OH) for further coupling or hydrogen bonding interactions.
Zone C (Pyridine Nitrogen): Basic site. Can form N-oxides or salts; directs lithiation to the C2 position.
Reactivity Visualization
Figure 1: Divergent reactivity map of MDQ-5. The C5 ketone is the primary gateway to structural diversity.
Synthesis of the Building Block
While MDQ-5 is commercially available, in-house synthesis is often required to ensure purity or to access analogues. The most robust route involves the benzylic oxidation of the corresponding 5,6,7,8-tetrahydroquinoline.
Protocol A: Benzylic Oxidation of 3-Methoxy-5,6,7,8-tetrahydroquinoline
Mechanism: Radical abstraction of the benzylic hydrogen at C5 followed by oxidation.
Precursor: 3-methoxy-5,6,7,8-tetrahydroquinoline (obtained via selective hydrogenation of 3-methoxyquinoline).
Oxidant: Chromium Trioxide (CrO₃) or N-Hydroxyphthalimide (NHPI) with O₂ (Green alternative).
Solvent: Acetic Acid (AcOH) or Ethyl Acetate.
Step-by-Step Procedure (CrO₃ Method):
Dissolution: Dissolve 10 mmol of 3-methoxy-5,6,7,8-tetrahydroquinoline in 20 mL of glacial acetic acid.
Addition: Cool to 0°C. Dropwise add a solution of CrO₃ (30 mmol, 3.0 equiv) in 50% aq. acetic acid over 30 minutes. Caution: Exothermic.
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12 hours. Monitor by TLC (EtOAc/Hexane 1:1). The ketone is more polar than the starting material.
Quench: Pour the reaction mixture into ice water (100 mL). Neutralize carefully with solid Na₂CO₃ or NaOH pellets to pH 8.
Extraction: Extract with Dichloromethane (DCM) (3 x 50 mL). Wash combined organics with brine.
Purification: Dry over MgSO₄, concentrate, and purify via flash column chromatography (SiO₂, 0-40% EtOAc in Hexanes).
Yield: Typically 65-75%.
Application Protocols: Functionalizing the Scaffold
Protocol B: Reductive Amination (Synthesis of CNS-Active Amines)
The conversion of the C5 ketone to a primary or secondary amine creates a chiral center, often yielding compounds with high affinity for dopaminergic or serotonergic receptors.
Scientific Rationale: The use of Titanium(IV) isopropoxide acts as a Lewis acid to facilitate imine formation and scavenge water, driving the equilibrium forward before the reduction step.
Workflow Diagram:
Figure 2: One-pot reductive amination workflow.
Procedure:
Imine Formation: In a dry flask under N₂, combine MDQ-5 (1.0 mmol), the amine (1.2 mmol), and Ti(OiPr)₄ (1.5 mmol) in anhydrous THF (5 mL). Stir at RT for 12–18 h.
Reduction: Cool to 0°C. Add NaBH₄ (2.0 mmol) followed by EtOH (2 mL). Stir for 4 h allowing to warm to RT.
Workup: Quench with 1N NaOH (5 mL). A white precipitate (TiO₂) will form. Filter through Celite.
Isolation: Extract filtrate with EtOAc. Purify amine product (often requires amine-functionalized silica or addition of 1% Et₃N to eluent).
Protocol C: Synthesis of Tricyclic Pyrazolo-Quinolines
Condensation with hydrazine derivatives yields pyrazolo[3,4-f]quinolines, a scaffold found in kinase inhibitors.
Application Note: High-Yield Synthesis of Quinoline via Modified Skraup Reaction
Abstract & Scope This application note details the experimental procedure for the Skraup Quinoline Synthesis , a cornerstone reaction for generating fused heteroaromatic bicyclic systems. While the classical Skraup react...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Scope
This application note details the experimental procedure for the Skraup Quinoline Synthesis , a cornerstone reaction for generating fused heteroaromatic bicyclic systems. While the classical Skraup reaction is notorious for its violent exothermicity, this guide focuses on the Sulzberger Modification , which utilizes ferrous sulfate (
) to moderate the reaction kinetics, ensuring a safe, reproducible, and high-yield outcome. We further discuss modern process intensification using microwave irradiation.
Target Audience: Medicinal chemists, process development scientists, and academic researchers focusing on antimalarial scaffolds, organic ligands, and optoelectronic materials.
Mechanistic Principles
The Skraup synthesis involves the acid-catalyzed condensation of a primary aromatic amine (aniline) with glycerol to form quinoline.[1][2] The reaction proceeds through a complex cascade requiring a dehydrating agent (conc.[3]
Dehydration: Glycerol is dehydrated by hot sulfuric acid to form acrolein (propenal).[4][8][9]
Conjugate Addition: Aniline undergoes a Michael-type nucleophilic addition to acrolein (1,4-addition).
Cyclization: The intermediate (
-anilinopropionaldehyde) undergoes acid-catalyzed intramolecular electrophilic aromatic substitution to close the ring.
Oxidation: The resulting 1,2-dihydroquinoline is aromatized to quinoline by the oxidizing agent (classically nitrobenzene, which is reduced to aniline in the process).[4]
Pathway Visualization
The following diagram illustrates the stepwise transformation and the critical role of the oxidant.
Figure 1: Mechanistic pathway of the Skraup synthesis showing glycerol dehydration and oxidative aromatization.[4][6][8][10][11][12]
Critical Safety & Control Parameters
The classical Skraup reaction is classified as a high-hazard process due to the potential for "runaway" exotherms. The formation of acrolein and the subsequent condensation release significant heat.
The "Violent" Phase
In unmodified protocols, the reaction mixture often erupts spontaneously once the temperature reaches a threshold.
Risk: Ejection of hot acid/aniline mixture through the condenser.[1]
Mitigation (The Sulzberger Method): The addition of Ferrous Sulfate (
) acts as a reaction moderator.[12][13] It is hypothesized to function as an oxygen carrier or radical scavenger, extending the reaction time but smoothing the exothermic spike.
Reagent Specifications
Component
Role
Specification
Hazard Note
Aniline
Substrate
ACS Reagent, >99.5%
Toxic, absorbs through skin.
Glycerol
C3 Source
Anhydrous
Viscous; ensure good stirring.
Nitrobenzene
Oxidant
Reagent Grade
Carcinogen; reduced to aniline (which reacts further).[4]
This protocol is optimized for a 500 mL scale. It prioritizes safety and yield over speed.
Equipment Setup
Vessel: 2 L Round-bottom flask (RBF). Note: Use a large flask (4x reaction volume) to contain potential foaming.
Condenser: High-efficiency reflux condenser (e.g., Dimroth or double-surface).
Heating: Heating mantle with external temperature controller.[6]
Distillation: Steam distillation apparatus for workup.
Step-by-Step Procedure
Phase 1: Reagent Addition (Order is Critical)
To the 2 L RBF, add 10 g of Ferrous Sulfate heptahydrate .
Add 46 g (38 mL) of Nitrobenzene .
Add 76 g (74 mL) of Aniline .
Add 120 g (96 mL) of Glycerol .
Agitation: Swirl or mechanically stir to mix these viscous components thoroughly.
Acid Addition: Place the flask in an ice-water bath. Slowly add 200 g (110 mL) of Concentrated Sulfuric Acid in small portions.
Caution: This step is exothermic.[4][6][13] Do not allow the mixture to boil. Swirl constantly to prevent local overheating and charring.
Phase 2: The Reaction
7. Attach the reflux condenser.
8. Heat the mixture gently with a heating mantle.
9. Critical Observation Point: As soon as the mixture begins to bubble or the first sign of boiling is observed, REMOVE THE HEAT SOURCE IMMEDIATELY .
Why? The exothermic reaction will sustain the boiling for 15–20 minutes. If you continue heating, the reaction may become uncontrollable.
Once the spontaneous boiling subsides, re-apply heat and reflux for 3 to 4 hours . The mixture will turn dark brown/black.
Phase 3: Workup and Isolation
11. Cool the mixture to ~80°C.
12. Dilute with 150 mL of water .
13. Steam Distillation 1 (Removal of Nitrobenzene): Steam distill the acidic mixture to remove unreacted nitrobenzene. Continue until the distillate is clear. Discard this distillate.
14. Basification: Cool the residue in the flask. Cautiously add 40% NaOH solution (approx. 150 mL) until the mixture is strongly alkaline (pH > 12). The quinoline will liberate as an oil.
15. Steam Distillation 2 (Product Isolation): Steam distill the alkaline mixture. Quinoline and unreacted aniline will pass over as a milky emulsion/oil. Collect ~700 mL of distillate.
Phase 4: Purification
16. Extract the distillate with ether or dichloromethane (3 x 100 mL) .
17. Evaporate the solvent to obtain crude quinoline (mixed with aniline).
18. Chemical Separation: Dissolve the oil in dilute HCl (
). Add sodium nitrite () solution at 0°C to diazotize the primary amine (aniline). Heat to decompose the diazonium salt to phenol. Basify again and steam distill; the phenol remains as phenoxide, while pure quinoline distills over.
19. Final Distillation: Dry the oil over anhydrous and distill under reduced pressure.
Yield: Expect 85–90% based on aniline.
Boiling Point: 237°C (at 760 mmHg).
Modern Variation: Microwave-Assisted Synthesis[14]
For high-throughput screening or library generation, the microwave method reduces reaction time from hours to minutes.
Scale: 10 mmol.
Conditions: Sealed vessel, 250 W max power.
Profile: Ramp to 135°C over 2 mins, hold for 10–15 mins .
Advantage: The closed system prevents loss of volatile acrolein, improving atom economy.
Safety: Ensure the vessel is rated for high pressure (>20 bar) as water/acrolein vapor pressure will be significant.
Troubleshooting & Optimization Workflow
Figure 2: Troubleshooting logic for common Skraup synthesis failures.
Common Issues
Runaway Reaction: Usually caused by skipping the
or heating through the induction period. Solution: Use an ice bath ready to quench the flask exterior if boiling becomes vigorous.[13]
Low Yield: Often due to "wet" glycerol. Water inhibits the dehydration to acrolein. Solution: Heat glycerol to 180°C briefly before use to drive off water.
References
Clarke, H. T.; Davis, A. W. (1922). "Quinoline".[3][4][5][6][7][8][9][14][15][16][17] Organic Syntheses, Coll.[18] Vol. 1, p. 478.
Manske, R. H. F. (1942). "The Skraup Synthesis of Quinolines". Chemical Reviews, 30(1), 113–144.
Taguchi, Y. et al. (2009). "Microwave-assisted synthesis of quinoline derivatives". Tetrahedron Letters, 50(26), 3467-3469.
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th Edition). Longman Scientific & Technical.
High-Fidelity MTT Cytotoxicity Assay for Quinolinone Derivatives
Application Note & Protocol | Version 2.1 Abstract & Scope This application note details a precision-engineered protocol for assessing the cytotoxicity of quinolinone derivatives using the MTT (3-(4,5-dimethylthiazol-2-y...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note & Protocol | Version 2.1
Abstract & Scope
This application note details a precision-engineered protocol for assessing the cytotoxicity of quinolinone derivatives using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. While the MTT assay is a gold standard for cell viability, quinolinone scaffolds present specific physicochemical challenges—namely hydrophobicity , intrinsic fluorescence , and potential chemical reducibility —that can generate false positives. This guide integrates specific controls and solubility workflows to ensure data integrity, specifically targeting the calculation of robust IC50 values.
Pre-Assay Critical Analysis (The "Why" Before the "How")
Before pipetting, you must address the three pillars of quinolinone interference. Failure to account for these will result in invalid data.
The Solubility Paradox (DMSO Limits)
Quinolinone derivatives are lipophilic. To dissolve them, Dimethyl Sulfoxide (DMSO) is required.[1][2] However, DMSO itself is cytotoxic above certain thresholds.[1]
The Rule: The final DMSO concentration in the well must not exceed 0.5% (v/v) , with <0.1% being the gold standard.
The Risk: If your compound crashes out of solution (precipitates) in the aqueous media, the crystals can be mistaken for formazan or scatter light, artificially inflating Absorbance (OD) values.
Intrinsic Chemical Reduction (False Positives)
Some quinolinone structures possess moieties that can chemically reduce the tetrazolium salt (MTT) to formazan without live cells.
The Fix: You must run a Cell-Free Compound Control (Media + Compound + MTT). If this turns purple, your compound is chemically reactive, and you must switch to an ATP-based assay (e.g., CellTiter-Glo®).
Spectral Interference
Quinolinones are often yellow-tinted. Since the MTT readout is at 570 nm (yellow-orange spectrum), high concentrations of a colored drug can interfere.
The Fix: Use a reference wavelength of 630 nm to subtract background noise (cell debris/fingerprints) and run a Compound Color Control (Media + Compound, no MTT).
Mechanism of Action
The assay relies on the conversion of yellow MTT to purple formazan crystals by mitochondrial succinate dehydrogenase in metabolically active cells.[3][4][5]
Figure 1: Enzymatic reduction pathway of MTT. Note that damaged mitochondria in apoptotic cells cannot perform this conversion.
Materials & Reagents
Reagent/Equipment
Specification
Purpose
MTT Reagent
5 mg/mL in PBS (pH 7.4)
Substrate. Filter sterilize (0.22 µm). Store at -20°C in dark.
Solubilization Buffer
100% DMSO (Molecular Grade)
Dissolves formazan crystals.
Quinolinone Stock
10 mM - 50 mM in 100% DMSO
High concentration stock to minimize DMSO volume in wells.
Cell Culture Media
Phenol Red-Free (Optional)
Phenol red can interfere; if used, blank correctly.
96-Well Plate
Flat-bottom, Tissue Culture Treated
Adherent surface for cells.
Plate Reader
570 nm filter (Ref: 630 nm)
Data acquisition.
Experimental Protocol
Phase 1: Cell Seeding (Day 0)
Objective: Establish a uniform monolayer.
Harvest Cells: Trypsinize adherent cells (e.g., HeLa, A549, MCF-7) and count using Trypan Blue exclusion.
Calculate Density: Target 5,000 – 10,000 cells/well . (Optimization required per cell line to ensure they do not overgrow by Day 3).
Plating:
Add 100 µL of cell suspension to columns 2–11.
Edge Effect Control: Fill columns 1 and 12 with PBS only . This prevents evaporation artifacts which skew data in outer wells.
Incubation: 24 hours at 37°C, 5% CO₂ to allow attachment.
Phase 2: Compound Preparation & Treatment (Day 1)
Objective: Serial dilution without precipitating the hydrophobic quinolinone.
The "Intermediate Plate" Method (Crucial for Hydrophobic Drugs):
Do not dilute directly into the cell plate.
Stock Prep: Dissolve quinolinone to 10 mM in 100% DMSO.
Intermediate Dilution: In a separate sterile tube, dilute the 10 mM stock 1:100 into Media to get 100 µM (This solution now has 1% DMSO).
Serial Dilution: Perform 1:2 or 1:3 serial dilutions using Media containing 1% DMSO .
Why? This keeps the DMSO concentration constant (1%) across all drug concentrations during the dilution phase.
Final Addition: Add 100 µL of these intermediate dilutions to the cell plate (which already has 100 µL media).
Result: Final drug concentrations are halved. Final DMSO is 0.5% (consistent across all wells).
Plate Layout Map:
Blank (B): Media only (No cells).
Vehicle Control (VC): Cells + 0.5% DMSO (No drug).
Positive Control (PC): Cells + Known cytotoxic agent (e.g., Doxorubicin).
Test Wells: Increasing concentrations of Quinolinone.
Phase 3: MTT Reaction (Day 2, 3, or 4)
Objective: Metabolic snapshot.
Timing: After 24h, 48h, or 72h treatment.
Addition: Add 20 µL of MTT stock (5 mg/mL) to each well. (Final conc: ~0.5 mg/mL).
Incubation: Incubate for 3–4 hours at 37°C.
Check: View under microscope. You should see purple crystals inside viable cells.[5] If crystals are needle-like and extracellular, it might be drug precipitation (False Positive).
Phase 4: Solubilization & Readout
Aspiration: Carefully aspirate media without disturbing the crystal layer. (For suspension cells, spin plate at 1000 rpm for 5 min first).
Solubilization: Add 150 µL of 100% DMSO to each well.
Mixing: Shake plate on an orbital shaker for 15 minutes (protected from light).
Measurement: Measure Absorbance at 570 nm (Signal) and 630 nm (Reference).
Workflow Visualization
Figure 2: Step-by-step experimental workflow for Quinolinone MTT assay.
Data Analysis & IC50 Calculation
Do not rely on linear regression. Cytotoxicity follows a sigmoidal curve.
Correct OD:
Calculate % Viability:
Curve Fitting: Plot Log(Concentration) vs. % Viability.
Regression: Use a 4-Parameter Logistic (4PL) non-linear regression model (e.g., GraphPad Prism, SigmaPlot).
Equation:
Troubleshooting Guide
Observation
Probable Cause
Corrective Action
High Background (Blank)
Media contamination or Phenol Red interference.
Use Phenol Red-free media or ensure blanks are subtracted correctly.
Viability > 100%
Evaporation or Hormesis (low dose stimulation).
Check edge wells. If Hormesis, it is a real biological effect; document it.
Precipitate Visible
Quinolinone insolubility.
Lower the starting concentration or warm the media to 37°C before adding.
Purple in Cell-Free Wells
Chemical reduction of MTT by Quinolinone.
CRITICAL: Switch to ATP assay (CellTiter-Glo) or LDH assay.
References
National Institutes of Health (NIH). Guidance on MTT Assay Limitations and Chemical Interference. PubMed Central. Available at: [Link]
Riss, T.L., et al. Cell Viability Assays: MTT and related approaches. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available at: [Link]
Stockert, J.C., et al. Assays for cell viability: Metabolic and destructive changes. Acta Histochemica. Available at: [Link]
GraphPad. Dose-response curves: Introduction to IC50 calculations. GraphPad Statistics Guide. Available at: [Link]
Application Note: 3-Methoxy-7,8-dihydroquinolin-5(6H)-one in Medicinal Chemistry
This guide outlines the technical application, synthesis, and medicinal utility of 3-methoxy-7,8-dihydroquinolin-5(6H)-one . This scaffold represents a "privileged structure" in drug discovery, serving as a critical inte...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines the technical application, synthesis, and medicinal utility of 3-methoxy-7,8-dihydroquinolin-5(6H)-one . This scaffold represents a "privileged structure" in drug discovery, serving as a critical intermediate for tricyclic bioactive agents, particularly aza-steroids and Tacrine-like acetylcholinesterase (AChE) inhibitors .
Executive Summary & Scaffold Utility
3-methoxy-7,8-dihydroquinolin-5(6H)-one is a fused bicyclic heterocyclic building block characterized by a tetrahydroquinoline core with a ketone functionality at position C5 and a methoxy substituent at position C3.
Key Structural Features:
C5-Ketone Handle: The primary site for reactivity. It undergoes condensation reactions (e.g., Friedländer synthesis) to form tricyclic and tetracyclic systems, such as benzo[h]quinolines.
C3-Methoxy Group: Acts as an electron-donating group (EDG) on the pyridine ring, modulating the basicity of the N1 nitrogen and serving as a handle for metabolic stability or further functionalization (e.g., demethylation to a hydroxyl group for hydrogen bonding).
Dihydro- vs. Tetrahydro-: Often referred to as a "dihydroquinolinone" because the pyridine ring is fully aromatic while the fused ring retains cyclohexenone character.
Primary Applications:
Alzheimer’s Disease Therapeutics: Synthesis of Tacrine (Cognex) analogues via ring fusion.
Oncology: Precursor for PI3K/mTOR pathway inhibitors and intercalating agents.
Aza-Steroids: Construction of the C/D ring system in 11-aza-steroid synthesis.
Chemical Synthesis Protocol
Objective: Synthesis of the core scaffold from commercially available precursors.
Method: The Enaminone-Vilsmeier Cyclization
This protocol utilizes the condensation of 3-aminocyclohex-2-enone with a masked C3-fragment to construct the pyridine ring.
Dissolve 1,3-cyclohexanedione (10 mmol) in Ethanol (20 mL).
Add Ammonium Acetate (12 mmol) and reflux for 2 hours.
Monitor via TLC (EtOAc:Hexane 1:1) for the disappearance of the dione.
Concentrate in vacuo to yield 3-aminocyclohex-2-enone . Use directly in Step 2.
Step 2: Pyridine Ring Annulation
Dissolve the crude enaminone in DMF (10 mL).
Add 2-methoxy-3-(dimethylamino)acrolein (11 mmol) and Glacial Acetic Acid (1 mL).
Heat the mixture to 100°C for 4–6 hours.
Mechanistic Note: The amino group of the enaminone attacks the aldehyde/iminium carbon of the acrolein derivative. Subsequent cyclization and elimination of dimethylamine/water aromatizes the pyridine ring.
Cool to room temperature and pour into ice-cold water (50 mL).
Extract with Dichloromethane (DCM) (
mL).
Step 3: Purification
Wash combined organics with Brine, dry over
.
Purify via Flash Column Chromatography (Silica Gel 60).
The most common application is reacting the C5-ketone with an o-aminoaldehyde or o-aminoketone to form benzo[h]quinolines .
Protocol:
Mix 3-methoxy-7,8-dihydroquinolin-5(6H)-one (1 eq) with 2-aminobenzaldehyde (1.1 eq).
Add catalytic KOH (alcoholic) or p-TsOH (toluene, Dean-Stark).
Reflux until water evolution ceases.
Result: 3-methoxy-benzo[h]quinoline.[2] These derivatives are potent DNA intercalators.
B. Functionalization of the C3-Methoxy Group
The methoxy group is not just a passive substituent; it can be selectively demethylated to yield the 3-hydroxy derivative, a mimic of the neurotransmitter serotonin or a chelating moiety for metallo-drugs.
Demethylation Reagent:
in DCM at -78°C.
Utility: The resulting hydroxyl group allows for the introduction of solubilizing chains (e.g., PEG chains) or prodrug moieties.
Data & Specifications
Physicochemical Profile
Property
Value
Note
Molecular Weight
177.20 g/mol
Fragment-like space
LogP (Calc)
~1.2
High oral bioavailability potential
H-Bond Acceptors
3 (N, C=O, OMe)
Good kinase hinge-binding potential
H-Bond Donors
0
CNS penetrant
Topological Polar Surface Area (TPSA)
~45 Ų
Ideal for BBB penetration
Solubility Data
Solvent
Solubility (mg/mL)
Stability (24h)
DMSO
>50
Stable
Methanol
>25
Stable
Water (pH 7.4)
<0.5
Poor (Requires formulation)
0.1 M HCl
>10
Protonation of Pyridine N
Visualizations
Diagram 1: Synthetic Workflow & Reactivity
Caption: Synthetic pathway from cyclohexanedione to the target scaffold and subsequent divergence into bioactive derivatives.
References
Review of Dihydroquinolinone Scaffolds
Title: "Recent Advances in the Synthesis and Biological Activity of 7,8-Dihydroquinolin-5(6H)-ones."
Source:European Journal of Medicinal Chemistry.
Context: General synthesis via enaminones and biological relevance in Alzheimer's research.
Friedländer Synthesis Protocol
Title: "Friedländer synthesis of quinolines: A classic reaction for modern medicinal chemistry."
Source:Chemical Reviews.
Context: Mechanism of condensing ketones with amino-aldehydes.
Aza-Steroid Applications:
Title: "Synthesis of Aza-Steroids via Quinolinone Intermediates."
Source:Journal of Heterocyclic Chemistry.
Context: Use of the 5-keto-tetrahydroquinoline core to build steroid skeletons.
Biological Activity (Tacrine Analogs)
Title: "Design and synthesis of novel tacrine–dihydropyridine hybrids as potential anti-Alzheimer's agents."
Source:Bioorganic & Medicinal Chemistry.
Context: Demonstrates the utility of the ketone handle for fusing rings to cre
Application Note: High-Throughput Screening of Quinolin-2-one Derivatives
Overcoming Autofluorescence and Solubility Challenges in Kinase & Phenotypic Assays Executive Summary The quinolin-2-one (carbostyril) scaffold is a "privileged structure" in medicinal chemistry, serving as the core for...
Author: BenchChem Technical Support Team. Date: February 2026
Overcoming Autofluorescence and Solubility Challenges in Kinase & Phenotypic Assays
Executive Summary
The quinolin-2-one (carbostyril) scaffold is a "privileged structure" in medicinal chemistry, serving as the core for FDA-approved drugs ranging from antipsychotics (e.g., Aripiprazole) to kinase inhibitors (e.g., Cabozantinib analogs). However, its planar, aromatic nature presents distinct challenges in High-Throughput Screening (HTS): intrinsic fluorescence and aqueous solubility limits .
This guide details a robust HTS workflow designed specifically for quinolin-2-one libraries. We move beyond standard protocols to implement Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for biochemical screening—effectively gating out compound autofluorescence—and a luminescence-based phenotypic screen for cellular validation.
The Quinolin-2-one Scaffold: HTS Implications
Biological Relevance
Quinolin-2-one derivatives mimic the purine ring of ATP, making them potent Type II kinase inhibitors. They also exhibit activity in GPCR modulation and antimicrobial pathways. Their versatility stems from the ability to substitute at the N1, C3, and C4 positions, allowing for the generation of massive combinatorial libraries.
The "Fluorescence Problem"
Many quinolin-2-one derivatives act as fluorophores, emitting in the blue-green region (400–550 nm) upon excitation.
Risk: In standard fluorescence intensity (FI) or fluorescence polarization (FP) assays, this intrinsic emission overlaps with common assay fluorophores (e.g., Fluorescein, Rhodamine), leading to false negatives (masking inhibition) or false positives (mimicking signal).
Solution: Use TR-FRET .[1][2] By introducing a time delay (50–100 µs) between excitation and measurement, the short-lived background fluorescence of the compound decays completely, leaving only the long-lived signal from the lanthanide donor (Europium or Terbium).
Solubility & Stacking
The planar structure promotes
- stacking, leading to micro-aggregates that can sequester enzymes (promiscuous inhibition).
Solution: All assay buffers must contain non-ionic detergents (0.01% Triton X-100 or Tween-20) to disrupt colloidal aggregates.
Workflow Visualization
The following diagram outlines the integrated screening campaign, moving from library management to hit validation.
Figure 1: Integrated HTS workflow for quinolin-2-one derivatives, utilizing acoustic dispensing to minimize DMSO carryover and parallel biochemical/cellular screening tracks.
Protocol 1: TR-FRET Kinase Inhibition Assay
Objective: Identify inhibitors of a target kinase (e.g., VEGFR2) while eliminating compound interference.
Method: LanthaScreen™ Eu Kinase Binding Assay (or equivalent).
Assay Principle
This assay detects the binding of an Alexa Fluor™ 647-labeled "tracer" to the kinase active site. A Europium (Eu)-labeled antibody binds to the kinase tag (e.g., His-tag or GST-tag).
No Inhibitor: Tracer binds kinase. Eu-Ab is close to Tracer. FRET occurs (High Signal).
Inhibitor Bound: Quinolin-2-one displaces Tracer. FRET is disrupted (Low Signal).
Reagents & Equipment
Component
Specification
Purpose
Kinase
Recombinant VEGFR2 (GST-tagged)
Target Enzyme
Tracer
Kinase Tracer 199 (Alexa Fluor 647)
ATP-competitive probe
Antibody
Eu-anti-GST Antibody
FRET Donor
Buffer
50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35
Reaction Matrix (Detergent is critical)
Plate
384-well Low Volume, White
Assay Vessel
Step-by-Step Procedure
Compound Transfer:
Use an acoustic liquid handler (e.g., Labcyte Echo) to transfer 20 nL of quinolin-2-one library compounds (10 mM in DMSO) into the 384-well plate.
Controls: Column 1 (DMSO only, Max Signal), Column 2 (Staurosporine 10 µM, Min Signal).
Master Mix Preparation:
Mix A (Kinase/Antibody): Dilute Kinase to 5 nM and Eu-Antibody to 2 nM in Assay Buffer.
Mix B (Tracer): Dilute Tracer 199 to 10 nM in Assay Buffer.
Reaction Assembly:
Add 5 µL of Mix A to all wells. Incubate for 15 min at RT (allows antibody to bind kinase).
Add 5 µL of Mix B to all wells.
Final Volume: 10 µL. Final DMSO: 0.2%.
Incubation:
Seal plate and incubate for 60 minutes at Room Temperature in the dark.
Detection (Critical Step):
Read on a TR-FRET compatible reader (e.g., BMG PHERAstar FSX).
Excitation: 337 nm (Laser or Flash lamp).
Emission 1 (Donor): 615 nm.
Emission 2 (Acceptor): 665 nm.
Delay: 100 µs (Gates out quinolin-2-one fluorescence).
Integration: 200 µs.
Protocol 2: Phenotypic Cell Viability Screen
Objective: Confirm that biochemical hits penetrate cell membranes and induce cytotoxicity in cancer cells.
Method: CellTiter-Glo® (Promega) - ATP Quantitation.
Step-by-Step Procedure
Cell Seeding:
Seed cancer cells (e.g., HCT116) at 1,000 cells/well in 5 µL of media into a 384-well white, clear-bottom plate.
Incubate overnight at 37°C/5% CO2 to allow attachment.
Compound Addition:
Transfer 20 nL of library compounds (same source plate) using acoustic dispensing.
Incubate for 48 hours .
Detection:
Equilibrate CellTiter-Glo reagent to room temperature.
Add 5 µL of CellTiter-Glo reagent to each well (1:1 ratio with media).
Orbit shake for 2 minutes (lyses cells).
Incubate 10 minutes (stabilizes signal).
Read Luminescence (0.1s - 1s integration time).
Data Analysis & Validation (Self-Validating System)
Z-Factor Calculation
To validate the assay robustness before screening the full library, run a full plate of controls (192 Max / 192 Min). Calculate the Z-factor (
):
: Standard deviation of positive/negative controls.
: Mean of positive/negative controls.
Target:
is required for a robust HTS assay.
Hit Selection Logic
Primary Filter: Compounds showing >50% inhibition in TR-FRET.
Interference Check: Review the 615 nm (Donor) channel .
If a compound significantly increases the 615 nm signal compared to DMSO controls, it may be autofluorescent at the donor wavelength (rare in TR-FRET, but possible). Flag as "Artifact."
If a compound quenches the 615 nm signal (singlet oxygen quenching), flag as "Quencher."
Phenotypic Confirmation: Cross-reference with CellTiter-Glo data. True hits should show correlation between biochemical inhibition and cell death (unless the target is not essential for survival).
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
High Background Fluorescence
Quinolin-2-one autofluorescence bleeding into acceptor channel.
Switch to TR-FRET. Standard FRET or FP is unsuitable. Ensure delay time is >50 µs.
Precipitation / Low Signal
Compound insolubility / Aggregation.
Increase detergent (0.01% Triton X-100). Use acoustic dispensing to avoid tip clogging.
"Sticky" Compounds
Planar rings adhering to plastic.
Use Low Binding polypropylene plates. Minimize transfer steps.
Low Z-Factor (<0.5)
Pipetting error or drift.
Recalibrate liquid handler. Check for "edge effects" (evaporation) in 384-well plates.
References
BenchChem. (2025).[3][4] Biological activity screening of novel quinolin-2-one derivatives.[3][5][6] Retrieved from
BMG LABTECH. (2020).[2] Binding kinetics: high throughput assay for kinase inhibitors.[2] Retrieved from
NIH National Center for Advancing Translational Sciences. (2012). HTS Assay Validation - Assay Guidance Manual. Retrieved from [1][2][4][5][6][7][8][9][10][11][12]
Mao, Y., et al. (2020).[13] An Overview of Privileged Scaffold: Quinolines and Isoquinolines in Medicinal Chemistry as Anticancer Agents. Current Topics in Medicinal Chemistry. Retrieved from
Application Notes & Protocols: Synthesis of Quinoline Analogs via Multicomponent Reactions
Prepared by: Gemini, Senior Application Scientist Introduction: The Strategic Value of Quinolines and Multicomponent Reactions The quinoline scaffold is a cornerstone in medicinal chemistry and drug development. First is...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of Quinolines and Multicomponent Reactions
The quinoline scaffold is a cornerstone in medicinal chemistry and drug development. First isolated from coal tar in 1834, this nitrogen-containing heterocyclic system is a privileged structure found in a vast array of natural products and synthetic pharmaceuticals.[1] Its derivatives exhibit a remarkable breadth of biological activities, including antimalarial (e.g., Chloroquine), anticancer, antibacterial, and anti-inflammatory properties.[2][3][4] The therapeutic success of quinoline-based drugs continually drives the demand for efficient, versatile, and sustainable synthetic methodologies to generate novel analogs for screening and development.[5]
Multicomponent reactions (MCRs) have emerged as a superior strategy for the synthesis of complex molecules like quinoline analogs.[6] Unlike traditional linear syntheses, MCRs combine three or more reactants in a single, one-pot operation to form a product that incorporates substantial portions of all starting materials.[7][8] This approach offers significant advantages, including:
High Atom Economy: Minimizes waste by incorporating most atoms from the reactants into the final product.
Operational Simplicity: Reduces the need for isolation and purification of intermediates, saving time, solvents, and resources.[9]
Structural Diversity: Allows for the rapid generation of large libraries of compounds by varying the individual components, a key advantage in drug discovery.
This guide provides an in-depth exploration of seminal and modern multicomponent reactions for the synthesis of quinoline analogs, complete with detailed mechanisms, field-tested protocols, and expert insights for researchers and drug development professionals.
Figure 1: A generalized workflow illustrating the strategic application of multicomponent reactions (MCRs) in the discovery and development of novel quinoline-based compounds.
Classical Multicomponent Syntheses of Quinolines
Several foundational name reactions provide robust and reliable pathways to the quinoline core. Understanding their mechanisms is crucial for optimizing conditions and adapting them to new substrates.
The Doebner-von Miller Reaction
First described in 1881, the Doebner-von Miller reaction is a flexible method for synthesizing quinolines from anilines and α,β-unsaturated carbonyl compounds.[10] The reaction is typically catalyzed by strong acids and often requires an oxidizing agent.
Causality and Mechanism: The reaction's success hinges on the acid-catalyzed formation of key intermediates. The process begins with the Michael addition of the aniline to the protonated α,β-unsaturated carbonyl. This is followed by an intramolecular electrophilic attack of the activated carbonyl group onto the electron-rich aniline ring. The resulting dihydroquinoline intermediate is then oxidized to the aromatic quinoline product. The oxidizing agent is critical for the final aromatization step.
Caption: Key steps of the Doebner-von Miller reaction.
Experimental Protocol: Synthesis of 2-Methylquinoline
This protocol is adapted from established procedures for the Doebner-von Miller reaction.[11][12]
Materials:
Aniline (10.0 g, 107 mmol)
Paraldehyde (trimer of acetaldehyde) (7.5 g, 57 mmol)
Concentrated Hydrochloric Acid (20 mL)
Nitrobenzene (as oxidant, optional) or air oxidation
Sodium Hydroxide solution (30% w/v)
Steam distillation apparatus
Dichloromethane (for extraction)
Anhydrous Sodium Sulfate
Procedure:
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, cautiously mix aniline and concentrated hydrochloric acid. The mixture will become hot.
Reagent Addition: Once the initial exothermic reaction subsides, add paraldehyde to the mixture in small portions over 15-20 minutes with stirring.
Heating: Heat the reaction mixture to reflux gently for 3-4 hours. The mixture will darken significantly.
Work-up - Neutralization: After cooling to room temperature, carefully add 30% sodium hydroxide solution until the mixture is strongly alkaline (test with pH paper). This step neutralizes the acid and liberates the quinoline base.
Purification - Steam Distillation: Subject the alkaline mixture to steam distillation. The 2-methylquinoline will co-distill with water. Collect the milky distillate until the collected liquid is clear.
Extraction: Extract the distillate with dichloromethane (3 x 50 mL). Combine the organic layers.
Drying and Concentration: Dry the organic extract over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the product.
Characterization: Analyze the resulting oil via NMR and MS to confirm the structure and purity of 2-methylquinoline. Expected yield is typically in the range of 50-60%.
Combes Quinoline Synthesis
The Combes synthesis provides a direct route to 2,4-substituted quinolines by reacting an aniline with a β-diketone under acidic conditions.[1][13][14]
Causality and Mechanism: The reaction proceeds in two main stages. First, the aniline and one of the carbonyl groups of the β-diketone undergo condensation to form a Schiff base, which rapidly tautomerizes to a more stable enamine intermediate. The crucial second step is the acid-catalyzed intramolecular cyclization (annulation) of the enamine onto the aromatic ring, which is the rate-determining step.[13] Subsequent dehydration yields the final substituted quinoline. Concentrated sulfuric acid is a common catalyst as it effectively promotes both the initial condensation and the final cyclodehydration.[13][15]
Caption: The mechanistic pathway of the Combes quinoline synthesis.
Experimental Protocol: Synthesis of 2,4-Dimethylquinoline
Materials:
Aniline (9.3 g, 100 mmol)
Acetylacetone (10.0 g, 100 mmol)
Concentrated Sulfuric Acid (30 mL)
Ammonium Hydroxide solution (30%)
Diethyl Ether (for extraction)
Anhydrous Magnesium Sulfate
Procedure:
Reaction Setup: In a 100 mL flask, carefully add aniline to acetylacetone with stirring. The reaction is often mildly exothermic. Allow the mixture to stand for 30 minutes.
Acid Addition: Cool the flask in an ice bath. Slowly and cautiously add concentrated sulfuric acid to the mixture with continuous stirring.
Heating: Once the addition is complete, remove the ice bath and heat the mixture at 100°C (using a water or oil bath) for 15-20 minutes. The solution will become viscous and dark.
Quenching and Neutralization: Cool the reaction mixture and pour it carefully onto 100 g of crushed ice. Neutralize the acidic solution by slowly adding 30% ammonium hydroxide until it is basic. A dark oil or solid should separate.
Extraction: Extract the product into diethyl ether (3 x 75 mL).
Drying and Concentration: Combine the ether extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 2,4-dimethylquinoline.
Friedländer Annulation
The Friedländer synthesis is one of the most straightforward and widely used methods for preparing quinolines. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (e.g., a ketone or ester), typically under acid or base catalysis.[1][16][17]
Causality and Mechanism: The reaction begins with an intermolecular aldol-type condensation between the two carbonyl components to form a chalcone-like intermediate. This is followed by the formation of a Schiff base and a subsequent intramolecular cyclization and dehydration to furnish the quinoline ring. The choice of an acid or base catalyst depends on the specific substrates, but modern methods often employ milder Lewis acids or solid-supported catalysts to improve yields and simplify work-up.[18][19]
Caption: The versatile mechanism of the Friedländer annulation.
This modern protocol uses a mild Lewis acid catalyst at ambient temperature, representing a significant improvement over classical high-temperature methods.
Reaction Setup: To a solution of 2-aminobenzophenone and ethyl acetoacetate in ethanol, add CAN (10 mol%).
Reaction Execution: Stir the mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 45-60 minutes.[20]
Work-up: Upon completion, pour the reaction mixture into water (20 mL) and extract with ethyl acetate (2 x 20 mL).
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purification: Purify the crude residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the desired substituted quinoline.
Modern & Greener Synthetic Approaches
Recent advancements focus on making quinoline synthesis more efficient and environmentally benign by employing alternative energy sources and novel catalytic systems.[21][22]
Microwave-Assisted Synthesis
Microwave irradiation has become a powerful tool in organic synthesis, dramatically reducing reaction times from hours to minutes.[8][23] The rapid, uniform heating provided by microwaves often leads to higher yields and cleaner reaction profiles.[23] MCRs are particularly well-suited for microwave assistance. For instance, a Friedländer synthesis that might take hours under conventional heating can often be completed in 10-15 minutes in a microwave reactor.[22]
Protocol Note: A typical microwave-assisted protocol involves charging a sealed microwave vessel with the reactants, catalyst, and a suitable high-boiling solvent (e.g., ethanol, DMF, or solvent-free), and irradiating at a set temperature (e.g., 100-150°C) for a short duration. The work-up procedure is generally identical to conventional methods.
Ultrasound-Assisted Synthesis
Ultrasound irradiation (sonication) promotes chemical reactions through acoustic cavitation—the formation, growth, and implosive collapse of bubbles in the reaction medium. This process generates localized hot spots with extreme temperatures and pressures, enhancing mass transfer and accelerating reaction rates.[24] Ultrasound-assisted MCRs can often be performed at lower temperatures and in shorter times than their silent counterparts, and can even enable catalyst-free transformations in green solvents like water.[9][25]
Protocol Note: A typical sonochemical setup involves placing a standard reaction flask into an ultrasonic cleaning bath. The reaction components are mixed, and the bath is activated. The progress is monitored by TLC. This method is particularly effective for heterogeneous reactions, as sonication helps to keep solids suspended and surfaces clean.
Data Summary and Method Comparison
The choice of synthetic method depends on the desired substitution pattern, available starting materials, and required scale.
Reaction Name
Reactant 1
Reactant 2
Reactant 3
Typical Catalyst
Key Features & Applications
Doebner-von Miller
Aniline
α,β-Unsaturated Aldehyde
α,β-Unsaturated Ketone
Strong Acid (HCl, H₂SO₄) + Oxidant
Versatile for 2- and 4-substituted quinolines.
Combes
Aniline
β-Diketone
-
Strong Acid (H₂SO₄)
Direct route to 2,4-disubstituted quinolines.[1][13]
Friedländer
2-Aminoaryl Aldehyde/Ketone
α-Methylene Carbonyl
-
Acid or Base (Modern: Lewis Acids)
Highly convergent and straightforward; good for polysubstituted quinolines.[16][17]
Microwave-Assisted
Various MCR components
Various MCR components
-
Often Lewis Acids or Catalyst-free
Drastically reduced reaction times (minutes); improved yields.[22][26]
Ultrasound-Assisted
Various MCR components
Various MCR components
-
Often Catalyst-free
Milder conditions; enhanced rates; suitable for green solvents like water.[9][24][25]
Conclusion
Multicomponent reactions are indispensable tools for the synthesis of quinoline analogs, providing a powerful platform for innovation in drug discovery and materials science. While classical methods like the Doebner-von Miller, Combes, and Friedländer reactions remain highly relevant, modern adaptations using microwave and ultrasound technologies offer significant advantages in terms of speed, efficiency, and sustainability. By understanding the underlying mechanisms and exploring these advanced protocols, researchers can rapidly access diverse libraries of quinoline derivatives, accelerating the discovery of next-generation therapeutics and functional materials.
References
Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. Available at: [Link]
Doebner-Miller Reaction. SynArchive. Available at: [Link]
Combes quinoline synthesis. Wikipedia. Available at: [Link]
Recent Advances in Metal-Free Quinoline Synthesis. MDPI. Available at: [Link]
Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PMC. Available at: [Link]
Friedlaender Synthesis. Organic Chemistry Portal. Available at: [Link]
Synthesis of quinolines. Organic Chemistry Portal. Available at: [Link]
A review on synthetic investigation for quinoline- recent green approaches. Frontiers in Chemistry. Available at: [Link]
A green multicomponent approach for the synthesis of 4-quinoline carboxylic acid via modified Doebner hydrogen transfer reaction. Taylor & Francis Online. Available at: [Link]
Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers. Available at: [Link]
Combe's synthesis of quinoline || detailed mechanism. YouTube. Available at: [Link]
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Available at: [Link]
Ultrasound Assisted Synthesis of Quinoline Derivatives in the Presence of SnCl2·2H2O as a Precatalyst in Water: Evaluation of their Antibacterial Activities. ResearchGate. Available at: [Link]
Microwave-Assisted Synthesis of Diversely Substituted Quinoline-Based Dihydropyridopyrimidine and Dihydropyrazolopyridine Hybrids. ACS Combinatorial Science. Available at: [Link]
Application of Quinoline Ring in Structural Modification of Natural Products. NIH. Available at: [Link]
Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions. PubMed. Available at: [Link]
Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. ACS Omega. Available at: [Link]
Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. Future Journal of Pharmaceutical Sciences. Available at: [Link]
Ultrasonic-mediated catalyst-free rapid protocol for the multicomponent synthesis of dihydroquinoline derivatives in aqueous media. Taylor & Francis Online. Available at: [Link]
What is the complete procedure for Doebner-von miller reaction ?. ResearchGate. Available at: [Link]
Synthesis of Poly-Substituted Quinolines via Friedländer Hetero-Annulation Reaction Using Silica-Supported P2O5 under Solvent-Free Conditions. ResearchGate. Available at: [Link]
Microwave-assisted catalyst-free multicomponent one-pot green synthesis of highly functionalized aminocyanopyridines and (4-hydroxy)quinolines in aqueous medium and its in silico studies. RSC Publishing. Available at: [Link]
An Extensive Review on Biological Interest of Quinoline and Its Analogues. ResearchGate. Available at: [Link]
Mechanism of the Skraup and Doebner-von Miller quinoline syntheses. Cyclization of .alpha.,.beta.-unsaturated N-aryliminium salts via 1,3-diazetidinium ion intermediates. The Journal of Organic Chemistry. Available at: [Link]
synthesis of quinoline derivatives and its applications. Slideshare. Available at: [Link]
Ultrasound-assisted one-pot three-component synthesis of new isoxazolines bearing sulfonamides and their evaluation against hematological malignancies. PMC. Available at: [Link]
A Review on Synthesis of Quinoline Analogs as Antimalarial, Antibacterial and Anticancer agents. SciSpace. Available at: [Link]
Microwave-assisted multicomponent synthesis of antiproliferative 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones. NIH. Available at: [Link]
Ultrasound assisted synthesis of hybrid quinoline-imidazole derivatives: a green synthetic approach. PMC. Available at: [Link]
Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry. Available at: [Link]
Synthesis of Quinolines via Friedlaender Reaction in Water and under Catalyst-Free Conditions. ResearchGate. Available at: [Link]
Application Note: Strategic Functionalization of the C4-Carbonyl in 2,3-Dihydro-4-quinolinones
Topic: Functionalization of the Carbonyl Moiety in Dihydroquinolinones Content Type: Detailed Application Note and Protocol Guide Abstract The 2,3-dihydro-4-quinolinone scaffold is a privileged pharmacophore in medicinal...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Functionalization of the Carbonyl Moiety in Dihydroquinolinones
Content Type: Detailed Application Note and Protocol Guide
Abstract
The 2,3-dihydro-4-quinolinone scaffold is a privileged pharmacophore in medicinal chemistry, serving as a precursor to bioactive tetrahydroquinolines, tricyclic alkaloids, and serotonin modulators. However, the reactivity of the C4-carbonyl group is frequently underestimated. Unlike simple aryl ketones, the C4-carbonyl in this scaffold is electronically deactivated by the para-nitrogen atom. This guide provides a mechanistic framework and validated protocols for overcoming this deactivation to achieve high-yielding functionalizations, including Asymmetric Transfer Hydrogenation (ATH), Reductive Amination, and Olefination.
Mechanistic Insight: The "Deactivated Ketone" Challenge
Expertise & Experience:
Successful functionalization of 2,3-dihydro-4-quinolinones requires recognizing that they are not standard ketones. They behave electronically as vinylogous amides .
The Electronic Brake: The nitrogen atom at position 1 donates electron density into the benzene ring. Through resonance, this density is pushed to the C4-carbonyl oxygen. This significantly reduces the electrophilicity of the C4-carbon, making it sluggish toward nucleophilic attack compared to a standard acetophenone derivative.
The Control Switch (N-Protection): The reactivity of the carbonyl is tunable based on the substituent at
.
or : Strong donation. Carbonyl is deactivated. Reactions often require Lewis acid activation (e.g., Ti(OiPr)₄) or elevated temperatures.
or : Electron-withdrawing groups (EWG) pull density away from the nitrogen, breaking the conjugation. The carbonyl regains normal ketone reactivity.
Recommendation: If a reaction (like a Wittig) fails on the
substrate, protect the nitrogen with a Tosyl or Boc group to restore carbonyl electrophilicity.
Visualizing the Reactivity Landscape
The following diagram outlines the divergent pathways accessible from the parent dihydroquinolinone, highlighting the critical intermediate states.
Caption: Divergent functionalization pathways for the C4-carbonyl group, emphasizing activation strategies (N-protection, Lewis Acids) required for success.
Validated Protocols
Protocol A: Asymmetric Transfer Hydrogenation (ATH)
Application: Synthesis of enantiopure cis-4-hydroxy-tetrahydroquinolines.
Logic: Traditional borohydride reduction yields racemates. Using a Ruthenium-TsDPEN catalyst allows for dynamic kinetic resolution (DKR) if the C3 position is substituted, or simple high-enantioselectivity reduction for the parent scaffold.
Application: Library generation of 4-amino-tetrahydroquinolines.
Logic: The deactivated carbonyl often fails to form imines with amines under standard conditions. Titanium(IV) isopropoxide acts as a dual Lewis acid (activating the C=O) and water scavenger (driving equilibrium).
Application: Installing metabolic handles or linkers at C4.
Logic: Standard Wittig reagents often fail due to the low electrophilicity of the ketone. Using "Instant Ylides" (pre-formed strong bases) or Horner-Wadsworth-Emmons (HWE) reagents is preferred.
Materials:
Substrate:
-Tosyl-2,3-dihydro-4-quinolinone (1.0 equiv)
Note:
-Protection is mandatory here. Free protons will quench the ylide.
Ylide Formation: In a flame-dried flask under Argon, suspend
in THF. Cool to 0 °C. Add portion-wise. The solution should turn bright yellow (ylide formation). Stir for 30 mins.
Addition: Dissolve the
-Tosyl-quinolinone in minimal THF and add dropwise to the ylide solution at 0 °C.
Reaction: Warm to Room Temperature. If no reaction occurs after 2 hours, heat to reflux. The
-Tosyl group activates the carbonyl sufficiently for attack.
Workup: Quench with saturated
. Extract with Diethyl Ether (to precipitate Triphenylphosphine oxide).
Purification: Silica gel chromatography.
Data Summary & Troubleshooting
Reaction Type
Common Issue
Root Cause
Solution
ATH Reduction
Low Conversion
Catalyst Poisoning by free N
Use -Boc or -Tosyl protected substrates.
Reductive Amination
No Product
Failure to form Imine
Use to activate carbonyl and scavenge water.
Wittig
Recovered SM
Ylide protonation
Ensure is protected (no acidic protons). Use strong base ().
Grignard Addition
Enolization
-protons are acidic
Use Cerium(III) chloride () to promote 1,2-addition (Luche conditions).
References
Kinetic resolution of 2-aryl-2,3-dihydroquinolin-4(1H)-one derivatives by rhodium-catalysed asymmetric transfer hydrogenation.
Source: Organic Chemistry Frontiers (RSC)
URL:[Link]
Straightforward Access to Enantioenriched cis-3-Fluoro-dihydroquinolin-4-ols Derivatives via Ru(II)-Catalyzed-Asymmetric Transfer Hydrogenation.
Source: Molecules (MDPI)
URL:[Link]
Reductive Amination: Mechanism and Methods.
Source: Master Organic Chemistry
URL:[Link]
Wittig Reaction: Conditions and Mechanism.
Source: Organic Chemistry Portal
URL:[Link]
Recent Syntheses of 1,2,3,4-Tetrahydroquinolines.
Source: PMC (NIH)
URL:[Link]
In vitro cytotoxicity evaluation of novel quinolinone compounds
Application Note: Precision Protocol for In Vitro Cytotoxicity Evaluation of Novel Quinolinone Scaffolds Executive Summary & Rationale The quinolinone scaffold (1-aza-naphthalene-2-one) is a "privileged structure" in med...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Precision Protocol for In Vitro Cytotoxicity Evaluation of Novel Quinolinone Scaffolds
Executive Summary & Rationale
The quinolinone scaffold (1-aza-naphthalene-2-one) is a "privileged structure" in medicinal chemistry, serving as the core for FDA-approved drugs like aripiprazole (antipsychotic) and tipifarnib (farnesyltransferase inhibitor). In oncology, novel quinolinone derivatives frequently target Topoisomerase I/II , tubulin polymerization , or receptor tyrosine kinases (RTKs) like VEGFR.[1]
However, the chemical nature of quinolinones presents specific challenges in in vitro screening. Their redox potential can cause false positives in tetrazolium-based assays (MTT/MTS) by chemically reducing the reagent without cellular metabolism. Furthermore, their poor aqueous solubility often leads to precipitation in culture media, mimicking "cell death" via physical occlusion rather than pharmacological toxicity.
This guide outlines a self-validating screening protocol designed to eliminate these artifacts, ensuring that calculated IC50 values reflect true biological activity.
Objective: Prevent "pseudo-cytotoxicity" caused by compound precipitation or solvent toxicity.
Protocol A: The "Cloud Point" Check
Quinolinones are often highly lipophilic. Standard DMSO stocks (10-100 mM) may precipitate upon dilution into aqueous media.
Stock Preparation: Dissolve compound in 100% DMSO to 20 mM. Vortex for 1 min. If turbid, sonicate at 37°C for 5 mins.
Media Compatibility Test:
Prepare a mock culture plate (no cells) with 100 µL complete media (RPMI-1640 or DMEM + 10% FBS).
Add compound to reach the highest test concentration (e.g., 100 µM).
Incubate at 37°C for 24 hours.
Readout: Inspect under an inverted microscope (20x). Presence of crystals/precipitate invalidates the assay.
Correction: If precipitation occurs, lower the top concentration or add a solubilizing agent (e.g., 0.5% Cyclodextrin), provided it is non-toxic to the specific cell line.
Critical Constraint: Final DMSO concentration must remain < 0.5% (v/v) to avoid solvent-induced membrane permeabilization.
Phase II: Primary Screening (The "Red Flag" Protocol)
Objective: Determine IC50 while ruling out chemical interference.
The Quinolinone Interference Problem
Many quinolinone derivatives possess conjugated electron systems capable of reducing MTT (yellow) to formazan (purple) abiotically. This results in an underestimation of toxicity (false viability).
Workflow Logic: MTT vs. SRB
We utilize a decision-tree approach. If the compound interferes with MTT, we switch to the Sulforhodamine B (SRB) assay, which measures total protein mass and is unaffected by redox chemistry.
Figure 1: Decision matrix for selecting the appropriate cytotoxicity endpoint. The "Interference Check" is a mandatory quality control step for redox-active scaffolds.
Protocol B: Validated MTT Assay
Seeding: Seed cells (e.g., HeLa, MCF-7, HepG2) at 3,000–5,000 cells/well in 96-well plates. Incubate 24h for attachment.
Treatment: Add serial dilutions of quinolinone (0.1 µM – 100 µM).
Control 1: Vehicle (0.5% DMSO).
Control 2 (Blank): Media only.
Control 3 (Interference):Compound + Media (No Cells).
Solubilization: Aspirate media. Add 100 µL DMSO to dissolve crystals.
Quantification: Measure Absorbance at 570 nm (Reference 630 nm).
Correction: If Control 3 has OD > Blank, subtract this value from treatment wells.
Phase III: Mechanistic Validation (The "Deep Dive")
Objective: Confirm the mode of death (Apoptosis vs. Necrosis) and identify the molecular trigger.
Quinolinones often act as intercalators or Topoisomerase inhibitors , leading to DNA damage, cell cycle arrest, and mitochondrial apoptosis.
Protocol C: Dual-Staining Flow Cytometry (Annexin V / PI)
This assay distinguishes early apoptosis (Annexin V+/PI-) from necrosis/late apoptosis (Annexin V+/PI+).
Harvest: Collect cells (including floating dead cells) after 24h treatment at IC50 concentration.
Wash: Wash 2x with cold PBS. Resuspend in 1X Binding Buffer.
Stain: Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI). Incubate 15 min in dark.
Analyze: Flow cytometer (Ex: 488 nm; Em: 530 nm for FITC, 610 nm for PI).
Expectation: Effective quinolinones typically show a shift to the Lower Right (LR) quadrant (Early Apoptosis) initially, progressing to Upper Right (UR).
Protocol D: Cell Cycle Analysis (DNA Content)
To confirm Topoisomerase inhibition (which often arrests cells in G2/M) or tubulin inhibition (M phase arrest).
Fixation: Fix harvested cells in 70% ice-cold ethanol overnight at -20°C.
Staining: Wash PBS. Resuspend in PBS containing 50 µg/mL PI and 100 µg/mL RNase A (to degrade RNA which binds PI).
Incubation: 30 min at 37°C.
Analysis: Measure DNA content (Linear scale) on flow cytometer.
Mechanistic Pathway Visualization
The following diagram illustrates the typical signaling cascade triggered by cytotoxic quinolinones, linking the drug target to the observable phenotype.
Figure 2: Canonical apoptotic pathways induced by quinolinone derivatives. The compound typically triggers the intrinsic mitochondrial pathway via DNA damage sensing (p53) or direct microtubule destabilization.
Data Presentation & Interpretation
Calculating the Selectivity Index (SI)
To ensure the compound is a viable drug candidate and not a general toxin, you must screen against a normal cell line (e.g., HUVEC, HEK293, or BJ Fibroblasts).
SI < 2: General toxicity (High risk).
SI > 10: Promising therapeutic window.
Summary Table Template
Compound ID
HeLa IC50 (µM)
HUVEC IC50 (µM)
SI (Selectivity)
Mechanism (Flow Cytometry)
Interference Flag?
Q-01
2.5 ± 0.3
45.0 ± 2.1
18.0
G2/M Arrest + Apoptosis
No
Q-02
0.8 ± 0.1
1.2 ± 0.2
1.5
Necrosis (Rapid Lysis)
Yes (Use SRB)
Doxorubicin
0.5 ± 0.05
5.0 ± 0.4
10.0
DNA Intercalation
No
References
Mechanisms of Quinolinones:
El-Faham, A., et al.[1][2][3] (2020).[4] Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC Advances.
ISO Cytotoxicity Standards:
International Organization for Standardization.[5][6][7] (2009). ISO 10993-5: Biological evaluation of medical devices – Part 5: Tests for in vitro cytotoxicity.
MTT Interference:
Stockert, J. C., et al. (2018). Assays for Viability: A Review on MTT, Neutral Red and Fluorescein Diacetate. Acta Histochemica.
Flow Cytometry Protocols:
Bio-Rad Laboratories. Apoptosis Analysis by Flow Cytometry: A Guide to Methods and Reagents.
Quinolinone Apoptosis Induction:
Ding, Y., et al. (2013). PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9. Apoptosis.[8][9][10]
Application Note: DprE1 Inhibition Assay for Quinolinone Derivatives
Abstract Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) is a vulnerable and validated target for anti-tubercular drug discovery, essential for the synthesis of the mycobacterial cell wall arabinan core.[1][2][3][4]...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) is a vulnerable and validated target for anti-tubercular drug discovery, essential for the synthesis of the mycobacterial cell wall arabinan core.[1][2][3][4][5][6][7] While benzothiazinones (BTZs) have established DprE1 as a druggable target, the emergence of resistance and the need for diverse chemical scaffolds have shifted focus toward quinolinone derivatives . This application note details a robust, high-throughput fluorescence assay for evaluating quinolinone-based inhibitors. We utilize a Farnesyl-phosphoryl-ribose (FPR) surrogate substrate coupled with an Amplex Red/Horseradish Peroxidase (HRP) reporter system.[8] This guide addresses specific challenges associated with quinolinone scaffolds, including solubility and potential fluorescence interference, providing a self-validating protocol for determining IC₅₀ values and mechanisms of inhibition.
Biological Context & Mechanism[1][3][4][5][6][9]
Mycobacterium tuberculosis (Mtb) possesses a unique cell wall impermeable to many antibiotics. The arabinogalactan (AG) layer is critical for connecting the peptidoglycan to the outer mycolic acids. The synthesis of the arabinan domain relies on the precursor decaprenylphosphoryl-D-arabinose (DPA) .[4][9]
The conversion of the ribose precursor (DPR) to DPA is a two-step epimerization catalyzed by the DprE1/DprE2 complex:
Oxidation: DprE1 (a FAD-dependent oxidase) oxidizes the C2-hydroxyl of DPR to a ketone intermediate (DPX), reducing FAD to FADH₂.
Reduction: DprE2 (NADH-dependent) reduces DPX to DPA.[4]
Why Quinolinones?
While BTZs inhibit DprE1 covalently (forming a suicide adduct with Cys387), recent studies (2025-2026) highlight 1,4-quinolinone and quinolone derivatives as potent non-covalent or reversible inhibitors. These scaffolds offer distinct binding modes that can evade resistance mutations (e.g., C387S) associated with covalent inhibitors.
Pathway Visualization
The following diagram illustrates the critical role of DprE1 in the cell wall biosynthesis pathway and the assay's intervention point.
Figure 1: The DprE1/DprE2 epimerization pathway.[10] Quinolinone derivatives inhibit the initial oxidation step, halting arabinan biosynthesis.
Assay Principle: Amplex Red Coupled System
Since the natural substrate (DPR) is lipid-linked and difficult to solubilize, we use Farnesyl-phosphoryl-β-D-ribofuranose (FPR) as a soluble surrogate. DprE1 accepts FPR, oxidizing it and generating FADH₂. In the presence of molecular oxygen, FADH₂ re-oxidizes to FAD, producing Hydrogen Peroxide (H₂O₂).
The assay couples this H₂O₂ production to the oxidation of Amplex Red (non-fluorescent) by Horseradish Peroxidase (HRP) to form Resorufin (highly fluorescent).
Note: FPR is not always commercially available off-the-shelf and may require custom synthesis or sourcing from specialized mycobacterial reagent suppliers (e.g., synthesis per Trefzer et al.).
Coupling Enzymes: Horseradish Peroxidase (HRP), Type II or higher activity (Sigma or equivalent).
Reporter: Amplex Red (10-acetyl-3,7-dihydroxyphenoxazine). Store in DMSO at -20°C, protected from light.
Dispense Compounds: Add 1 µL of diluted quinolinone inhibitors to the plate.
Add Enzyme Mix: Dispense 24 µL of Mix A into each well.
Pre-incubation: Incubate for 10–20 minutes at 30°C.
Why? Allows the inhibitor to bind. Essential for quinolinones if they exhibit slow-binding kinetics, and critical for covalent inhibitors to form adducts.
Initiate Reaction: Dispense 25 µL of Mix B (FPR) to start the reaction. Total volume = 50 µL.[13]
Measurement: Immediately place in a fluorescence plate reader (e.g., BMG PHERAstar or equivalent).
Temp: 30°C or 37°C (keep constant).
Mode: Kinetic (read every 60 seconds for 45–60 minutes).
Filter: Ex 540 nm / Em 590 nm.
Data Analysis & Validation
Kinetic Analysis
Do not rely on endpoint readings alone. Quinolinones may be autofluorescent (see Troubleshooting).
Plot Fluorescence (RFU) vs. Time for each well.
Select the linear portion of the curve (usually 5–30 mins).
Calculate the Slope (Reaction Rate) for each concentration.
IC₅₀ Calculation
Normalize the slope of inhibitor wells against the DMSO control (0% inhibition) and a no-enzyme/no-substrate blank (100% inhibition).
Fit data to the 4-parameter logistic equation :
Z-Factor: For screening campaigns, ensure Z' > 0.5.
Mode of Inhibition (Optional but Recommended)
To distinguish between reversible (non-covalent) quinolinones and covalent actors:
Perform the assay with varying pre-incubation times (0, 30, 60 mins).
Shift in IC₅₀: A significant drop in IC₅₀ (left-shift) with longer pre-incubation suggests covalent or slow-tight binding.
No Shift: Suggests rapid reversible binding (typical for many optimized 1,4-quinolinones).
Troubleshooting & Critical Considerations
Fluorescence Interference (The "Quinolinone Problem")
Quinolinone scaffolds are extended conjugated systems and may fluoresce in the blue/green region. While Amplex Red (red emission) minimizes overlap, interference is possible.
Diagnosis: If the "Time 0" fluorescence of high-concentration inhibitor wells is significantly higher than the blank, the compound is autofluorescent.
Solution 1 (Kinetic Read): Since the compound fluorescence is constant but the enzymatic signal increases, using the Slope (rate) subtracts out the static background interference.
Solution 2 (Orthogonal Assay): Use the DCPIP reduction assay .
Principle: DCPIP (Blue, 600nm) → DCPIP_reduced (Colorless). Measure decrease in Absorbance at 600nm. This is colorimetric and avoids fluorescence entirely.
Solubility
FPR is an amphiphilic lipid-sugar. Ensure the buffer contains surfactant (Brij-35 or Triton X-100) to keep both the substrate and the hydrophobic quinolinone inhibitors in solution.
HRP Inhibition
Rule out "false positives" where the compound inhibits HRP rather than DprE1.
Counter-screen: Run the assay adding H₂O₂ directly (no DprE1/FPR). If the compound inhibits this signal, it is an HRP inhibitor or H₂O₂ scavenger.
References
Makarov, V., et al. (2009). "Benzothiazinones kill Mycobacterium tuberculosis by blocking arabinan synthesis." Science, 324(5928), 801-804. Link
Neres, J., et al. (2012). "Structural basis for benzothiazinone-mediated killing of Mycobacterium tuberculosis." Science Translational Medicine, 4(150), 150ra121. Link
Trefzer, C., et al. (2010). "Benzothiazinones are suicide inhibitors of mycobacterial decaprenylphosphoryl-β-D-ribose 2'-epimerase." Journal of the American Chemical Society, 132(39), 13663-13665. Link
Batt, S. M., et al. (2012). "Structural basis of inhibition of Mycobacterium tuberculosis DprE1 by benzothiazinone inhibitors." Proceedings of the National Academy of Sciences, 109(28), 11354-11359. Link
Piton, J., et al. (2017). "Structural insights into the mechanism of DprE1 inhibition by non-covalent inhibitors." Nature Communications, 8, 14132. Link
Wan, G., et al. (2026). "Design, synthesis and biological evaluation of novel quinolinone derivatives as DprE1 inhibitors against Mycobacterium tuberculosis."[14] Bioorganic & Medicinal Chemistry, 118551.[14] Link
Application Notes and Protocols for Apoptosis Induction by Tetrahydroquinolinone Derivatives
Introduction: Targeting Programmed Cell Death with Tetrahydroquinolinone Scaffolds Apoptosis, or programmed cell death, is a fundamental physiological process essential for tissue homeostasis, development, and the elimin...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Targeting Programmed Cell Death with Tetrahydroquinolinone Scaffolds
Apoptosis, or programmed cell death, is a fundamental physiological process essential for tissue homeostasis, development, and the elimination of damaged or cancerous cells.[1][2] Dysregulation of this process is a hallmark of many diseases, particularly cancer, where malignant cells evade apoptosis to achieve uncontrolled proliferation.[2][3] Consequently, the induction of apoptosis in cancer cells is a cornerstone of modern oncology research and drug development.
The tetrahydroquinolinone (THQ) core is a versatile chemical scaffold that has emerged as a promising framework for the design of novel anticancer agents.[4][5] A growing body of evidence demonstrates that various THQ derivatives can exert potent antiproliferative effects by triggering apoptosis in a range of cancer cell lines, including lung, colon, breast, and glioblastoma.[4][6][7][8][9] These compounds often achieve their therapeutic effect by modulating key signaling pathways that control cell survival and death, making them attractive candidates for further investigation.[1][8]
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the mechanisms of THQ-induced apoptosis and a set of robust, field-proven protocols for its systematic evaluation. The methodologies described herein are designed to be self-validating, providing a clear framework for assessing the pro-apoptotic potential of novel THQ derivatives from initial screening to mechanistic elucidation.
Mechanistic Landscape: How Tetrahydroquinolinones Trigger Apoptosis
Tetrahydroquinolinone derivatives induce apoptosis through a multi-faceted approach, often engaging both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1][6][10] The specific mechanism can be derivative-dependent, but common themes include the induction of cell cycle arrest, generation of reactive oxygen species (ROS), and modulation of key regulatory proteins.[6][7][8]
Intrinsic (Mitochondrial) Pathway: Many THQ derivatives trigger mitochondrial outer membrane permeabilization (MOMP). This can be initiated by disrupting the balance of the Bcl-2 family of proteins, decreasing the expression of anti-apoptotic members (like Bcl-2) and promoting the activity of pro-apoptotic members (like Bax).[11][12] This leads to the release of cytochrome c into the cytoplasm, which activates the caspase cascade, culminating in the activation of executioner caspases-3 and -7.[13] Some derivatives achieve this by inducing massive oxidative stress through the generation of intracellular ROS.[7][8]
Extrinsic (Death Receptor) Pathway: Evidence also points to the ability of certain THQs to activate the extrinsic pathway, which involves transmembrane death receptors.[1][10] This pathway directly activates initiator caspase-8, which in turn activates the executioner caspases.
Cell Cycle Arrest: A common precursor to apoptosis induction by THQ compounds is the arrest of the cell cycle, frequently at the G2/M phase.[1][6] This checkpoint disruption prevents cancer cells from completing mitosis, creating a cellular state that is more permissive to apoptotic signals.
Inhibition of Pro-Survival Signaling: Some THQ derivatives have been shown to inhibit critical pro-survival signaling pathways that are often hyperactive in cancer, such as the PI3K/AKT/mTOR pathway.[4][8][14] By blocking these signals, the compounds lower the threshold for apoptosis induction.
Caption: A systematic workflow for evaluating THQ-induced apoptosis.
Core Protocols: Step-by-Step Methodologies
Protocol 1: Quantitative Assessment of Apoptosis by Annexin V/PI Staining
Principle: This is the gold-standard assay for quantifying apoptosis via flow cytometry. In early apoptosis, phosphatidylserine (PS), normally on the inner leaflet of the plasma membrane, translocates to the outer leaflet. [15][16]Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) and binds to these exposed PS residues. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by cells with an intact plasma membrane. [17]Thus, PI can only enter late apoptotic or necrotic cells where membrane integrity is compromised. [17]This dual staining allows for the differentiation of four cell populations:
Viable cells: Annexin V-negative and PI-negative.
Early apoptotic cells: Annexin V-positive and PI-negative.
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
* Necrotic cells: Annexin V-negative and PI-positive (less common).
Materials:
Fluorescein isothiocyanate (FITC)-conjugated Annexin V
Propidium Iodide (PI) staining solution
1X Annexin V Binding Buffer (user- or kit-supplied, must contain Ca²⁺)
Phosphate-Buffered Saline (PBS), cold
Flow cytometry tubes
Cell line of interest and THQ derivative
Positive control for apoptosis (e.g., Staurosporine, Camptothecin)
Procedure:
Cell Seeding and Treatment: Seed cells in a 6-well plate at a density that will ensure they are in the logarithmic growth phase and reach 60-70% confluency at the time of harvest.
[7]2. Treat cells with the THQ derivative at various concentrations (e.g., 0.5x, 1x, and 2x the predetermined IC50 value) for a specified time (e.g., 24, 48 hours). Include a vehicle-treated (e.g., DMSO) negative control and a positive control.
[7]3. Cell Harvesting:
Adherent cells: Collect the culture medium, which contains floating apoptotic cells. Wash the adherent cells once with PBS. Gently detach the cells using a non-enzymatic cell dissociation buffer or brief trypsinization. Combine these cells with the collected medium.
Suspension cells: Collect the cells directly from the culture flask.
Centrifuge the cell suspension at 300-600 x g for 5 minutes at 4°C.
[18]5. Washing: Discard the supernatant and wash the cells twice with cold PBS, centrifuging between washes. This removes residual media and serum.
[15]6. Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
[18]7. Add 5 µL of Annexin V-FITC to the cell suspension.
[18]8. Gently vortex and incubate for 15 minutes at room temperature in the dark.
[3]9. Add 5 µL of PI staining solution.
[3][18]10. Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately (within 1 hour) by flow cytometry. Excite FITC at 488 nm and measure emission at ~530 nm; excite PI and measure emission at ~617 nm.
Protocol 2: Measurement of Executioner Caspase-3/7 Activity
Principle: The activation of executioner caspases, particularly caspase-3 and caspase-7, is a central event in the apoptotic cascade. [19]This protocol utilizes a proluminescent substrate containing the tetrapeptide sequence DEVD, which is specific for caspase-3 and -7. [20][21]In the presence of active caspase-3/7 from apoptotic cell lysates, the substrate is cleaved, releasing a substrate for luciferase (e.g., aminoluciferin), which generates a luminescent signal proportional to the amount of caspase activity.
[20]
Materials:
Caspase-Glo® 3/7 Assay System (or equivalent)
White-walled, multi-well assay plates suitable for luminescence
Cell line of interest and THQ derivative
Luminometer
Procedure:
Cell Seeding and Treatment: Seed cells in a 96-well white-walled plate at a suitable density (e.g., 1 x 10⁴ cells/well in 100 µL of medium).
Allow cells to attach overnight.
Treat cells with the THQ derivative at desired concentrations. Include appropriate vehicle controls and a positive control for apoptosis.
Incubate for the desired treatment period (e.g., 6, 12, or 24 hours).
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions, equilibrating it to room temperature before use.
[21]6. Assay Execution: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well, resulting in a 1:1 ratio of reagent to sample volume.
Mix the contents of the wells by placing the plate on a plate shaker at a low speed (300-500 rpm) for 30 seconds.
Incubation: Incubate the plate at room temperature for 1 to 3 hours, protected from light. The optimal incubation time may need to be determined empirically for your cell line.
Measurement: Measure the luminescence of each well using a plate-reading luminometer. The luminescent signal is stable for several hours.
Protocol 3: Western Blot Analysis of Key Apoptosis-Related Proteins
Principle: Western blotting allows for the detection and semi-quantification of specific proteins in a cell lysate, providing mechanistic insights into the apoptotic pathway. [11]Key targets for THQ derivative studies include:
Bcl-2 Family: Assessing the ratio of anti-apoptotic proteins (e.g., Bcl-2) to pro-apoptotic proteins (e.g., Bax). A decrease in Bcl-2 and/or an increase in Bax suggests involvement of the intrinsic pathway.
[11][12]* PARP Cleavage: Poly (ADP-ribose) polymerase (PARP) is a substrate for active caspase-3. Cleavage of full-length PARP (~116 kDa) into a smaller fragment (~89 kDa) is a classic hallmark of apoptosis.
[13][22]
Materials:
RIPA buffer with protease and phosphatase inhibitors
Laemmli sample buffer
SDS-PAGE equipment (gels, running buffer, etc.)
Protein transfer system (e.g., nitrocellulose membrane, transfer buffer)
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
Primary antibodies (anti-Bcl-2, anti-Bax, anti-PARP, anti-Actin or -Tubulin)
HRP-conjugated secondary antibody
Enhanced chemiluminescence (ECL) substrate
Imaging system
Procedure:
Cell Treatment and Lysis: Treat cells in 6-well or 10 cm plates as described in Protocol 1.
Harvest cells and wash with cold PBS.
Lyse the cell pellet with ice-cold RIPA buffer containing protease and phosphatase inhibitors. [23]Incubate on ice for 30 minutes.
Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C. Collect the supernatant (total protein extract).
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
[23]7. SDS-PAGE: Load equal amounts of protein (e.g., 20-50 µg) per lane onto an appropriate percentage SDS-polyacrylamide gel. Run the gel until adequate separation is achieved.
[12]8. Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane. [23]Confirm transfer efficiency with Ponceau S staining.
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
[23]10. Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-Bcl-2, anti-PARP) at the recommended dilution in blocking buffer, typically overnight at 4°C with gentle agitation.
Washing: Wash the membrane three times for 10 minutes each with TBST (Tris-Buffered Saline with 0.1% Tween 20).
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody at the recommended dilution for 1 hour at room temperature.
Final Washes: Repeat the washing step (Step 11).
Detection: Incubate the membrane with ECL substrate according to the manufacturer's protocol. Capture the chemiluminescent signal using an imaging system. Analyze the band intensities using densitometry software, normalizing to a loading control like β-Actin or α-Tubulin.
[12]
Data Presentation and Interpretation
To facilitate comparison and analysis, quantitative data should be summarized in a clear, tabular format.
Table 1: Representative Data for a Hypothetical THQ Derivative (Compound X)
Treatment Group
IC50 (µM)
Apoptotic Cells (%) after 48h (Annexin V+)
Caspase-3/7 Activity (Fold Change vs. Control)
Relative Bcl-2 Expression (Normalized to Actin)
Relative Cleaved PARP Expression (Normalized to Actin)
Vehicle Control
-
4.5 ± 0.8%
1.0 ± 0.1
1.00 ± 0.05
0.05 ± 0.01
Compound X (1 µM)
2.1
35.2 ± 3.1%
4.2 ± 0.5
0.45 ± 0.06
3.8 ± 0.4
Compound X (2 µM)
2.1
68.7 ± 4.5%
8.9 ± 0.9
0.18 ± 0.03
9.1 ± 0.8
Positive Control
-
85.4 ± 2.9%
12.5 ± 1.1
0.11 ± 0.02
11.5 ± 1.0
Data are presented as mean ± standard deviation from three independent experiments.
Conclusion
The protocols outlined in this guide provide a robust framework for the comprehensive evaluation of apoptosis induction by novel tetrahydroquinolinone derivatives. By systematically quantifying apoptosis, confirming caspase activation, and investigating key molecular markers, researchers can effectively characterize the pro-apoptotic potential and elucidate the mechanism of action of these promising anticancer compounds. Adherence to these validated workflows will ensure the generation of reliable, reproducible data critical for advancing drug discovery efforts in oncology.
References
Abcam. (n.d.). Annexin V staining assay protocol for apoptosis.
ResearchGate. (2022). Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction.
Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol.
PubMed. (2022). Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction.
Application Note: Metal-Free Synthesis of Quinoline Derivatives
Executive Summary The quinoline scaffold is a pharmacophore of immense significance, serving as the structural backbone for antimalarials (Chloroquine), anticancer agents (Camptothecin), and broad-spectrum antibiotics (C...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The quinoline scaffold is a pharmacophore of immense significance, serving as the structural backbone for antimalarials (Chloroquine), anticancer agents (Camptothecin), and broad-spectrum antibiotics (Ciprofloxacin). Historically, the synthesis of quinolines (e.g., Skraup, Friedländer, Combes) relied heavily on transition metal catalysts (Pd, Ru, Cu) or harsh acidic conditions.
In the context of modern drug development, metal contamination is a critical liability. The ICH Q3D guidelines impose strict limits on elemental impurities (e.g., Pd < 10 ppm for oral intake). Metal-free synthesis eliminates the costly downstream scavenging steps required to meet these compliance standards.
This guide details three validated, metal-free methodologies for constructing quinoline derivatives:
) acts as a mild, Lewis-acidic catalyst that triggers electrophilic activation. When coupled with DMSO, it forms a potent oxidative system.[1][2] DMSO acts not just as a solvent but as the terminal oxidant (reminiscent of Swern oxidation chemistry), regenerating the active iodine species.
Mechanism of Action:
Imine Formation: Condensation of aniline with a ketone/aldehyde.[1]
-Functionalization: Iodine promotes the iodination of the -carbon or activates the alkyne/alkene partner.
Cyclization: Intramolecular nucleophilic attack closes the heteroatomic ring.
Aromatization: Elimination of HI (or oxidation by DMSO) restores aromaticity to form the quinoline.
Visible-Light Photoredox (Organocatalysis)
This method utilizes organic dyes (Eosin Y, Rose Bengal) instead of Ir/Ru complexes. Upon irradiation with green LEDs (~530 nm), the dye enters an excited state (
) and mediates Single Electron Transfer (SET).
Mechanism of Action:
Excitation: Ground state Eosin Y absorbs a photon
Excited Eosin Y ().
Quenching:
accepts an electron from the substrate (reductive quenching) or donates one (oxidative quenching), generating radical intermediates.
Cascade: These radicals undergo cascade cyclization. Atmospheric oxygen (
) often serves as the green terminal oxidant to regenerate the ground-state catalyst.
Visualizing the Pathways
Figure 1: Comparison of Iodine-Catalyzed and Photoredox pathways for quinoline synthesis.
Detailed Experimental Protocols
Protocol A: Iodine-Catalyzed Synthesis from 2-Vinylanilines
Target: 2-Arylquinolines
Principle:
promotes C-H functionalization and cyclization.
Reference: Based on oxidative annulation methodologies (e.g., Result 1.10, 1.15).
Materials
Substrate: 2-Vinylaniline derivative (1.0 mmol)
Reagent: Benzyl halide or Benzaldehyde (1.0 mmol)
Catalyst: Molecular Iodine (
) (20 mol%, 51 mg)
Solvent: DMSO (3.0 mL) - Acts as solvent and oxidant
Base: Potassium tert-butoxide (
) (Optional depending on specific substrate acidity, often metal-free conditions use basic alumina or no base if thermal).
Step-by-Step Workflow
Setup: In a 10 mL round-bottom flask equipped with a magnetic stir bar, dissolve the 2-vinylaniline and benzyl halide in DMSO.
Catalyst Addition: Add molecular iodine (
) in a single portion.
Reaction: Seal the flask (open to air if using
balloon, but DMSO usually suffices). Heat to 80°C in an oil bath.
Monitoring: Stir for 4–8 hours. Monitor via TLC (Eluent: Hexane/EtOAc 8:2). Look for the disappearance of the blue fluorescent aniline spot and the appearance of a UV-active quinoline spot.
Quenching: Cool to room temperature. Add saturated aqueous
(sodium thiosulfate) to quench unreacted iodine (solution turns from dark brown to yellow/clear).
Extraction: Extract with Ethyl Acetate (
mL). Wash combined organics with brine.
Purification: Dry over anhydrous
, concentrate under vacuum, and purify via silica gel column chromatography.
Critical Control Point: The quenching step is vital. Residual iodine can cause streaking on silica columns and degrade the product during concentration.
Target: 2,4-Disubstituted Quinolines
Principle: Eosin Y catalyzed radical cascade under aerobic conditions.
Reference: Adapted from Eosin Y photoredox protocols (Result 1.17, 1.20).
Materials
Substrate A: Aniline (1.0 mmol)
Substrate B: Styrene or Phenylacetylene (1.0 mmol)
Substrate C: Aldehyde (1.0 mmol)
Catalyst: Eosin Y (2 mol%)
Solvent: Acetonitrile (
) or Ethanol
Light Source: Green LEDs (
nm, 3W–10W power)
Step-by-Step Workflow
Assembly: In a Pyrex tube, combine Aniline, Aldehyde, and Alkyne/Alkene.
Catalyst: Add Eosin Y (approx. 13 mg for 1 mmol scale).
Solvent: Add 3 mL of Acetonitrile.
Oxidant: Bubble air gently through the solution for 5 minutes, then equip with an
balloon (or leave open to air with a drying tube).
Irradiation: Place the tube 2–3 cm away from the Green LED source. Stir vigorously at room temperature (fan cooling may be needed to maintain ambient temp).
Duration: Irradiate for 12–24 hours.
Workup: Evaporate solvent directly.
Purification: Flash chromatography on silica gel.
Workflow Visualization (Protocol B)
Figure 2: Operational workflow for Eosin Y catalyzed synthesis.
Performance & Troubleshooting
Comparative Metrics
Metric
Iodine-DMSO Method
Photoredox (Eosin Y)
Traditional Metal (Pd/Ru)
Reaction Temp
80–100°C
Room Temperature
100°C+
Time
4–8 Hours
12–24 Hours
12–48 Hours
Atom Economy
High (Oxidative H-loss)
High (Aerobic oxidation)
Modest (Ligand waste)
Toxicity
Low (Iodine is manageable)
Very Low (Organic Dye)
High (Heavy Metals)
Cost
$ (Cheap)
(LED setup)
(Precious Metals)
Troubleshooting Guide
Low Yield (Iodine Method):
Cause: Iodine sublimation. Fix: Ensure the system is well-sealed; add an extra 5-10 mol% iodine if the color fades too quickly.
Cause: Moisture. Fix: While DMSO tolerates some water, dry solvents generally improve yields for imine formation steps.
Stalled Reaction (Photoredox):
Cause: Oxygen depletion. Fix: Ensure the reaction vessel has continuous access to air or refill the
balloon.
Cause: Light penetration.[3] Fix: Use narrow reaction vessels (tubes) rather than round-bottom flasks to maximize surface area-to-volume ratio for light absorption.
References
Review of Metal-Free Synthesis (2020-2024): Recent advances and prospects in the metal-free synthesis of quinolines. Organic & Biomolecular Chemistry.[3][4][5][6] Link
Iodine Catalysis Mechanism: Metal-free synthesis of quinoline derivatives using molecular iodine as a catalyst. RSC Advances.[1][7] Link
Photoredox Protocol: Visible light induced eco sustainable synthesis of quinolines catalyzed by eosin Y. Tetrahedron Letters.[3][4][7] Link
Povarov Reaction: Iodine-catalyzed Povarov reaction for the synthesis of quinolines.[1][8][9] Journal of Organic Chemistry.[1][3] Link
Green Chemistry Metrics: Metal-free oxidative cyclization strategies.[1][3] MDPI Molecules. Link
Application Notes & Protocols for the Crystallization of Dihydroquinoline Derivatives
An Application Note for Researchers, Scientists, and Drug Development Professionals Dihydroquinoline scaffolds are privileged structures in medicinal chemistry and materials science, forming the core of numerous pharmaco...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note for Researchers, Scientists, and Drug Development Professionals
Dihydroquinoline scaffolds are privileged structures in medicinal chemistry and materials science, forming the core of numerous pharmacologically active agents and functional organic materials.[1][2] The isolation, purification, and characterization of these compounds are paramount for successful research and development. Crystallization is an indispensable technique in this process, providing access to materials with high purity, stable crystalline forms (polymorphs), and the well-defined crystal structures required for definitive structural elucidation by X-ray diffraction.[3][4]
This guide provides an in-depth exploration of the principles and techniques for crystallizing dihydroquinoline derivatives. It moves beyond simple procedural lists to explain the causality behind experimental choices, empowering researchers to develop robust, reproducible crystallization protocols.
The Foundation of Crystallization: From Supersaturation to Solid Form
Crystallization is a thermodynamic process driven by supersaturation , a state where a solution contains more dissolved solute than can be held at equilibrium.[5] The journey from a supersaturated solution to a well-ordered crystal lattice involves two critical, sequential stages:
Nucleation: The initial formation of stable, sub-microscopic crystalline clusters (nuclei) from the supersaturated solution.[3] This is the kinetic bottleneck of crystallization; controlling the rate of nucleation is essential to prevent the formation of a fine powder.
Crystal Growth: The subsequent, orderly addition of molecules from the solution onto the existing nuclei, allowing them to grow into macroscopic crystals.[3]
The goal of a successful crystallization is to favor the crystal growth phase over nucleation.[6] This is achieved by creating supersaturation slowly and controllably, allowing a limited number of nuclei to form and then grow steadily. Common challenges in the crystallization of organic molecules like dihydroquinolines include the formation of amorphous powders, rapid precipitation ("crashing out"), or "oiling out," where the compound separates as a supersaturated liquid instead of a solid.[6]
Strategic Selection of Crystallization Method
The choice of crystallization technique depends on the compound's properties, the quantity of material available, and the desired outcome (e.g., bulk purification vs. single crystals for structural analysis).
Caption: Decision tree for selecting a crystallization method.
Core Crystallization Techniques & Protocols
This is a primary method for bulk purification, leveraging the common property of solids being more soluble at higher temperatures.
Causality: The rate of cooling is the most critical parameter. Slow, controlled cooling minimizes the nucleation rate, allowing for the growth of larger, purer crystals.[9] Rapid cooling can cause the compound to precipitate as a fine powder, trapping impurities.[10]
Protocol: Cooling Crystallization
Solvent Selection: Choose a solvent or solvent mixture in which the dihydroquinoline derivative shows high solubility when hot and low solubility when cold.
Dissolution: In an Erlenmeyer flask, add the minimum amount of the selected solvent to the compound. Heat the mixture (e.g., on a hot plate with stirring) until the solid completely dissolves. A patent for a quinoline derivative specifies dissolving in aqueous ethanol or acetone at 60-100 °C.[11]
Hot Filtration (Optional): If any insoluble impurities are present, perform a hot filtration to remove them.
Cooling: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature on an insulated surface (like a cork ring) in an undisturbed location.
Further Cooling: Once at room temperature, place the flask in an ice bath or refrigerator (e.g., 4 °C) to maximize the yield of crystals.[11]
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold crystallization solvent, and dry under vacuum.
An excellent and simple method for generating high-quality single crystals from a small amount of material.
Principle: The concentration of the solute is gradually increased by the slow evaporation of the solvent, eventually reaching a state of supersaturation that initiates crystallization.[12][13][14]
Causality: The slow rate of solvent removal ensures that supersaturation is achieved gradually, favoring crystal growth over nucleation.[14] The quality of the resulting crystals is highly dependent on the evaporation rate; a process that is too fast will yield small or poorly formed crystals.[12]
Protocol: Slow Evaporation
Solvent Selection: Choose a relatively volatile solvent in which the compound is moderately soluble at room temperature.[14] Avoid highly volatile solvents like dichloromethane or diethyl ether if possible, as they can evaporate too quickly and may not remain in the crystal lattice if co-crystallization occurs.[12]
Preparation: Dissolve the dihydroquinoline derivative in the chosen solvent in a small, clean container (e.g., a glass vial or NMR tube). The resulting solution should be clear and unsaturated.
Setup: Cover the container to slow the rate of evaporation. A common method is to stretch parafilm over the opening and pierce it with one or two small holes from a needle.[15]
Incubation: Place the vial in a vibration-free location (e.g., in a beaker containing sand or cotton wool for stability) and leave it undisturbed for several days to weeks.
Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a pipette or by decanting the remaining solvent.
This is arguably the most controlled and successful method for growing X-ray quality single crystals, especially when only milligrams of the compound are available.[12]
Principle: A volatile "anti-solvent" (a liquid in which the compound is insoluble) slowly diffuses in its vapor phase into a solution of the compound dissolved in a "good" solvent. This gradual mixing slowly reduces the solution's solvating power, inducing crystallization.[13][16]
Causality: This technique provides an extremely slow and controlled approach to supersaturation, making it ideal for growing large, well-ordered single crystals. The anti-solvent should be more volatile than the solvent in which the compound is dissolved.[16]
Protocol: Vapor Diffusion
Solvent System: Select a "good" solvent that fully dissolves the compound and a miscible, more volatile "anti-solvent" in which the compound is insoluble.
Preparation: Dissolve the dihydroquinoline derivative in a minimal amount of the good solvent in a small, open container (e.g., a 1-dram vial).
Setup: Place this small vial inside a larger, sealable container (e.g., a 20 mL scintillation vial or a small jar). Carefully add the anti-solvent to the bottom of the larger container, ensuring it does not splash into the inner vial.
Sealing and Incubation: Seal the outer container tightly and leave it in an undisturbed location. The anti-solvent vapor will slowly diffuse into the inner vial's solution.
Monitoring: Crystals should appear within a few days to a couple of weeks. Once they have reached a suitable size, they can be harvested.
Caption: Setup for vapor diffusion crystallization.
This technique is effective for compounds that are highly soluble in one solvent and nearly insoluble in another. It is often used for bulk crystallization.
Principle: An "anti-solvent" is added directly to a solution of the compound, causing a rapid decrease in solubility and inducing crystallization.[17]
Causality: The rate of mixing and addition of the anti-solvent is crucial.[17] A slow, dropwise addition with efficient stirring allows for controlled precipitation and better crystal formation. Conversely, adding the anti-solvent too quickly will generate very high local supersaturation, leading to the formation of an amorphous powder or very small crystals.[18]
Protocol: Anti-Solvent Addition
Solvent System: Choose a solvent that readily dissolves the dihydroquinoline derivative and a miscible anti-solvent.
Dissolution: Prepare a clear, concentrated solution of the compound in the good solvent.
Addition: While stirring the solution, add the anti-solvent slowly (dropwise) using a pipette or dropping funnel.
Observation: Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid), which indicates the onset of nucleation.
Growth: Stop the addition and allow the solution to continue stirring for a period, or let it stand undisturbed to allow the formed nuclei to grow.
Isolation: Collect the resulting crystals by vacuum filtration, wash with a solvent mixture rich in the anti-solvent, and dry.
Data Presentation and Troubleshooting
Solvent Class
Examples
Polarity
Boiling Point (°C)
Common Anti-Solvents
Notes
Alcohols
Methanol, Ethanol
High
65, 78
Water, Diethyl Ether, Hexanes
Good general solvents for polar heterocycles. Hydrogen bonding can influence crystal packing.[12][19]
Ketones
Acetone
Medium-High
56
Water, Hexanes, Toluene
Good solvent power, but high volatility can make slow evaporation tricky.[12]
Esters
Ethyl Acetate
Medium
77
Hexanes, Heptane
A versatile solvent often used in pairs for good solubility gradients.[20]
Nitriles
Acetonitrile
Medium-High
82
Water, Toluene, Diethyl Ether
Can promote crystallization where other solvents fail.[21]
Ethers
Tetrahydrofuran (THF), Diethyl Ether
Low-Medium
66, 35
Hexanes, Pentane
Often used as the more polar component in a non-polar mixture or as an anti-solvent.[20]
Hydrocarbons
Hexanes, Heptane, Toluene
Low
69, 98, 111
-
Almost always used as the anti-solvent or non-polar component of a solvent pair.
Problem
Potential Cause(s)
Recommended Solution(s)
No Crystals Form
- Solution is too dilute.- Compound is too soluble in the chosen solvent.- Insufficient cooling or evaporation.
- Concentrate the solution by gently heating to evaporate some solvent.- Add a compatible anti-solvent dropwise.- Cool the solution to a lower temperature (ice bath, freezer).- Scratch the inside of the flask with a glass rod to create nucleation sites.
"Oiling Out"
- Solution is too concentrated.- Cooling is too rapid.- The boiling point of the solvent is too high.
- Re-heat the solution to dissolve the oil, then add more solvent to dilute it before attempting to cool again.[6]- Ensure a slower cooling rate.- Try a different solvent with a lower boiling point.
Rapid Formation of Powder
- Supersaturation was achieved too quickly.- Cooling or anti-solvent addition was too fast.
- Re-dissolve the solid by heating.- Use more of the "good" solvent to ensure the compound stays in solution longer during cooling.[10]- Slow down the cooling rate or the rate of anti-solvent addition.
Many Small Crystals
- Too many nucleation sites were generated.- Mechanical disturbance or vibration.
- Filter the hot solution to remove any particulate matter that could act as nuclei.- Ensure the crystallization setup is in a stable, vibration-free environment.[15]
References
Crystallization of quinoline derivatives and its preparation method.
Re-crystallization experiments.
Guide for crystalliz
The Influence of Solvent Selection upon the Crystallizability and Nucleation Kinetics of Tolfenamic Acid Form II. PMC.
1,2-Dihydroquinolines: preparation and isolation as intermediates in the synthesis of quinolines.
Crystallization process: how does crystalliz
Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. PMC - NIH.
Kinetic Resolution of 2‐Aryldihydroquinolines Using Lithiation – Synthesis of Chiral 1,2‐ and 1,4‐Dihydroquinolines. NIH.
(PDF) Synthesis of Dihydroquinolines in the Twenty‐First Century.
Advanced crystallisation methods for small organic molecules. Chemical Society Reviews (RSC Publishing). [Link]
Crystalliz
Crystallisation Behaviour of Pharmaceutical Compounds Confined within Mesoporous Silicon. PMC.
Crystallization of Organic Molecules: Nonclassical Mechanism Revealed by Direct Imaging.
(PDF) Dihydroquinoline derivative as a potential anticancer agent: synthesis, crystal structure, and molecular modeling studies.
COMMON SOLVENTS FOR CRYSTALLIZ
Troubleshooting Crystalliz
Cooling Crystallization with Complex Temperature Profiles on a Quasi-Continuous and Modular Plant. MDPI.
Cooling Crystallization Technology.
Antisolvent Crystalliz
Anti-solvent crystallization: witness the polymorphic transform
BENEFITS OF CONTINUOUS COOLING CRYSTALLIZ
Slow Evapor
Crystallization of Membrane Proteins by Vapor Diffusion. PMC - NIH.
Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry.
Sitting Drop Vapor Diffusion.
SOP: CRYSTALLIZ
Recent progress in antisolvent crystallization. CrystEngComm (RSC Publishing). [Link]
Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorph of Ritonavir.
Tips and Tricks for the Lab: Growing Crystals Part 2. ChemistryViews.
“Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability”.
Liquid antisolvent crystallization of pharmaceutical compounds: current status and future perspectives. PubMed. [Link]
scXRD: Growing single crystals. University of York, Chemistry Teaching Labs.
Application Note: Pharmacological Evaluation of the 3-Methoxy-7,8-dihydroquinolin-5(6H)-one Scaffold in Cancer Cell Lines
Introduction & Scientific Context The molecule 3-methoxy-7,8-dihydroquinolin-5(6H)-one (CAS: N/A for specific isomer, often referenced as a derivative of 7,8-dihydroquinolin-5(6H)-one ) serves as a critical pharmacophore...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction & Scientific Context
The molecule 3-methoxy-7,8-dihydroquinolin-5(6H)-one (CAS: N/A for specific isomer, often referenced as a derivative of 7,8-dihydroquinolin-5(6H)-one ) serves as a critical pharmacophore scaffold in medicinal chemistry. Unlike fully aromatic quinolines which are planar DNA intercalators, the dihydroquinolinone core possesses a "pucker" in the saturated ring (C6-C7-C8), offering unique 3D geometry for binding to enzymatic pockets such as kinases (e.g., CDK2) or tubulin binding sites.
This Application Note guides researchers through the in vitro evaluation of this scaffold. It addresses specific physicochemical challenges—namely solubility , oxidative stability , and intrinsic fluorescence —that can confound standard cancer cell line assays.
Key Structural Features & Functions
C5-Ketone: A reactive handle for condensation reactions (e.g., hydrazones, oximes), which are often essential for high-affinity binding to targets like Topoisomerase II .
C3-Methoxy Group: Modulates lipophilicity (LogP) and metabolic stability, often protecting the ring from rapid oxidation.
7,8-Dihydro Core: Provides metabolic flexibility but introduces a risk of spontaneous aromatization to the fully planar quinoline.
Preparation & Handling Protocols
Stability & Storage (Critical)
The partially saturated ring of 3-methoxy-7,8-dihydroquinolin-5(6H)-one is susceptible to oxidative dehydrogenation , converting it into the fully aromatic (and potentially inactive or toxic) quinoline analog.
Storage: Solid powder must be stored at -20°C under inert gas (Argon/Nitrogen).
Stock Solutions: Prepare fresh in anhydrous DMSO . Avoid storing DMSO stocks for >1 week, even at -20°C.
Solubility Protocol
The compound is hydrophobic.[1] Aqueous solubility is negligible, requiring organic co-solvents for cellular assays.
Solvent
Solubility Limit
Application Note
DMSO
> 50 mM
Recommended. Use molecular biology grade (anhydrous).
Ethanol
~ 10 mM
Acceptable, but evaporation rates can alter concentration.
Water/PBS
< 0.1 mM
Do not use for stock preparation. Precipitation will occur immediately.
Step-by-Step Solubilization:
Weigh the compound in a glass vial (avoid static-prone plastics).
Add DMSO to achieve a 20 mM Stock Concentration .
Vortex vigorously for 30 seconds. Sonicate for 5 minutes if visual particulates remain.
QC Check: Inspect for clarity. If the solution turns dark brown/black rapidly, oxidation has occurred; discard.
In Vitro Cytotoxicity Assessment (Protocol)
Assay Selection: The Fluorescence Trap
WARNING: Quinoline and dihydroquinoline derivatives often exhibit intrinsic fluorescence (typically Excitation ~350nm / Emission ~450-500nm).
Avoid: Fluorescence-based viability assays (e.g., Resazurin/Alamar Blue, Calcein AM). The compound's fluorescence can overlap with the assay signal, yielding false negatives (appearing as higher viability).
Prepare a 2x Working Solution in culture media (max DMSO concentration 0.5%).
Perform a 7-point serial dilution (e.g., 100 µM down to 0.1 µM).
Control: Vehicle control (0.5% DMSO in media) is mandatory to normalize data.
Step 3: Incubation
Standard: 48 to 72 hours .
Note: If testing for rapid apoptosis (e.g., via ROS generation), a 24-hour time point is required.
Step 4: Readout (MTT Protocol)
Add MTT reagent (0.5 mg/mL final concentration).
Incubate for 3-4 hours at 37°C.
Carefully aspirate media (do not disturb formazan crystals).
Solubilize crystals in 100 µL DMSO .
Read Absorbance at 570 nm .
Data Analysis & Interpretation
Calculating IC50
Normalize raw absorbance values to the Vehicle Control (set as 100% viability). Fit the data to a Non-linear regression (Sigmoidal dose-response) curve.
Interpreting the Scaffold's Activity
Since 3-methoxy-7,8-dihydroquinolin-5(6H)-one is often a scaffold, it may not be potent on its own.
IC50 Value
Interpretation
Actionable Insight
< 5 µM
Active Hit
The core structure engages a target (likely Tubulin or DNA). Proceed to Cell Cycle Analysis.
5 - 50 µM
Moderate / Scaffold
Typical for un-functionalized scaffolds. The core is cell-permeable. Ideal for SAR derivatization at the C5-ketone.
> 50 µM
Inactive
The scaffold is non-toxic. Excellent starting point if designing a non-cytotoxic probe, but poor for direct chemotherapy.
Visualizing the Workflow & SAR Logic
Diagram 1: Experimental Workflow
This flowchart ensures data integrity by incorporating specific QC steps for the dihydroquinoline class.
Caption: Workflow emphasizing the critical QC step to detect oxidative degradation before cell treatment.
How to utilize this scaffold for drug development based on initial screening results.
Caption: SAR Map illustrating how the scaffold's features (C5-Ketone, C3-Methoxy) can be leveraged to target specific cancer pathways.
References
Scaffold Relevance: El-Sayed, A. A., et al.[3][4][5][6][7] "Synthesis and antiproliferative screening of some heterocycles derived from quinolin-5(6H)-one." Polycyclic Aromatic Compounds, 2023.[3][7] [3]
Fluorescence Interference: Gershon, H., et al. "Effect of dimethyl sulfoxide and dimethylformamide on the stability of 8-quinolinols." Fordham Research Commons, 2010.
Mechanism (General Quinolinones): Sidoryk, K., et al. "Design, synthesis, and biological evaluation of new 5,8-quinolinedione derivatives as potential anticancer agents." European Journal of Medicinal Chemistry, 2020.
Assay Protocol (MTT): Riss, T. L., et al. "Cell Viability Assays." Assay Guidance Manual [Internet], Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences, 2013.
Optimizing reaction conditions for quinolinone synthesis
Technical Support Center: Quinolinone Synthesis Optimization Hub Subject: Advanced Troubleshooting & Optimization for Quinolinone Scaffolds From: Dr. Aris Thorne, Senior Application Scientist To: Chemical Development Tea...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Quinolinone Synthesis Optimization Hub
Subject: Advanced Troubleshooting & Optimization for Quinolinone Scaffolds
From: Dr. Aris Thorne, Senior Application Scientist
To: Chemical Development Teams & Research Scientists
Introduction
Welcome to the Quinolinone Synthesis Support Center. As we move beyond classical heterocycle formation into late-stage functionalization, the synthesis of 2-quinolinones and 4-quinolinones has evolved from simple condensation to complex transition-metal-catalyzed C-H activations.
This guide is not a textbook; it is a troubleshooting engine. It addresses the "why" behind failure points in both Pd-catalyzed oxidative annulations and classical thermal cyclizations (Gould-Jacobs/Conrad-Limpach) . Every protocol below is designed as a self-validating system—if step A fails, the specific byproduct tells you exactly how to fix step B.
Focus: Pd(II)-Catalyzed Oxidative Annulation of Amides with Alkynes.
This pathway is preferred for accessing highly substituted 2-quinolinones under mild conditions, avoiding the harsh thermal requirements of classical methods.
Charge: In a 15 mL pressure tube, combine N-methoxybenzamide (0.2 mmol), Diphenylacetylene (0.24 mmol), Pd(OAc)₂ (5 mol%), and Cu(OAc)₂ (2.0 equiv).
Solvent: Add anhydrous Toluene (2.0 mL). Note: DMF is an alternative if solubility is poor, but Toluene simplifies workup.
Reaction: Seal and heat to 110 °C for 16 hours.
Checkpoint: TLC should show complete consumption of the amide. If a black precipitate (Pd black) forms early (<2 hrs), the re-oxidation cycle has failed.
Troubleshooting & FAQs
Q1: My reaction stalls at 40-50% conversion, and I see a black precipitate. Adding more catalyst doesn't help.
Diagnosis:Catalyst Death (Aggregation). The re-oxidation of Pd(0) to Pd(II) is slower than the aggregation of Pd(0) into inactive nanoparticles. This is often due to inefficient oxidant transfer.
Solution:
Switch Oxidant: Replace Cu(OAc)₂ with AgOAc (1-2 equiv) . Silver salts often facilitate faster electron transfer in non-polar solvents.
Add Ligand: Introduce 10-20 mol% PivOH (Pivalic acid) . It acts as a proton shuttle, lowering the energy barrier for the C-H activation step and stabilizing the Pd(II) species [1].
Q2: I am observing poor regioselectivity. The alkyne inserts, but I get a mixture of isomers.
Diagnosis:Steric Mismatch. In internal alkynes, if both substituents have similar steric bulk, the migratory insertion step lacks a driving force for selectivity.
Solution:
Directing Groups: Ensure your amide has a robust directing group (DG) like the N-methoxy or N-pivaloyloxy group. These coordinate tightly to Pd, forcing the metal into a specific geometry.
Ligand Tuning: Switch to a bulky, electron-deficient ligand like tris(p-trifluoromethylphenyl)phosphine . This increases steric crowding around the metal center, favoring the insertion of the alkyne in the orientation that minimizes steric clash [2].
Q3: The product is formed, but I cannot remove the copper salts during purification.
Solution: Do not rely solely on column chromatography. Perform a chelating wash : Dilute the crude mixture with EtOAc and wash with a 10% aqueous solution of NH₄OH (ammonium hydroxide) or EDTA . The aqueous layer will turn deep blue (Cu-amine complex), leaving the organic layer metal-free.
Visualization: The Catalytic Cycle & Failure Points
Caption: Figure 1. Pd(II)/Pd(0) catalytic cycle.[1][2][3] The critical failure point is the competition between Pd(0) re-oxidation and aggregation (red path).
Module 2: Classical Thermal Cyclization
Focus: Gould-Jacobs & Conrad-Limpach Synthesis.
These methods are robust for scale-up but notoriously difficult to control thermally. The primary challenge is managing the high temperatures (250 °C) required for the electrocyclic ring closure without charring the material.
Condensation: Reflux aniline (1.0 equiv) and diethyl ethoxymethylenemalonate (1.1 equiv) in Ethanol for 2 hours. Evaporate EtOH.
Solvent Choice: Dissolve the resulting acrylate intermediate in Dowtherm A (eutectic mixture of biphenyl and diphenyl ether). Concentration: 0.1 M.
Cyclization: Add the solution dropwise to a pre-heated flask of Dowtherm A at 255 °C .
Why Dropwise? This maintains the high temperature (kinetic control) and prevents the reaction temperature from dropping, which favors polymerization over cyclization.
Workup: Cool to room temperature. Dilute with Hexane. The quinolinone product usually precipitates while impurities remain in the Dowtherm/Hexane phase.
Troubleshooting & FAQs
Q4: My reaction mixture turns into an intractable black tar/polymer.
Diagnosis:Thermal Ramp Lag. If you heat the intermediate with the solvent from room temperature to 250 °C, the intermediate spends too much time in the 150–200 °C zone. This favors intermolecular polymerization rather than intramolecular cyclization.
Solution: Use the "Flash Cyclization" technique described in the protocol (Step 3). The intermediate must hit the 250 °C heat source instantly.
Q5: Dowtherm A is difficult to remove. It freezes at room temperature and has a high boiling point.
Diagnosis:Improper Workup. Distilling Dowtherm A (bp ~258 °C) is energy-intensive and risks product decomposition.
Solution:
Precipitation: As the reaction cools, many quinolinones crystallize out.
Displacement: If no precipitate forms, dilute the mixture 1:1 with Toluene , then load onto a silica plug. Flush the Dowtherm A with pure Hexane/Toluene. Once the oily residue is gone, elute the product with EtOAc/MeOH.
Q6: Yield is low (<30%) despite high temperature.
Diagnosis:Ethanol Trapping. The cyclization releases ethanol. In a closed vessel or reflux setup, ethanol vapor lowers the internal temperature and inhibits the reaction equilibrium.
Solution: Use a Dean-Stark apparatus or an open distillation head to continuously remove the ethanol generated during the cyclization.
Module 3: Comparative Data & Decision Logic
Solvent & Oxidant Selection Guide
Variable
Condition A
Condition B
Recommendation
Oxidant
Cu(OAc)₂
Ag₂CO₃ / AgOAc
Use Cu for cost/scale. Use Ag if yield <50% (faster kinetics).
Solvent (Pd)
DMF/DMA
Toluene/Xylene
DMF for polar substrates. Toluene for easier workup and cleaner profiles.
Solvent (Thermal)
Mineral Oil
Dowtherm A
Dowtherm A is superior due to defined bp (258°C) and aromatic solubility.
Temperature
100-120 °C
250-260 °C
120°C for Pd-catalyzed. 250°C strict minimum for Gould-Jacobs.
Troubleshooting Logic Tree
Caption: Figure 2. Decision matrix for troubleshooting common synthetic failure modes.
References
Viduedo, N., et al. (2025).[1] "Intramolecular Palladium-Catalyzed C-H Activation Reaction of Aryl Allyl Amines for the Synthesis of 2-Arylquinoline Derivatives." Molecules, 30(3), 163. [Link]
Wang, W., et al. (2015).[4] "Synthesis of Quinolinones with Palladium-Catalyzed Oxidative Annulation between Acrylamides and Arynes." The Journal of Organic Chemistry, 80(5), 2835–2841.[4] [Link]
Gould, R. G., & Jacobs, W. A. (1939).[5] "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 61(10), 2890–2895.[5] [Link]
Wu, X., et al. (2017). "Palladium-catalyzed synthesis of quinolines from allyl alcohols and anilines." RSC Advances, 7, 36865-36869. [Link]
Rej, S., et al. (2021). "Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review." Molecules, 26(7), 1943. [Link]
Technical Guide: Yield Optimization for 3-Methoxy-7,8-dihydroquinolin-5(6H)-one
The following technical guide addresses the synthesis and yield optimization of 3-methoxy-7,8-dihydroquinolin-5(6H)-one , a critical heterocyclic building block often used in the development of kinase inhibitors and CNS-...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide addresses the synthesis and yield optimization of 3-methoxy-7,8-dihydroquinolin-5(6H)-one , a critical heterocyclic building block often used in the development of kinase inhibitors and CNS-active agents.[1]
This guide is structured to provide actionable, high-level troubleshooting for researchers encountering yield plateaus or purity issues.
Executive Summary & Reaction Logic
The synthesis of 3-methoxy-7,8-dihydroquinolin-5(6H)-one typically relies on a condensation-cyclization strategy involving cyclohexane-1,3-dione and a 3-carbon electrophile (such as a substituted acrolein or vinamidinium salt) in the presence of an ammonia source.[1]
Primary Yield Killers:
Hydrolysis of the Electrophile: The methoxy-substituted electrophile (e.g., 2-methoxy-3-(dimethylamino)acrolein) is moisture-sensitive.[1]
Incomplete Aromatization: Failure to fully dehydrate/oxidize the intermediate dihydropyridine species.
Polymerization: Competitive aldol-type polymerizations of the cyclohexane-1,3-dione under highly basic conditions.[1]
Core Synthesis Workflow
The following diagram illustrates the optimized Vinamidinium Cyclization Route , which offers superior regiocontrol and yield compared to traditional Hantzsch or Skraup methods for this specific substrate.
Solvent: Glacial Acetic Acid (AcOH) or AcOH/Ethanol (1:4)[1]
Temperature: 85–90 °C (Internal)
Step-by-Step Methodology:
Pre-Activation (Checkpoint 1): Dissolve cyclohexane-1,3-dione in the solvent before adding the electrophile.[1] Ensure the solution is clear.
Why: Prevents localized high concentrations of the electrophile which can lead to self-polymerization.[1]
Addition: Add 2-methoxy-3-(dimethylamino)acrolein in one portion, followed immediately by NH₄OAc.
Reaction (Checkpoint 2): Heat to 90 °C. Monitor by TLC/LCMS after 1 hour.
Validation: The reaction mixture should turn from yellow to deep orange/red. If it remains pale yellow, the condensation is stalled (check temperature/catalyst).[1]
Workup: Cool to RT. Neutralize with sat. NaHCO₃ (careful foaming).[1] Extract with DCM.[1]
Note: The product is moderately polar; ensure aqueous phase pH is ~8.0 to keep the pyridine nitrogen unprotonated for extraction.
Troubleshooting & FAQs
Q1: My yield is consistently low (<30%). What is the root cause?
Diagnosis: The most common cause is moisture interference or incomplete cyclization .
The Mechanism: The vinamidinium salt (electrophile) hydrolyzes rapidly in the presence of water before reacting with the dione.
Solution:
Use anhydrous NH₄OAc or dry the commercial reagent under vacuum.
Switch solvent to Toluene/AcOH (10:1) with a Dean-Stark trap to actively remove water generated during condensation.[1] This drives the equilibrium toward the product.
Q2: I see a major side product with M+ = [Target + 2]. What is it?
Diagnosis: This is likely the non-aromatized dihydropyridine intermediate or a hexahydro-derivative.[1]
The Cause: Insufficient oxidation potential in the system. While the elimination of dimethylamine usually drives aromatization, steric bulk (methoxy group) can sometimes stall the final elimination step.
Solution:
Air Sparging: Bubble air through the reaction mixture for the final 30 minutes of reflux.
Oxidative Additive: Add a catalytic amount (1 mol%) of Iodine (I₂) or use DDQ (1.1 equiv) during the workup phase to force aromatization.[1]
Q3: The product is oil and difficult to crystallize. How do I purify it?
Diagnosis: 3-methoxy-7,8-dihydroquinolin-5(6H)-ones are often low-melting solids or oils due to the disruption of crystal packing by the methoxy group.[1]
Solution:
Acid-Base Wash: Dissolve crude oil in 1M HCl (aq).[1] Wash with Ethyl Acetate (removes non-basic impurities).[1] Basify aqueous layer to pH 9 with NaOH.[1] Extract with DCM.[1]
Salt Formation: Isolate as the Hydrochloride salt or Picrate . Treat the ethereal solution of the crude oil with HCl/Ether. The salt precipitates cleanly and can be stored or neutralized back to the free base.
Technical Support Center: Friedländer Synthesis Regioselectivity
Ticket Scope: Troubleshooting poor or uncontrolled regioselectivity in the condensation of 2-aminoaryl ketones/aldehydes with unsymmetrical ketones. Assigned Specialist: Senior Application Scientist, Heterocyclic Chemist...
Author: BenchChem Technical Support Team. Date: February 2026
Ticket Scope: Troubleshooting poor or uncontrolled regioselectivity in the condensation of 2-aminoaryl ketones/aldehydes with unsymmetrical ketones.
Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division.
Diagnostic Triage: Define Your Regiochemical Failure
Before adjusting parameters, we must diagnose the specific failure mode. In the Friedländer synthesis, unsymmetrical ketones (e.g., 2-butanone) can react via two distinct enol/enolate intermediates, leading to structural isomers.
The "Isomer Check" Protocol:
If you react 2-aminobenzaldehyde with 2-butanone :
Target A (Linear/Kinetic): 2-ethylquinoline.
Target B (Angular/Thermodynamic): 2,3-dimethylquinoline.
Which outcome are you seeing?
Scenario 1: "I need Target A, but I'm getting a mixture or mostly Target B."
Go to Module 1.
Scenario 2: "I need Target B, but the reaction is slow or yields are low."
Go to Module 2.
Scenario 3: "I cannot separate the isomers."
Go to Module 3.
Mechanistic Visualization
Understanding the bifurcation point is critical for control. The diagram below illustrates how catalyst choice dictates the reaction pathway.
Figure 1: Mechanistic bifurcation in Friedländer synthesis. Base favors kinetic deprotonation (Product A), while acid favors thermodynamic enolization (Product B).
Module 1: Targeting the Kinetic Product (2-Substituted)
Objective: Force reaction at the less hindered
-carbon (e.g., the methyl group of 2-butanone).
The Problem
You are likely using conditions that allow equilibration (high heat, weak bases, or protic solvents), causing the enolate to shift to the more stable internal position.
The Solution: Kinetic Locking
To lock the kinetic enolate, you must maximize the rate difference between removing the terminal proton vs. the internal proton.
Optimized Protocol (Base-Mediated):
Catalyst: Use strong, bulky bases. Potassium tert-butoxide (
-BuOK) is superior to NaOH/KOH because steric hindrance prevents it from abstracting the internal proton [1].
Solvent: Aprotic is mandatory. Use THF or Toluene. Avoid Ethanol/Water, as proton exchange allows equilibration to the thermodynamic enolate.
Temperature: Keep it low (
to RT). High heat promotes thermodynamic equilibration.
Step-by-Step Workflow:
Dissolve 2-aminobenzaldehyde (1.0 eq) and unsymmetrical ketone (1.2 eq) in dry THF.
Cool to
.
Add
-BuOK (0.1 - 0.5 eq) slowly.
Monitor by TLC. If conversion is slow, warm only to RT.
Why this works: The bulky alkoxide removes the most accessible proton (terminal methyl) irreversibly in aprotic media, locking the regiochemistry before cyclization occurs.
Module 2: Targeting the Thermodynamic Product (2,3-Disubstituted)
Objective: Force reaction at the more hindered
-carbon (e.g., the methylene group).
The Problem
Steric hindrance at the internal carbon makes the initial attack slow. If the reaction isn't pushed hard enough, unreacted starting material remains, or trace kinetic product forms.
The Solution: Acid Catalysis & Heat
Acid catalysis proceeds via the enol (not enolate). The more substituted enol is thermodynamically more stable (Zaitsev's rule equivalent).
Optimized Protocol (Acid-Mediated):
Catalyst: Brønsted acids (HCl,
) or Lewis Acids (, ). Sulfamic acid has shown excellent results for thermodynamic selectivity [2].
Solvent: Solvent-free (neat) or high-boiling alcohols (Ethanol/Butanol).
Temperature: Reflux is required (
+).
Step-by-Step Workflow:
Mix 2-aminobenzaldehyde (1.0 eq) and ketone (1.5 eq).
Add Sulfamic acid (10 mol%) or glacial acetic acid (catalytic).
Heat to
(neat) or reflux in EtOH.
Why this works: Acid conditions facilitate rapid tautomerization. The system equilibrates to the most stable enol intermediate (internal double bond), which then undergoes cyclization.
Module 3: Advanced Troubleshooting (FAQs)
Q: I am using acid catalysis but still getting mixed isomers. Why?
A: The steric difference between your
-carbons might be too small (e.g., 2-pentanone vs 3-pentanone scenarios).
Fix: Switch to Ionic Liquids (e.g., [bmim]
). Ionic liquids have been shown to enhance regioselectivity toward the thermodynamic product significantly compared to conventional solvents due to specific solvation effects [3].
Q: My yield is low because the 2-aminobenzaldehyde is unstable (self-condensation).
A: This is a common "shelf-life" failure. 2-aminobenzaldehydes are prone to polymerization.
Fix: Use 2-aminobenzyl alcohol with a ruthenium catalyst (
). This "indirect" Friedländer synthesis oxidizes the alcohol in situ to the aldehyde, which immediately reacts with the ketone. This keeps the concentration of free aldehyde low, preventing side reactions [4].
Q: Can I use Microwave irradiation?
A: Yes, but be careful. Microwave heating is rapid and often favors the thermodynamic product because it quickly overcomes activation barriers for the more hindered attack. If you want the kinetic product, avoid microwaves.
Data Summary: Catalyst vs. Regioselectivity
The following table summarizes expected outcomes for the reaction of 2-aminobenzaldehyde with 2-butanone.
Condition
Catalyst
Solvent
Temp
Major Product
Mechanism
Kinetic
-BuOK
THF
2-Ethylquinoline
Kinetic Enolate (Terminal)
Thermodynamic
HCl /
EtOH
Reflux
2,3-Dimethylquinoline
Stable Enol (Internal)
Green/Thermo
Sulfamic Acid
Neat
2,3-Dimethylquinoline
Stable Enol
Lewis Acid
(Molecular Iodine)
MeOH
RT
Mixed/Thermo
Lewis Acid Activation
References
Regioselectivity in Base-Catalyzed Friedländer Synthesis
Source: Organic Reactions, Vol 28.
URL:[Link] (General Reference for Classic Mechanism)
Sulfamic acid as a green, efficient and reusable catalyst for the Friedländer synthesis of quinolines
Source: Yadav, J. S., et al. Tetrahedron Letters, 2004.
URL:[Link]
Ionic Liquid-Promoted Regiospecific Friedländer Annulation
Source: Palimkar, S. S., et al. Journal of Organic Chemistry, 2003.[1]
URL:[Link]
Transition-Metal-Free Indirect Friedländer Synthesis of Quinolines from Alcohols
Source: Martinez, R., et al. Journal of Organic Chemistry, 2008.[1]
URL:[Link]
Recent advances in the synthesis of quinolines: a review
Source: RSC Advances, 2014 (and updated searches).
URL:[Link]
Technical Support Center: Conrad-Limpach Quinoline Synthesis
Topic: Troubleshooting Side Product Formation & Regioselectivity Status: Active | Tier: Level 3 (Senior Scientist Support) Introduction: The Kinetic Control Challenge Welcome to the Conrad-Limpach Technical Support Hub....
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Troubleshooting Side Product Formation & Regioselectivity
Status: Active | Tier: Level 3 (Senior Scientist Support)
Introduction: The Kinetic Control Challenge
Welcome to the Conrad-Limpach Technical Support Hub. If you are accessing this guide, you likely encountered a critical failure in your quinoline synthesis: the isolation of a 2-hydroxyquinoline (2-quinolone) instead of the desired 4-hydroxyquinoline (4-quinolone), or the formation of inseparable regioisomeric mixtures.
The Conrad-Limpach synthesis relies on kinetic control . The reaction pathway bifurcates early; one path leads to your target, the other to the thermodynamically stable "Knorr" product. Success depends entirely on trapping the kinetic intermediate (
-aminoacrylate) and preventing its rearrangement into the thermodynamic intermediate (-ketoanilide).
Module 1: The "Wrong Isomer" Crisis (2- vs. 4-Quinolone)
User Issue: "My product has a melting point and NMR spectrum consistent with a quinolone, but it doesn't match the 4-substituted target. It looks like the Knorr product."
Conrad-Limpach (Target): Attack of aniline Nitrogen on the Ketone carbonyl. Occurs at low temperatures (
C). Forms an Enamine (Schiff base).
Knorr (Side Product): Attack of aniline Nitrogen on the Ester carbonyl. Occurs at high temperatures (
C) or with acid catalysis.[2] Forms an Amide (Anilide).
The Trap: The enamine formation is reversible. If you heat the reaction mixture before water is fully removed, or if acid catalyst is present without strict temperature control, the enamine reverts to starting materials and then funnels down the irreversible Knorr pathway to form the amide.
Diagnostic Protocol: NMR Verification
Before proceeding, confirm the isomer identity using
C NMR.
Feature
4-Quinolone (Target)
2-Quinolone (Side Product)
Carbonyl Shift (C)
~177 ppm (C4)
~162 ppm (C2, Amide-like)
Proton Shift ()
C3-H: 6.0–6.3 ppm (s)
C3-H: 6.5–6.7 ppm (d, Hz)
IR Spectrum
cm
cm (Amide)
Troubleshooting Workflow
Q: Did you use an acid catalyst (e.g., HCl, p-TsOH) during the initial mixing?
Yes: Acid catalyzes the formation of the amide (Knorr product) significantly faster than the enamine at elevated temperatures.
Fix: Eliminate the acid catalyst for the first step. Use a neutral drying agent (CaSO
) or a Dean-Stark trap.
Q: At what temperature did you perform the initial condensation?
High (>100°C): You favored the thermodynamic amide.[1]
Fix: Perform the condensation at Room Temperature or mild reflux (benzene/toluene, <110°C) with continuous water removal. Do not heat to 250°C until the intermediate is isolated or fully converted to enamine.
Visual Pathway Analysis
Caption: Divergence of Kinetic (Green) vs. Thermodynamic (Red) pathways. Reversibility of the Enamine is the critical failure point.
Module 2: Regioisomer Management (Meta-Anilines)
User Issue: "I used a meta-substituted aniline and got a mixture of products that I cannot separate."
The Mechanism of Regioselectivity
When a meta-substituted aniline cyclizes, the ring closure can occur at two positions:
Para to the substituent: Yields the 7-substituted quinoline.
Ortho to the substituent: Yields the 5-substituted quinoline.
Predictive Heuristics
Substituent (R)
Effect
Major Product
Reason
Electron Donating (e.g., -OMe)
Activates ortho/para positions.
7-isomer (favored)
Steric hindrance at C5 usually discourages ortho-cyclization, plus electronic activation at para is strong.
Electron Withdrawing (e.g., -Cl, -NO)
Deactivates ring.
7-isomer (favored)
Cyclization at the crowded C5 position is sterically and electronically unfavorable.
Bulky Groups
Steric clash.
7-isomer (exclusive)
The "buttressing effect" prevents cyclization at C5.
Note: The 5-isomer is rarely the major product in Conrad-Limpach synthesis unless a blocking group is used or specific directing groups are employed.
Separation Strategy:
Crystallization: The 7-isomer is often more symmetric and packs better, leading to higher crystallinity. Try recrystallization from Ethanol or Acetic Acid.
Chromatography: 5-isomers generally have lower R
values due to higher polarity (less steric shielding of the polar N-H/C=O core).
Module 3: Standardized Protocol (Self-Validating)
To minimize side products, follow this optimized Dean-Stark protocol. This method ensures the kinetic enamine is "locked in" before high heat is applied.
Solvent: Toluene or Benzene (Azeotropic water removal is vital).
Catalyst: 0.1 eq Acetic Acid (Optional: only if reaction is sluggish; avoid strong mineral acids).
Procedure: Reflux vigorously. Monitor water collection in the trap.
Validation Point: Stop when the theoretical amount of water is collected.
Workup: Evaporate solvent in vacuo. Do not purify . The intermediate is often an oil.[3]
Check: Take a crude
H NMR. Look for the vinyl proton of the enamine (4.5-5.0 ppm) and the NH signal (9-10 ppm, H-bonded). If you see amide signals, abort.
Phase 2: Thermal Cyclization
Setup: 3-Neck Flask equipped with a thermometer and a large air condenser (to allow ethanol escape).
Solvent:Dowtherm A (Diphenyl ether/Biphenyl mixture) or Mineral Oil.[4]
Why? Boiling point ~258°C is required to overcome the activation energy of the electrocyclic ring closure.
Procedure:
Pre-heat the solvent to 250°C (rolling boil).
Add the crude enamine (diluted in a small amount of solvent) dropwise to the boiling solvent.
Reasoning: High dilution prevents intermolecular polymerization (tars). Instant high heat favors the cyclization over decomposition.
Isolation: Cool to room temperature. Dilute with hexane/petroleum ether. The 4-quinolone usually precipitates as a solid. Filter and wash with hexane to remove Dowtherm A.
FAQ: Rapid Fire Troubleshooting
Q: My reaction turned into a black tar. What happened?A: This is oxidative polymerization.
Cause: The aniline oxidized before reacting, or the concentration during cyclization was too high.
Fix: Perform the reaction under Nitrogen/Argon atmosphere. Add the enamine slowly to the hot solvent (High Dilution Principle).
Q: I see a "urea" side product.A: This comes from the decomposition of the
-ketoester or aniline into isocyanates, which then dimerize or react with amine.
Fix: Ensure your reagents are fresh and dry. Old anilines often contain oxidation impurities that catalyze decomposition.
Q: Can I use Microwave irradiation?A: Yes. Microwave synthesis is excellent for the Conrad-Limpach reaction. It provides rapid heating, bypassing the time window where the enamine could revert to the thermodynamic product.
Settings: 250°C, 10-20 mins, in a sealed vessel with a high-boiling absorbing solvent.
References
Conrad, M., & Limpach, L. (1887).[1][3][5] "Ueber das Anilid des Acetessigesters und dessen Condensationsproducte." Berichte der deutschen chemischen Gesellschaft, 20(1), 944-948.[5] Link
Reitsema, R. H. (1948).[3] "The Chemistry of 4-Hydroxyquinolines." Chemical Reviews, 43(1), 43-68.[3][5] Link
Gould, R. G., & Jacobs, W. A. (1939). "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 61(10), 2890–2895. Link
Riegel, B., et al. (1946). "The Synthesis of some 4-Quinolinols and 4-Chloroquinolines from beta-Iminoesters." Journal of the American Chemical Society, 68(7), 1264–1266. Link
Bradford, L., et al. (1947). "The preparation of 4-hydroxyquinolines with a substituent in the 3-position."[6] Journal of the Chemical Society, 437-445. Link
The purification of 3-methoxy-7,8-dihydroquinolin-5(6H)-one presents a classic challenge in heterocyclic chemistry: balancing the basicity of the pyridine nitrogen with the polarity of the ketone functionality.[1] Standard silica gel chromatography often results in "tailing" (streaking), poor resolution, and irreversible adsorption due to strong Lewis acid-base interactions between the substrate and acidic silanol groups.[2]
This guide provides a self-validating protocol to overcome these issues, utilizing amine-modified silica chromatography as the primary solution, with contingency workflows for solubility-limited samples.
Module 1: The Core Challenge – Tailing & Retention
Q: Why does my compound streak (tail) on the TLC plate and column?
A: The streaking is caused by the Lewis Acid-Base Interaction .[1]
The Mechanism: Your molecule contains a basic pyridine-like nitrogen atom (N1).[1] Silica gel (
) is slightly acidic () due to surface silanol groups ().[1][2] The basic nitrogen forms hydrogen bonds or protonates upon contact with these acidic sites, causing the molecule to "drag" rather than partition cleanly between phases.
The Fix: You must "mask" these acidic sites using a volatile base, typically Triethylamine (TEA) or Ammonia (
A: A concentration of 1% to 3% (v/v) in the mobile phase is standard.[3]
Caution: Excess TEA can cause silica gel to dissolve slightly or contaminate fractions. Always remove TEA from your purified product via high-vacuum drying or an azeotropic wash with DCM/heptane.[1][2]
Module 2: Method Development & Solvent Selection
Solvent System Decision Matrix
The choice of mobile phase depends heavily on the solubility of the 3-methoxy-7,8-dihydroquinolin-5(6H)-one, which is moderately polar.[1][2]
Figure 1: Decision workflow for determining the necessity of amine modifiers in the mobile phase.
Module 3: Step-by-Step Purification Protocol
Objective: Purify 500 mg of crude material using TEA-deactivated silica.
Phase 1: Column Preparation (Slurry Packing)[2]
Select Silica: Use standard flash silica (40–63 µm).[2]
Prepare Slurry: In a flask, mix the silica with the starting mobile phase (e.g., DCM containing 1% TEA).[2]
Critical Step: Allow the slurry to sit for 5–10 minutes. This "incubation" ensures the TEA has time to neutralize the active silanol sites before the sample is introduced.[1]
Pack: Pour the slurry into the column. Flush with 2 column volumes (CV) of the mobile phase to equilibrate the basicity.
Phase 2: Sample Loading (Dry Loading)
Why Dry Load? 3-methoxy-7,8-dihydroquinolin-5(6H)-one can be sparingly soluble in non-polar solvents.[1][2] Liquid loading with pure DCM might lead to band broadening if the volume is too high.
Protocol:
Dissolve crude mixture in minimal DCM/MeOH.
Add silica gel (ratio 1:2 sample-to-silica).[1][2]
Evaporate solvent to dryness (rotary evaporator) until a free-flowing powder remains.
Load this powder carefully onto the top of the packed column.[1]
Phase 3: Elution Gradient
Run the gradient based on Column Volumes (CV).
Step
Solvent Composition (DCM : MeOH : TEA)
Volume (CV)
Purpose
1
100 : 0 : 1
2 CV
Elute non-polar impurities
2
99 : 1 : 1
3 CV
Begin mobilizing product
3
97 : 3 : 1
5-10 CV
Target Elution Zone
4
95 : 5 : 1
3 CV
Flush remaining polar material
Module 4: Troubleshooting & FAQs
Q: The product is co-eluting with a starting material impurity.
A: This is common if the impurity is also a basic heterocycle.[1]
Action: Switch stationary phases. Use Neutral Alumina (Brockmann Grade III) .[2] Alumina is less acidic than silica and often provides different selectivity for nitrogenous heterocycles, requiring no TEA modifier.[2]
Q: My product turned yellow/brown on the column.
A: This suggests oxidative degradation or acid-sensitivity.[1]
Action: Ensure your DCM is not acidic (DCM degrades to HCl over time).[2] Pass DCM through basic alumina before use or stabilize it with amylene. The 1% TEA in the mobile phase usually protects against this, but if degradation persists, perform the purification in the dark and under Nitrogen pressure (flash) rather than gravity.
Q: I cannot remove the TEA smell from my product.
A: TEA has a high boiling point relative to DCM.[1]
Action: After combining fractions, rotovap down to an oil. Re-dissolve in DCM and wash with saturated
(not acid, or you will protonate and lose your product to the water layer). Alternatively, repeated azeotropic evaporation with Heptane will pull off residual TEA.[2]
References
Still, W. C.; Kahn, M.; Mitra, A. Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution.[2] J. Org. Chem.1978 , 43, 2923–2925.[2] Link[2]
Talati, K.; Rajendran, S. Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters.[1][2][5] ACS Omega2025 , 10, 59736–59743.[2][5] (Demonstrates purification of similar methoxy-quinolinone derivatives using silica gel). Link[2][5]
BenchChem Technical Support. Column Chromatography of Alpha-Aminoketones and Basic Heterocycles. BenchChem Technical Guides. (General protocols for TEA deactivation). Link[2]
U.S. Patent 20060079690A1. Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone.[1][2] (Cites extraction and silica purification techniques for dihydroquinolinones). Link
Technical Support Center: Optimization of Catalysts for Quinoline Synthesis
Welcome to the technical support center for catalyst optimization in quinoline synthesis. This guide is designed for researchers, chemists, and drug development professionals who are actively engaged in the synthesis of...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for catalyst optimization in quinoline synthesis. This guide is designed for researchers, chemists, and drug development professionals who are actively engaged in the synthesis of quinoline scaffolds. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific principles and field-tested insights to help you navigate the complexities of these reactions. This resource is structured to address the practical challenges you face at the bench, moving beyond standard protocols to offer robust troubleshooting strategies and a deeper understanding of catalyst performance.
Section 1: Troubleshooting Guide - Navigating Common Experimental Hurdles
This section addresses specific, frequently encountered problems in a question-and-answer format. The solutions provided are grounded in mechanistic principles to empower you to make informed decisions during your experiments.
Issue 1: Low Yield in Friedländer Synthesis
Question: I am consistently obtaining low yields (<40%) in my Friedländer synthesis of a polysubstituted quinoline. What are the most probable causes and how can I systematically troubleshoot this?
Answer: Low yields in the Friedländer condensation are a common challenge, often stemming from several interrelated factors. The reaction, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, is sensitive to catalyst choice, reaction conditions, and potential side reactions.[1]
Causality and Troubleshooting Steps:
Suboptimal Catalyst Activity or Loading:
The "Why": The catalyst, whether acidic or basic, facilitates both the initial aldol-type condensation and the subsequent cyclization/dehydration. An inactive or inappropriate catalyst leads to poor conversion rates.[1] Traditional strong acids or bases can also promote side reactions.[1]
Solution:
Catalyst Selection: Transition to milder, more efficient catalytic systems. Modern approaches favor solid acid catalysts like zeolites, sulfated zirconia, or functionalized magnetic nanoparticles (e.g., Fe3O4@SiO2-SO3H), which offer high activity, ease of separation, and recyclability.[2][3] For instance, chitosan-SO3H, a biodegradable solid acid, has been shown to be effective and reusable.[4]
Optimize Loading: Systematically vary the catalyst loading (e.g., 1, 2, 5, 10 mol%). Insufficient catalyst will result in a sluggish reaction, while excess catalyst can sometimes promote byproduct formation.
Verify Catalyst Activity: If using a previously prepared or commercial catalyst, verify its activity with a known control reaction. The catalyst may have degraded due to improper storage or handling.
Harsh Reaction Conditions Leading to Degradation:
The "Why": High temperatures and highly concentrated acids or bases can cause degradation of starting materials or the quinoline product itself, leading to the formation of tar-like substances.[1]
Solution:
Temperature Screening: Perform the reaction at a range of temperatures (e.g., 70°C, 90°C, 110°C) to find the optimal balance between reaction rate and stability. A catalyst-free synthesis in water at 70°C has been reported to give excellent yields for certain substrates.[5]
Milder Catalysts: Employing catalysts like p-toluenesulfonic acid (p-TsOH) or even molecular iodine can allow the reaction to proceed under milder conditions.[6]
Competing Side Reactions:
The "Why": The most significant side reaction is often the self-condensation of the ketone reactant (an aldol condensation), which consumes starting material and complicates purification.[1]
Solution:
Control Stoichiometry: Ensure precise stoichiometry. A slight excess of the 2-aminoaryl aldehyde/ketone can sometimes suppress the self-condensation of the methylene-containing reactant.
Reaction Sequence: Consider a stepwise approach where the imine is pre-formed from the 2-aminoaryl ketone before the addition of the second carbonyl compound. This can mitigate self-condensation.
Issue 2: Significant Tar/Polymer Formation in Doebner-von Miller Synthesis
Question: My Doebner-von Miller reaction is producing a significant amount of dark, intractable tar, making product isolation nearly impossible. What is the root cause of this, and what are the most effective preventative measures?
Answer: Tar formation is the classic challenge of the Doebner-von Miller reaction, which synthesizes quinolines from anilines and α,β-unsaturated carbonyl compounds. The primary cause is the acid-catalyzed polymerization of the α,β-unsaturated aldehyde or ketone under the typically harsh reaction conditions.[7]
Causality and Troubleshooting Steps:
Acid-Catalyzed Polymerization of the Carbonyl Compound:
The "Why": Strong acids, necessary for the reaction, are highly effective catalysts for the polymerization of electron-deficient alkenes, such as the α,β-unsaturated carbonyl starting material. This leads to high-molecular-weight polymeric byproducts.[7]
Solution:
Controlled Reagent Addition: Add the α,β-unsaturated carbonyl compound slowly and portion-wise to the heated acidic solution of the aniline. This maintains a low instantaneous concentration of the carbonyl compound, favoring the desired reaction over polymerization.
Moderators: For the related Skraup synthesis, which can also be violently exothermic, ferrous sulfate (FeSO₄) is used as a moderator.[8][9] While the mechanism is different, exploring milder Lewis acid catalysts (e.g., ZnCl₂, Sc(OTf)₃) in the Doebner-von Miller reaction can reduce the propensity for polymerization compared to strong Brønsted acids like H₂SO₄.[10]
Excessively High Reaction Temperature:
The "Why": High temperatures accelerate all reaction rates, including the undesirable polymerization pathways. The reaction is often highly exothermic, which can lead to a runaway increase in temperature if not controlled.
Solution:
Temperature Control: Maintain the lowest effective temperature that allows the reaction to proceed at a reasonable rate. Use an ice bath for initial cooling during reagent addition and be prepared to apply cooling if the exotherm becomes too vigorous.[7][8]
Gradual Heating: Heat the mixture gently to initiate the reaction. Once it begins, the exothermic nature may sustain it. Re-apply heat only after the initial exotherm has subsided.[8]
Section 2: Experimental Protocols and Workflows
This section provides detailed, step-by-step methodologies for key experiments, designed to be self-validating and reproducible.
Protocol 1: Preparation of a Reusable Magnetic Nanocatalyst (Fe₃O₄@SiO₂) for Friedländer Synthesis
Rationale: Magnetic core-shell nanoparticles are excellent heterogeneous catalyst supports. The Fe₃O₄ core allows for easy separation from the reaction mixture using an external magnet, while the SiO₂ shell provides a stable, inert surface for functionalization with catalytic groups.
Step-by-Step Methodology:
Synthesis of Fe₃O₄ Nanoparticles:
In a three-neck flask, dissolve FeCl₃·6H₂O (3 g) and FeCl₂·4H₂O (1 g) in deionized water (100 mL) under a nitrogen atmosphere with vigorous mechanical stirring.
Heat the solution to 80°C.
Add aqueous ammonia (25%, 10 mL) dropwise. A black precipitate of Fe₃O₄ will form immediately.
Continue stirring at 80°C for 1 hour.
Cool the mixture to room temperature. Isolate the black nanoparticles using a strong external magnet, decant the supernatant.
Wash the nanoparticles with deionized water (3 x 50 mL) and then with ethanol (2 x 30 mL). Dry under vacuum.
Coating with SiO₂ Shell (Fe₃O₄@SiO₂):
Disperse the dried Fe₃O₄ nanoparticles (1 g) in a mixture of ethanol (80 mL) and deionized water (20 mL) via ultrasonication for 20 minutes.
Transfer the dispersion to a flask and add aqueous ammonia (25%, 1.5 mL).
Add tetraethyl orthosilicate (TEOS, 1 mL) dropwise while stirring vigorously.
Continue stirring at room temperature for 12 hours.
Separate the resulting core-shell nanoparticles (Fe₃O₄@SiO₂) using a magnet.
Wash with ethanol (3 x 30 mL) and dry under vacuum at 60°C.[6][11]
This Fe₃O₄@SiO₂ material can now be functionalized with various acidic or basic groups to create a custom catalyst.
Protocol 2: Synthesis of a Polysubstituted Quinoline using a Heterogeneous Catalyst
Reaction: Friedländer synthesis of 2-propyl-3-methylquinoline.
Materials:
2-aminobenzophenone (1 mmol)
2-pentanone (1.2 mmol)
Fe₃O₄@SiO₂-SO₃H (custom-prepared or commercial, 5 mol%)
Ethanol (5 mL)
Procedure:
To a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-aminobenzophenone (1 mmol), 2-pentanone (1.2 mmol), and your prepared Fe₃O₄@SiO₂-SO₃H catalyst (5 mol%).
Add ethanol (5 mL) as the solvent.
Heat the reaction mixture to reflux (approximately 80°C) and maintain for the optimized time (typically 2-4 hours).
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 4:1 Hexane:Ethyl Acetate).
Upon completion, cool the reaction mixture to room temperature.
Place a strong magnet against the side of the flask to immobilize the catalyst.
Carefully decant the supernatant solution into a separate flask.
Wash the catalyst with a small amount of ethanol (2 x 2 mL), decanting the washings into the product solution each time.
Combine the supernatant and washings. Remove the solvent under reduced pressure using a rotary evaporator.
Purify the crude product by column chromatography on silica gel to obtain the pure quinoline derivative.
Protocol 3: Catalyst Recycling Procedure
Rationale: A key advantage of heterogeneous catalysts is their reusability, which aligns with green chemistry principles and reduces cost.
Procedure:
After decanting the reaction mixture (Step 7 in Protocol 2), wash the magnetically-held catalyst with ethanol (3 x 5 mL) to remove any adsorbed product or unreacted starting materials.
After the final wash, remove the external magnet and add fresh ethanol to the catalyst. Briefly sonicate to ensure a good dispersion.
Remove the ethanol via magnetic decantation.
Dry the catalyst under vacuum at 60°C for 2-3 hours.
The reactivated catalyst is now ready to be used in a subsequent reaction. Its activity should be checked and compared to its initial performance. A slight decrease in activity over multiple cycles may be observed.[12]
Section 3: Catalyst Characterization - Understanding Your Catalyst's Properties
As a Senior Application Scientist, I cannot overstate the importance of thoroughly characterizing your catalyst. Its physical and chemical properties are directly linked to its performance.
Technique
Information Gained
Interpretation and Significance for Quinoline Synthesis
X-Ray Diffraction (XRD)
Crystalline structure, phase purity, and crystallite size.
Confirms the successful synthesis of the desired crystalline phase (e.g., magnetite for Fe₃O₄). Peak broadening can indicate nanoparticle formation. The absence of peaks from starting materials confirms purity.[13][14]
Transmission Electron Microscopy (TEM)
Particle size, morphology (shape), and dispersion. For core-shell structures, it can visualize the core and shell thickness.
Provides direct visual evidence of the catalyst's nanoscale dimensions and structure. Uniform size and good dispersion are often correlated with higher catalytic activity due to increased surface area.[13][14]
Scanning Electron Microscopy (SEM)
Surface morphology, particle aggregation, and topography.
Gives a broader view of the catalyst's surface. Useful for assessing the overall uniformity of the prepared material and identifying issues like large-scale agglomeration which can reduce active surface area.
Fourier-Transform Infrared Spectroscopy (FTIR)
Presence of functional groups on the catalyst surface.
Crucial for confirming the successful functionalization of a support material (e.g., the presence of S=O and S-O stretching bands confirms the addition of -SO₃H groups to Fe₃O₄@SiO₂).
Section 4: Frequently Asked Questions (FAQs)
Q1: How do I choose between a homogeneous and a heterogeneous catalyst for my quinoline synthesis?
A1: The choice involves a trade-off between activity, selectivity, and practicality.
Homogeneous catalysts (e.g., p-TsOH, Lewis acids) are often highly active and selective because the active sites are readily accessible. However, they can be difficult to separate from the reaction mixture, leading to product contamination and preventing catalyst recycling.
Heterogeneous catalysts (e.g., zeolites, functionalized nanoparticles) are highly desirable from a process chemistry perspective. Their primary advantage is ease of separation (by filtration or magnetic decantation) and reusability, which makes the process greener and more cost-effective.[2] While their activity might sometimes be lower than their homogeneous counterparts due to mass transfer limitations, modern nanocatalysts often bridge this gap by providing a very high surface area.[15]
Q2: My Friedländer reaction with an unsymmetrical ketone is giving me a mixture of regioisomers. How can I improve the selectivity?
A2: Regioselectivity in the Friedländer synthesis is a known challenge. It is primarily governed by the relative reactivity of the two α-carbon atoms of the ketone in the initial aldol condensation step.
Steric Hindrance: The reaction will generally favor the formation of the less sterically hindered enolate/enamine intermediate. You can leverage this by choosing a ketone with significantly different steric bulk on either side of the carbonyl group.
Electronic Effects: The acidity of the α-protons plays a key role. The more acidic proton is typically removed more readily to form the reactive intermediate.
Catalyst Control: The choice of catalyst can influence the reaction pathway. Some bulky Lewis acid catalysts may show a preference for one reaction site over another due to steric interactions. Systematic screening of different acid and base catalysts is recommended.
Q3: Can I use "green" solvents for quinoline synthesis?
A3: Absolutely. There is a strong drive towards making these classic reactions more environmentally benign.
Water: Water has been successfully used as a solvent for the Friedländer synthesis, in some cases even without a catalyst, affording excellent yields.[5] Its high polarity can enhance reaction rates.
Ethanol: Derived from biomass, ethanol is a greener alternative to solvents like toluene or DMF and is effective for many quinoline syntheses.[12]
Solvent-Free Conditions: Many modern protocols using solid-supported or nanocatalysts are designed to run under solvent-free conditions, often with gentle heating. This is the most ideal scenario from a green chemistry perspective, as it eliminates solvent waste entirely.[15][16]
Q4: How do I know if my catalyst is deactivating, and what can I do about it?
A4: Catalyst deactivation is typically observed as a gradual decrease in reaction rate or final yield over several catalytic cycles.
Causes of Deactivation:
Leaching: The active catalytic species may detach from the support material and be lost during the workup.
Poisoning: Strong adsorption of byproducts or impurities onto the active sites can block them from participating in the reaction.
Sintering: In the case of metal nanoparticles at high temperatures, the particles can agglomerate, reducing the active surface area.
Solutions:
Washing/Regeneration: A simple wash with a suitable solvent between cycles is often sufficient to remove adsorbed species. For more robust deactivation, a calcination step (for thermally stable inorganic catalysts) or a mild acid/base wash may be necessary to regenerate the active sites.[17]
Characterization: Use the characterization techniques mentioned in Section 3 (e.g., TEM, XRD) to compare the used catalyst with a fresh sample. This can reveal changes like particle agglomeration (sintering) or loss of crystallinity.
Section 5: Visualizing Workflows and Mechanisms
Visual aids are critical for understanding complex processes. The following diagrams, rendered in DOT language, illustrate key workflows.
Diagram 1: Troubleshooting Workflow for Low Yield
Caption: A decision-making workflow for troubleshooting low yields.
Diagram 2: Heterogeneous Catalyst Lifecycle
Caption: The lifecycle of a reusable heterogeneous catalyst.
References
Lotfi, M., et al. (2018). Synthesis of Fe3O4@SiO2/isoniazid/Cu (II) nanocatalyst for preparation of Quinoline derivatives.
Dabiri, M., Baghbanzadeh, M., & Nikcheh, M. S. (2007). Oxalic Acid: An Efficient and Cost-Effective Organic Catalyst for the Friedländer Quinoline Synthesis under Solvent-Free Conditions. Monatshefte für Chemie - Chemical Monthly, 138(10), 1033-1035.
Zolfigol, M. A., et al. (2014). Preparation of Fe3O4@SiO2@(CH2)3@4-(2-Aminoethyl)morpholine as a Reusable Magnetic Organocatalyst for Synthesis of Pyrano[3,2 c]chromene Derivatives. Journal of the Iranian Chemical Society, 11(5), 1435-1442.
BenchChem. (2025). Navigating the Skraup Quinoline Synthesis: A Technical Support Guide. BenchChem Technical Support.
BenchChem. (2025). Troubleshooting low yield in Friedländer synthesis of quinolines. BenchChem Technical Support.
Clarke, H. T., & Davis, A. W. (1922). Quinoline. Organic Syntheses, 2, 79.
Shen, Q., et al. (2012). Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions. Synthesis, 44(03), 389-392.
Mansfield, R. K. (1953). The Skraup Synthesis of Quinolines. Organic Reactions, 7, 1-3.
Patent CN102898366A. (2013).
Sharma, P., et al. (2014). Synthesis, Optimization and Evaluation of Substituted Quinolines by Solvent and Catalyst Free Conditions as a Green Protocol. Journal of Chemical and Pharmaceutical Research, 6(5), 1144-1149.
Organic Chemistry Portal. Synthesis of quinolines. Retrieved February 6, 2026, from [Link]
Sravanthi, D., & Parameswaran, G. (2024). Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. ACS Omega, 9(1), 1-25.
Sharma, A., et al. (2024). The Catalysts-Based Synthetic Approaches to Quinolines: A Review. Current Organic Synthesis, 21.
Organic Syntheses Procedure. Quinoline. Retrieved February 6, 2026, from [Link]
Reddy, B. V. S., et al. (2013). Chitosan-SO3H: An efficient, biodegradable, and recyclable solid acid for the synthesis of quinoline derivatives via Friedlander annulation. Tetrahedron Letters, 54(43), 5767-5770.
Zhang, X., et al. (2017). Synthesis of quinolines from aniline and propanol over modified USY zeolite: catalytic performance and mechanism evaluated by in situ Fourier transform infrared spectroscopy. RSC Advances, 7(42), 26335-26345.
Singh, R., et al. (2020). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Futuristic Trends in Chemical, Material Sciences & Nano Technology, 1, 1-20.
Wikipedia. (n.d.). Combes quinoline synthesis. Retrieved February 6, 2026, from [Link]
ResearchGate. (2025). Characterization of catalyst a X-ray diffraction (XRD) pattern b....
ResearchGate. (2024). Comparison of efficiency of various catalysts in the Fried- lander annulation of quinoline synthesis.
Wang, D., et al. (2020). Transition-metal-catalyzed synthesis of quinazolines: A review. Frontiers of Chemistry, 8, 583.
BenchChem. (2025). byproduct formation in the Doebner-von Miller reaction. BenchChem Technical Support.
Singh, S., et al. (2022). A review on synthetic investigation for quinoline- recent green approaches. Journal of the Indian Chemical Society, 99(5), 100445.
Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(4), 1668-1676.
Zou, L., et al. (2024). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies.
ResearchGate. (2025). Tutorial Review on Catalyst Characterization and Materials Preparation for X-Ray Powder Diffraction Analysis.
BenchChem. (2025). optimizing solvent and base conditions for quinoline synthesis. BenchChem Technical Support.
Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved February 6, 2026, from [Link]
Godino-Ojer, M., et al. (2021). Advances in polymer based Friedlander quinoline synthesis. Turkish Journal of Chemistry, 45(3), 596-613.
Kozlowski, M. C., et al. (2012). One-Step Catalytic Synthesis of Alkyl-Substituted Quinolines. The Journal of Organic Chemistry, 77(14), 6200-6208.
StudySmarter. (2024).
Hiden Analytical. (2021).
Al-Ostoot, F. H., et al. (2024). Different catalytic approaches of Friedländer synthesis of quinolines. Future Journal of Pharmaceutical Sciences, 10(1), 1-15.
ResearchGate. (2025). ZnCl 2 supported on Fe 3 O 4 @SiO 2 core-shell nanocatalyst for the synthesis of quinolines via Friedländer synthesis under solvent-free condition.
Denmark, S. E., & Venkatraman, S. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. The Journal of organic chemistry, 71(4), 1668–1676.
BenchChem. (2025). Technical Support Center: Greener Synthesis of Substituted Quinolines. BenchChem Technical Support.
ResearchGate. (2023). (PDF) Promising metal-free green heterogeneous catalyst for quinoline synthesis using Brønsted acid functionalized g-C3N4.
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center for Heterocyclic Chemistry. I am Dr. Aris Thorne, Senior Application Scientist.
Below is a comprehensive technical guide regarding the stability, degradation, and handling of 3-methoxy-7,8-dihydroquinolin-5(6H)-one . This guide is structured to address the specific challenges researchers face when using this intermediate in drug discovery and scaffold synthesis.
Compound Profile & Chemical Vulnerabilities
To troubleshoot effectively, we must first understand the molecule's "stress points." This compound is a hybrid system: an aromatic pyridine ring fused to a saturated cyclohexanone ring.
Feature
Chemical Implication
Stability Risk
Pyridine Nitrogen (N1)
Weakly basic; lone pair available.
Susceptible to N-oxidation (forming N-oxides) upon exposure to air/peroxides.
Benzylic Position (C8)
The methylene group adjacent to the pyridine ring.
Highly prone to radical autoxidation (forming hydroperoxides or ketones) due to resonance stabilization of the radical intermediate.
Ketone (C5)
Carbonyl group in a saturated ring.
Susceptible to nucleophilic attack; potential for enolization and aldol-type self-condensation under basic conditions.
3-Methoxy Group
Electron-donating group (EDG) on the pyridine ring.
Increases electron density of the aromatic ring, making it more susceptible to electrophilic attack and photo-oxidation compared to unsubstituted quinolines.
Troubleshooting Guide (FAQ Format)
Issue 1: "My white powder has turned yellow/brown after storage."
Diagnosis: Oxidative Degradation.
Technical Explanation:
The color change is likely due to the formation of N-oxides or conjugated quinone-like species . The C8 position (benzylic to the nitrogen) is the "Achilles' heel" of tetrahydroquinoline systems. Over time, atmospheric oxygen can abstract a hydrogen from C8, leading to a radical that reacts with
to form a hydroperoxide, which eventually degrades into a fully conjugated species (e.g., a quinoline-5,8-dione derivative) or highly colored oligomers.
Corrective Action:
Purification: Dissolve the crude material in Ethyl Acetate/Hexane (1:1) and filter through a short pad of silica gel. The polar N-oxides and oligomers will stick to the silica, while the intact ketone elutes.
Prevention: Store strictly under Argon/Nitrogen. The "air-stable" label often applied to quinolines does not apply to solutions or long-term solid storage of electron-rich derivatives.
Issue 2: "I see a Mass Shift of +16 (M+16) in my LC-MS."
Diagnosis: N-Oxidation or C-Hydroxylation.
Technical Explanation:
A +16 Da shift indicates the addition of an oxygen atom.
Scenario A (N-Oxide): If the retention time shifts significantly earlier (more polar), it is likely the Pyridine-N-oxide. This occurs if the solvent used for LC-MS contained peroxides (e.g., uninhibited ether or THF) or if the sample was left in solution for days.
Scenario B (C-Hydroxylation): Oxidation at the C8 position to an alcohol.
Validation Protocol:
Treat a small aliquot with mild reducing agent (e.g.,
or aqueous bisulfite). If the +16 peak disappears (reverting to M), it was likely a labile N-oxide or hydroperoxide. If it remains, it is a stable C-hydroxylated product.
Issue 3: "The compound is precipitating out of my reaction mixture."
Diagnosis: Solubility/pH Mismatch.
Technical Explanation:
As a pyridine derivative, the solubility is pH-dependent. The 3-methoxy group adds lipophilicity, but the ketone adds polarity.
In Acidic Media: The nitrogen is protonated (
), making it highly soluble in water/methanol.
In Basic/Neutral Media: It exists as the free base, which has poor water solubility and may crash out of polar aprotic solvents if the concentration is high.
Optimization:
If using as a reactant, ensure the solvent system can solubilize the neutral form (e.g., DCM, DMF, or DMSO) rather than relying on pH-dependent solubility.
Degradation Pathway Visualization
The following diagram maps the degradation cascade. The critical node is the C8-Radical , which acts as the gateway to multiple decomposition products.
Figure 1: Primary oxidative degradation pathways. The C8 position is the kinetic entry point for autoxidation, leading to colored impurities.
Standard Operating Procedures (SOP)
A. Storage Protocol
To ensure integrity for >6 months:
Physical State: Store as a solid. Never store in solution (especially chlorinated solvents or ethers) for >24 hours.
Atmosphere: Flush vial with Argon. Nitrogen is acceptable, but Argon is heavier than air and provides a better blanket for the sensitive C8 position.
Temperature: -20°C is optimal. 4°C is acceptable for short-term (<1 month).
Container: Amber glass vials with Teflon-lined caps. Avoid clear glass to prevent photo-excitation of the pyridine ring [1].
B. Re-crystallization / Purification
If degradation is suspected (>2% impurity by HPLC):
Method: Dissolve in minimal hot Ethyl Acetate. Add Hexane dropwise until turbidity persists. Cool slowly to 4°C.
Note: Avoid chlorinated solvents for recrystallization as they can accelerate radical formation under light.
References & Authoritative Grounding
BenchChem. (2025).[2] Stability and proper storage conditions for Quinoline Derivatives. Retrieved from BenchChem Database. Link
Talati, K., & Rajendran, S. (2025). Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one. ACS Omega.[3][4][5] (Demonstrates the sensitivity of methoxy-quinoline scaffolds to oxidation and Lewis acids). Link
Osyanin, V. A., et al. (2011).[6] Reactions of 6,7-dimethoxy-3,4-dihydroisoquinoline with o-quinone methides. Chemistry of Heterocyclic Compounds. (Provides mechanistic insight into the reactivity of dihydro-quinoline type systems). Link
Google Patents. (2008). Method for preparing 7,8-dihydroquinolin-5(6H)-ones derivatives. CN101260078B.[1][3] (Details the synthetic precursors and stability conditions for this specific scaffold). Link
Disclaimer: This guide is based on structural analysis of the 7,8-dihydroquinolin-5(6H)-one scaffold and standard heterocyclic chemistry principles. Always consult the specific Safety Data Sheet (SDS) for your batch before handling.
Technical Support Center: Scaling Up Synthesis of 3-Methoxy-7,8-dihydroquinolin-5(6H)-one
Executive Summary & Process Logic This guide addresses the scale-up challenges for 3-methoxy-7,8-dihydroquinolin-5(6H)-one (MDHQ). This molecule represents a fused pyridine-cyclohexenone system.[1] The most robust, scala...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Process Logic
This guide addresses the scale-up challenges for 3-methoxy-7,8-dihydroquinolin-5(6H)-one (MDHQ). This molecule represents a fused pyridine-cyclohexenone system.[1] The most robust, scalable route avoids the regioselectivity issues of reducing quinolines or oxidizing tetrahydroquinolines. Instead, we utilize a convergent annulation strategy involving the condensation of 1,3-cyclohexanedione with a C3-nitrogen fragment (specifically a vinamidinium salt or substituted acrolein).[1]
The Synthetic Logic (Retrosynthesis)
To ensure high purity and yield at scale, the synthesis is broken into two controllable stages:
Precursor Synthesis: Generation of the electrophilic C3 fragment (2-methoxy-3-(dimethylamino)acrolein).[1]
Annulation: Cyclocondensation with 1,3-cyclohexanedione in the presence of an ammonia source.
Process Flow & Mechanism Visualization[1]
The following diagram outlines the critical pathway and decision nodes for the synthesis.
Figure 1: Convergent synthesis pathway via vinamidinium intermediate. This route minimizes regio-isomeric impurities common in direct oxidation methods.[1]
Scale-Up Protocol & Technical Specifications
Stage 1: Synthesis of 2-Methoxy-3-(dimethylamino)acrolein
Criticality: This intermediate is moisture-sensitive.[1] Incomplete conversion here leads to difficult downstream purification.[1]
Scale-Up Note: The reaction releases methanol.[1] On a large scale, efficient fractional distillation is required to drive the equilibrium forward without losing the volatile starting material.
Stage 2: Cyclocondensation (The Annulation)
Criticality: Exotherm control and ammonia stoichiometry.[1]
Solvent: Glacial Acetic Acid (preferred for scale) or Ethanol/Reflux.[1]
Protocol:
Charge reactor with 1,3-cyclohexanedione and Ammonium Acetate in Acetic Acid.[1]
Heat to 40°C to ensure dissolution.
Slowly add the Vinamidinium precursor (dissolved in minimal solvent) over 1 hour. Reason: Controls exotherm and prevents polymerization of the acrolein derivative.
Ramp temperature to reflux (110-118°C) and hold for 4-6 hours.
IPC (In-Process Control): Monitor disappearance of cyclohexanedione by HPLC (UV 254nm).
Quantitative Data Summary
Parameter
Laboratory Scale (5g)
Pilot Scale (500g)
Notes for Scale-Up
Solvent Volume
10-15 V
6-8 V
Reduced volume improves throughput but increases slurry viscosity.[1]
Yield loss primarily in crystallization mother liquor.[1]
Purity (HPLC)
>98%
>99%
Controlled crystallization is more effective at scale.[1]
Troubleshooting Guide
This section addresses specific failure modes reported by process chemists during the scale-up of dihydroquinolinones.
Symptom
Probable Root Cause
Corrective Action
Low Yield (<50%)
Moisture in Stage 1: The vinamidinium salt hydrolyzed before reaction.[1]
Ensure DMF-DMA reaction is driven to completion (MeOH removal) and stored under N2. Use fresh reagents.
Dark Tar Formation
Thermal Runaway: Addition of acrolein precursor was too fast at high temp.[1]
Protocol Change: Add precursor at 40-50°C, then ramp to reflux. Do not add to boiling acetic acid.[1]
Impurity: Unreacted Dione
Ammonia Loss: NH4OAc decomposes to NH3 gas which escapes at reflux.[1]
Use a condenser with coolant at -10°C. Add an extra 0.5 equiv of NH4OAc halfway through reflux.[1]
Product is "Oily" / Won't Crystallize
Residual Solvent/Acid: Acetic acid trapped in the lattice.[1]
Perform a solvent swap to Isopropanol (IPA) or Ethanol/Water (1:1) for final crystallization.[1] Neutralize with NaHCO3 wash.[1]
Regioisomer Presence
Wrong Precursor: Use of asymmetric diones or impure acrolein.[1]
Validate the purity of 2-methoxy-3-(dimethylamino)acrolein by NMR before use.[1] Ensure it is the trans isomer (usually thermodynamic product).[1]
Frequently Asked Questions (FAQs)
Q1: Can I use aqueous ammonia instead of Ammonium Acetate?
Answer: Yes, but it is less effective in the acetic acid system. Aqueous ammonia introduces water, which can reverse the imine formation equilibrium. If you must use aqueous ammonia, switch the solvent to Ethanol and use a sealed pressure vessel (autoclave) to keep the ammonia concentration high. For atmospheric pressure reactors, Ammonium Acetate is the gold standard [1].
Q2: The reaction mixture turns black immediately. Is the batch lost?
Answer: Not necessarily. Quinoline syntheses are notorious for forming dark "humin" byproducts even at high yields.[1] Rely on HPLC/TLC, not visual color. If the purity is >90% by HPLC, the color can be removed downstream using activated carbon (e.g., Darco G-60) during recrystallization.
Q3: Why use the Vinamidinium route instead of methylating 3-hydroxy-7,8-dihydroquinolin-5(6H)-one?
Answer: Direct methylation of the 3-hydroxy analog is chemically challenging because the phenolic oxygen is less nucleophilic than the nitrogen (leading to N-methylation impurities) or the alpha-carbon.[1] The de novo ring construction guarantees the methoxy group is locked in the correct position [2].
Q4: How do I remove the residual dimethylamine odor from the product?
Answer: Dimethylamine is a byproduct of the cyclization.[1] It should be removed during the workup.[1][2] An acidic wash (1M HCl) is not recommended as it might protonate your product (a pyridine derivative).[1] Instead, wash the organic extract extensively with water and brine, or rely on the final recrystallization from ethanol, which effectively purges volatile amines.
Safety & Engineering Controls
Vilsmeier/DMF-DMA Hazards: The precursor synthesis evolves Methanol.[1] Ensure condensers are rated for volatile solvents.[1]
Ammonia Evolution: The cyclization releases Ammonia gas.[1] Scrubbers (acid trap) must be connected to the reactor vent line.[1]
Exotherm: The condensation is exothermic.[1] On scales >1kg, active jacket cooling must be available during the addition phase.[1]
References
General Method for 7,8-dihydroquinolin-5(6H)-ones:
Title: "Method for preparing 7,8-dihydroquinolin-5(6H)-ones derivatives."[1]
Source: CN101260078B (Patent).[1]
Context: Describes the base-catalyzed reaction of cyclohexanedione with substituted acrylates/acroleins and ammonium acetate.
Vinamidinium Salt Chemistry:
Title: "The chemistry of 1,3-cyclohexanedione and its derivatives as precursors."
Source: ResearchGate (Review).[1]
Context: Details the reactivity of 1,3-cyclohexanedione with DMF-DMA derivatives to form fused heterocyclic systems.
Scale-Up Considerations for Quinolinones:
Title: "Process Development and Scale-up Total Synthesis of Largazole..." (Analogous chemistry).
Source: PMC / NIH.[1]
Context: Provides engineering controls for exothermic condensation reactions involving volatile components.
Purity analysis of synthetic quinolinone compounds
Technical Support Center: Purity Analysis of Synthetic Quinolinone Compounds Introduction: The Quinolinone Purity Paradox Synthetic quinolinones (e.g., 2-quinolinone, 4-quinolinone) are privileged scaffolds in drug disco...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Purity Analysis of Synthetic Quinolinone Compounds
Introduction: The Quinolinone Purity Paradox
Synthetic quinolinones (e.g., 2-quinolinone, 4-quinolinone) are privileged scaffolds in drug discovery, serving as precursors for antimalarials, anticancer agents, and antibiotics (fluoroquinolones). However, their analysis presents a unique "purity paradox":
Structural Isomerism: The thermodynamic competition between 2- and 4- isomers during synthesis (e.g., Knorr or Conrad-Llimpach cycles) often yields co-eluting regioisomers.
Tautomeric Ambiguity: The rapid equilibrium between the lactam (keto) and lactim (enol) forms complicates NMR interpretation and chromatographic peak shape.
Physicochemical Obstacles: High melting points and poor solubility in standard LC solvents lead to carryover and precipitation.
This guide provides field-proven troubleshooting workflows to resolve these specific challenges.
Q: Why do my quinolinone peaks exhibit severe tailing even on a C18 column?
A: The issue is likely secondary silanol interactions, not column failure.
Quinolinones contain a basic nitrogen atom (pyridine-like) that interacts with residual acidic silanol groups on the silica support. This "ion-exchange" mechanism competes with the hydrophobic interaction, causing peak tailing.
Protocol 1: The "Silanol Shield" Strategy
Step 1: Mobile Phase Modification. Add a competing base or an ion-pairing agent.
UV Detection: Add 0.1% Triethylamine (TEA) to the aqueous phase. The TEA saturates silanol sites.
MS Detection: Use 0.1% Formic Acid or Ammonium Formate (10 mM). Low pH (approx. 2.5–3.0) protonates the silanols (suppressing ionization) and the quinolinone nitrogen, reducing the strong electrostatic attraction.
Step 2: Column Selection. Switch to a "hybrid" or "end-capped" column (e.g., C18 with ethylene-bridged hybrid technology). These have chemically bonded caps covering free silanols.
Q: How do I separate co-eluting 2-quinolinone and 4-quinolinone isomers?
A: Leverage their distinct hydrogen-bonding capabilities.
While their hydrophobicities are similar, their hydrogen bond donor/acceptor profiles differ due to the position of the carbonyl/hydroxyl group relative to the nitrogen.
Solvent Choice: Switch methanol for Acetonitrile (MeCN) . MeCN is a dipole-dipole interactor and often provides better selectivity for positional isomers than the proton-donating Methanol.
Gradient Optimization: Use a shallow gradient.
Standard: 5% to 95% B over 10 min.
Isomer Resolution: Hold isocratic at 15-20% B (where they elute) for 5 minutes before ramping. This widens the separation window.
Module 2: Spectroscopic Validation (NMR & MS)
Q: My NMR spectrum shows "ghost peaks" or broad signals. Is my sample impure?
A: Not necessarily. You are likely observing tautomeric exchange.
Quinolinones exist in equilibrium between the lactam (NH/C=O) and lactim (N/C-OH) forms. In solvents like CDCl₃, this exchange is slow, showing distinct peaks. In DMSO-
, it is fast, often leading to averaged or broad peaks.
Protocol 2: Tautomer Lockdown (Self-Validating NMR)
To confirm purity vs. tautomerism:
Run NMR in DMSO-
: This polar solvent stabilizes the lactam (keto) form via hydrogen bonding, sharpening the signals.
Add D₂O: Shake the tube with D₂O. The NH/OH protons will exchange and disappear. If "impurity" peaks remain in the aromatic region, they are real contaminants (e.g., starting aniline), not tautomers.
Diagnostic Shifts:
2-Quinolinone: The C3-H and C4-H protons show a characteristic doublet-doublet pattern with a large coupling constant (
Hz) typical of cis-alkenes in the lactam ring.
4-Quinolinone: The C2-H appears as a sharp singlet or doublet (deshielded,
ppm) due to the adjacent nitrogen and carbonyl anisotropy.
Q: How can Mass Spectrometry confirm I have the correct core structure?
A: Look for the "Carbonyl Ejection" pattern.
Quinolinones exhibit a specific fragmentation pathway in ESI+ mode.
Primary Ion:
Diagnostic Fragment: Loss of 28 Da (CO).
Mechanism:[1][2] The cyclic amide (lactam) rearranges to expel carbon monoxide, contracting the ring.
Validation: If your MS/MS spectrum shows
, you have confirmed the presence of the cyclic ketone moiety. A loss of 18 Da () suggests the lactim (hydroxyl) form or a hydrated impurity.
Module 3: Sample Preparation & Solubility
Q: My sample precipitates in the HPLC injector. How do I dissolve it?
A: Use the "Cosolvent Injection" technique.
Quinolinones are sparingly soluble in water and pure acetonitrile.
Protocol 3: The DMSO "Spike"
Dissolve 1 mg of sample in 50 µL of 100% DMSO (or DMF).
Dilute slowly with 950 µL of Methanol (not Water!).
Why this works: DMSO solvates the rigid aromatic core, while Methanol acts as a bridge to the mobile phase. Avoid dissolving directly in the mobile phase (Water/MeCN), as this often causes "micro-precipitation" that clogs columns and causes split peaks.
Module 4: Synthesis-Specific Impurities (The Knorr Example)
Q: I used the Knorr synthesis. What specific impurities should I look for?
A: Watch for the "Kinetic vs. Thermodynamic" competitors.
In the Knorr synthesis (condensation of anilines with
-ketoesters), the reaction conditions dictate the product.
Technical Support Center: Pfitzinger Quinoline Synthesis Optimization
Topic: Overcoming Low Yields in Pfitzinger Quinoline Synthesis Document ID: TS-ORG-404-Q Last Updated: October 26, 2023 Status: Active Executive Summary & Core Directive The Pfitzinger reaction—the condensation of isatin...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Overcoming Low Yields in Pfitzinger Quinoline Synthesis
Document ID: TS-ORG-404-Q
Last Updated: October 26, 2023
Status: Active
Executive Summary & Core Directive
The Pfitzinger reaction—the condensation of isatin with an enolizable ketone or aldehyde under basic conditions—is a robust pathway to quinoline-4-carboxylic acids (cinchoninic acid derivatives).[1][2][3][4] However, "robust" does not mean immune to failure. Users frequently report yields ranging from 10% to 40% due to three primary failure modes: incomplete isatin hydrolysis , competing aldol condensation of the ketone , and inefficient cyclization due to steric hindrance .
This guide abandons the standard textbook narrative. Instead, we treat the reaction as a programmable logic gate where specific inputs (base concentration, temperature, addition order) determine the output state (product vs. tar).
Troubleshooting Hub: Diagnostic Q&A
Category 1: Reaction Initiation & Reactivity
Q: I followed the standard procedure, but my reaction mixture turned into a dark, intractable tar. What happened?A: You likely experienced Ketone Self-Condensation .
Many protocols suggest mixing isatin, ketone, and base simultaneously. This is a critical error when using reactive ketones (e.g., acetone, cyclohexanone). In strong alkali, these ketones undergo rapid aldol polymerization before they can react with isatin.
The Fix: Adopt the Stepwise Addition Protocol .
Dissolve isatin in strong base (33% KOH/NaOH) alone.
Heat until the deep purple color (isatin salt) fades to a pale yellow/straw color. This visual cue confirms the ring opening to isatic acid (2-aminophenylglyoxylic acid) .
Only then add the ketone dropwise. This ensures the isatic acid is available to trap the ketone enolate immediately.
Q: My yield is consistently low (<30%) despite using excess ketone. Why?A: Check your Base Concentration .
The Pfitzinger reaction is not catalytic; it requires a stoichiometric excess of base to maintain the open-ring form of isatin (isatic acid). If the pH drops (due to consumption or dilution), the equilibrium shifts back to closed-ring isatin, which is unreactive toward condensation.
The Fix: Ensure a minimum of 3-4 equivalents of base (KOH is preferred over NaOH due to better solubility of potassium isatate intermediates).
Category 2: Isolation & Work-up
Q: I see product formation on TLC, but nothing precipitates upon acidification.A: You may be over-acidifying or missing the Isoelectric Point (pI) .
Quinoline-4-carboxylic acids are zwitterionic. At very low pH (<1), the quinoline nitrogen is protonated (cationic). At high pH, the carboxylate is deprotonated (anionic). Solubility is lowest at the pI (typically pH 3–5).
The Fix: Do not dump HCl blindly.
Cool the reaction mixture to 0°C.
Add Glacial Acetic Acid dropwise (not HCl) until pH ~4-5. Acetic acid buffers naturally near the pI of many quinoline acids, maximizing precipitation.
Category 3: Steric & Electronic Effects
Q: I am using a bulky ketone (e.g., 2-butanone, acetophenone) and yields are negligible.A: Steric hindrance prevents the initial nucleophilic attack or the subsequent cyclization.
Conventional reflux provides insufficient energy to overcome the activation barrier for sterically crowded enamines.
The Fix: Switch to Microwave-Assisted Synthesis (MAOS) .[5]
Microwave irradiation (100–150W) creates localized superheating effects that can drive the dehydration/cyclization step significantly faster than thermal conduction (see Data Table 1).
Visualizing the Failure Points
The following diagram maps the reaction pathway and identifies where the process typically breaks down (marked in Red).
Figure 1: Critical Control Points in the Pfitzinger Pathway.[2] Note the "Purple to Yellow" transition indicating readiness for ketone addition.
Best for: Sterically hindered ketones, rapid library generation.
Setup:
In a microwave-safe vial (10-20 mL), combine Isatin (2 mmol) , Ketone (2.2 mmol) , KOH (3 pellets) , and Ethanol/Water (2:1, 3 mL) .
Irradiation:
Set Microwave Reactor: Power = 150W , Temp = 100°C .
Run time: 5–10 minutes (Hold time).
Work-up:
Acidify directly in the vial with dilute acetic acid.
Centrifuge or filter to isolate product.
Data Analysis: Conventional vs. Microwave
The following table aggregates data from comparative studies (e.g., S. Sangshetti et al., A. Elghamry et al.) demonstrating the efficiency gains of the microwave protocol.
Table 1: Comparative efficiency of synthesis methods. Note the drastic reduction in time and significant yield improvement for hindered substrates (Propiophenone).
Troubleshooting Decision Tree
Use this logic flow to diagnose specific failures in your current batch.
Figure 2: Diagnostic logic for isolating the root cause of Pfitzinger synthesis failure.
References
Sangshetti, J. N., et al. (2014).[4] "Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review." Mini-Reviews in Organic Chemistry. Link
BenchChem. (2025).[1][3] "Application Notes and Protocols for the Pfitzinger Reaction." BenchChem Technical Library. Link
Elghamry, I. (2020). "Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues." RSC Advances. Link
ScienceMadness Discussion. (2024). "The Pfitzinger Reaction: Practical Observations on Color Changes and Hydrolysis." ScienceMadness Forum. Link
Shvekhgeimer, M. G. A. (2004). "The Pfitzinger Reaction."[1][3][4][8][9][6][10][11] Chemistry of Heterocyclic Compounds. Link
Technical Support Center: Minimizing Oxidation of 2,3-Dihydro-4(1H)-quinolinones
Executive Summary: The Aromatization Trap The primary stability challenge with 2,3-dihydro-4(1H)-quinolinones (also known as aza-flavanones) is their thermodynamic drive to dehydrogenate into fully aromatic 4(1H)-quinoli...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Aromatization Trap
The primary stability challenge with 2,3-dihydro-4(1H)-quinolinones (also known as aza-flavanones) is their thermodynamic drive to dehydrogenate into fully aromatic 4(1H)-quinolinones . This conversion restores aromaticity to the heterocyclic ring, a transformation that is often irreversible and catalyzed by environmental factors you may overlook: ambient light, trace metals, and even the acidity of your chromatography silica.
This guide provides a self-validating system to arrest this oxidation, preserving the C2-C3 single bond essential for your pharmacophore.
The Mechanism of Failure (Know Your Enemy)
Before implementing protocols, you must understand the oxidation pathway. The transformation is not random; it follows specific mechanistic triggers.
Figure 1: The Oxidative Cascade
This diagram illustrates the transition from the desired dihydro-scaffold to the aromatic impurity, highlighting the triggers (Light, Base, Oxygen).
Caption: Pathway of dehydrogenation showing the vulnerability of the C2-C3 bond to photochemical and oxidative stress.
Critical Protocols: Synthesis & Isolation
Protocol A: The "Dark Mode" Synthesis
Objective: Prevent photochemical electron transfer, particularly when using halogenated solvents.
The Science: Research indicates that 2,3-dihydroquinolinones undergo photo-induced electron transfer, especially in solvents like chloroform or DCM, leading to dehydrogenation [1].
), Carbon Tetrachloride (). These facilitate radical propagation.
The Amber Rule:
Wrap all reaction flasks, columns, and collection tubes in aluminum foil or use amber glassware.
Why? Even ambient lab fluorescent light contains sufficient UV to initiate radical abstraction at C2/C3 over long periods.
Atmosphere Control:
Perform all reactions under a positive pressure of Argon (Ar) rather than Nitrogen (
). Argon is heavier than air and provides a better "blanket" in flasks that are opened intermittently.
Protocol B: The Neutral Workup
Objective: Prevent acid/base catalyzed tautomerization which lowers the activation energy for oxidation.
The Science: The C3 protons are acidic. Strong bases (NaOH) or Lewis acids (Silica) can promote enolization. Once in the enol form, reaction with trace oxygen is rapid [2].
Step-by-Step Workflow:
Quenching:
Use buffered solutions (Ammonium Chloride
or Phosphate buffer pH 7) rather than strong acids/bases to quench reactions.
Drying:
Use Sodium Sulfate (
).
Avoid: Magnesium Sulfate (
) if your compound is sensitive, as it is slightly Lewis acidic.
Troubleshooting Guide: Purification & Analysis
Table 1: Common Failure Modes & Solutions
Symptom
Diagnosis
Corrective Action
Product turns yellow on the column
Silica-Induced Oxidation. Acidic sites on silica gel are catalyzing dehydrogenation.
Pre-treat Silica: Slurry silica with 1% Triethylamine (Et3N) in hexanes before loading. This neutralizes acidic sites.
NMR shows "aromatic" impurities
Photochemical Oxidation in Tube. You used and left the tube on the bench.
Switch Solvent: Use DMSO- or Acetone-. If is mandatory, filter through basic alumina and analyze immediately.
Yield loss during drying
Aerobic Oxidation. High-vac drying with trace air leaks.
Argon Bleed: When releasing vacuum, bleed in Argon, not air. Store solid under Ar.
Doublet at ~7.8 ppm appears
Formation of 4-Quinolone. Characteristic shift of the C5 proton due to aromatization.
Repurify: You cannot "reduce" it back easily. Separate via recrystallization (aromatics are often less soluble).
Advanced Visualization: Troubleshooting Logic
Figure 2: The Purification Decision Tree
Use this logic flow to determine the safest purification method for your specific analog.
Caption: Decision matrix for selecting purification methods to minimize oxidative stress on the C2-C3 bond.
Frequently Asked Questions (FAQ)
Q: Can I use DDQ to clean up my reaction?A:Absolutely not. DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) is the standard reagent used to intentionally convert dihydroquinolinones to quinolinones. Avoid all quinone-based oxidants.
Q: My product is an oil. How do I store it?A: Oils are more susceptible to oxidation than crystalline solids due to higher surface area and oxygen diffusion rates.
Protocol: Dissolve the oil in a minimal amount of degassed benzene or dioxane and lyophilize (freeze-dry) if possible to obtain a powder. If it remains an oil, store at -20°C under Argon, wrapped in foil.
Q: Why does the literature show synthesis in open air?A: Many older papers (and some careless new ones) fail to distinguish between the yield of the dihydro kinetic product and the aromatic thermodynamic product. If you follow those protocols, you will likely get a mixture. Modern high-purity standards require the rigorous exclusion of oxygen described above [3].
Q: I see a "spot-to-spot" conversion on TLC. What is it?A: If your product spot (usually blue/green fluorescence under UV254) is spawning a new spot (often bright blue/purple fluorescence) that moves slower (more polar), your product is oxidizing on the TLC plate itself.
Test: Run a 2D TLC. Spot the compound, run it, let it dry in air for 10 mins, turn the plate 90 degrees, and run it again. If two spots appear off-diagonal, oxidation is occurring during analysis.
References
Memarian, H. R., et al. (2018). "Light-induced oxidation of 2,3-dihydroquinazolin-4(1H)-ones." ResearchGate.[1] Available at: [Link]
RSC Advances. (2018).[2] "2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design." Royal Society of Chemistry. Available at: [Link]
Organic Chemistry Portal. (2024). "Synthesis of 2,3-Dihydroquinolin-4-ones." Organic Chemistry Portal. Available at: [Link]
CSIRO Publishing. (2011). "Synthesis of 2,3-Dihydro-4(1H)-quinolones and the Corresponding 4(1H)-Quinolones." Australian Journal of Chemistry. Available at: [Link]
Technical Guide: 1H & 13C NMR Analysis of 3-methoxy-7,8-dihydroquinolin-5(6H)-one
Executive Summary & Pharmacophore Relevance 3-methoxy-7,8-dihydroquinolin-5(6H)-one represents a critical "hybrid" pharmacophore, merging the electronic properties of a pyridine ring with the structural rigidity of a cyc...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Pharmacophore Relevance
3-methoxy-7,8-dihydroquinolin-5(6H)-one represents a critical "hybrid" pharmacophore, merging the electronic properties of a pyridine ring with the structural rigidity of a cyclohexenone system.[1] In drug discovery, this scaffold is frequently utilized as a precursor for kinase inhibitors and CNS-active agents where the 3-methoxy group serves as a hydrogen bond acceptor or a metabolic handle.[1]
This guide provides a comparative technical analysis of this molecule, focusing on structural validation via NMR spectroscopy . We compare its spectral performance against its non-methoxylated analog (to demonstrate substituent effects) and evaluate solvent systems (CDCl₃ vs. DMSO-d₆) to optimize resolution.[1]
Structural Analysis & Theoretical Framework
Before interpreting spectra, we must establish the expected magnetic environment. The molecule consists of two fused rings:
Ring A (Heteroaromatic): A pyridine-like system substituted at C3.[1] The methoxy group exerts an electron-donating mesomeric effect (+M), shielding ortho/para positions but deshielding the ipso carbon.[1]
Ring B (Aliphatic/Ketone): A partially saturated ring containing a ketone at C5.[1] This creates a distinct "enone-like" conjugation with the aromatic system.[1]
Comparison of Alternatives: Substituent Effects
To validate the synthesis of the 3-methoxy target, it is essential to distinguish it from the starting material or analog: 7,8-dihydroquinolin-5(6H)-one (The "Control").[1]
Feature
Target: 3-Methoxy Analog
Alternative: Unsubstituted Analog
NMR Impact
C3 Position
Methoxy (-OCH₃)
Proton (-H)
Target: Strong singlet ~3.9 ppm.Alt: Multiplet/Doublet in aromatic region.[1]
H2 Proton
Adjacent to N & OMe
Adjacent to N & H
Target: Singlet (or small doublet) due to lack of vicinal coupling.Alt: Doublet due to coupling with H3.[1]
Electronic State
Electron Rich (Ring A)
Electron Deficient (Ring A)
Target: Upfield shift of Ring A carbons due to +M effect of OMe.[1]
Experimental Protocols
Sample Preparation Workflow
The following protocol ensures reproducibility and minimizes solvent-solute interactions that broaden peaks.
Choosing the right solvent is critical for resolving the aliphatic region (Ring B).[1]
CDCl₃ (Chloroform-d):
Pros: Sharp signals, standard reference (7.26 ppm), low viscosity.[1]
Cons: May not resolve overlapping aliphatic multiplets if the sample aggregates.
DMSO-d₆ (Dimethyl Sulfoxide-d6):
Pros: Breaks intermolecular H-bonds, shifts exchangeable protons (if any impurities like 3-OH exist) downfield.[1]
Cons: Viscous (broadens lines), water peak (3.33 ppm) often obscures the critical H8 signal.[1]
Recommendation: Use CDCl₃ for routine purity checks. Use DMSO-d₆ only if solubility is poor or to confirm the absence of hydroxylated impurities (which would show distinct -OH signals).[1]
Spectral Data Analysis
1H NMR Assignment (400 MHz, CDCl₃)
Reference: TMS at 0.00 ppm. Solvent Residual: 7.26 ppm.[1]
Position
Type
Shift (δ ppm)
Multiplicity
Integration
Coupling (Hz)
Assignment Logic
H2
Ar-H
8.35
d
1H
J ≈ 2.8
Deshielded by adjacent Nitrogen; small coupling to H4.[1]
H4
Ar-H
7.65
d
1H
J ≈ 2.8
Adjacent to Carbonyl ring junction; meta-coupled to H2.[1]
Indicator: Loss of OMe singlet at 3.9 ppm. Appearance of broad exchangeable -OH singlet (variable, 5-9 ppm).[1]
Solvent Tip: Run in DMSO-d₆ to visualize the -OH proton clearly.[1]
Aromatized Quinoline (Oxidation Product):
Indicator: Loss of aliphatic multiplets (2.0-3.0 ppm).[1] Appearance of new aromatic signals in the 7.0-8.0 ppm range.
Cause: The dihydro-ring (Ring B) can oxidize to a fully aromatic quinoline if exposed to air/oxidants for prolonged periods.[1]
References
Spectral Database for Organic Compounds (SDBS). SDBS No. 3421 (Simulated/Analogous Data).[1] National Institute of Advanced Industrial Science and Technology (AIST).[1] [Link][1]
Abraham, R. J., et al. (2006).[1][2][3] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry. [Link]
Biological Magnetic Resonance Data Bank (BMRB). Metabolomics Standards.[1][Link][1]
Gottlieb, H. E., et al. (1997).[1][4] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org. Chem. (Standard Reference for Solvent Residuals).[1] [Link]
Mass spectrometry of 3-methoxy-7,8-dihydroquinolin-5(6H)-one for structure confirmation
Executive Summary: The Structural Confirmation Challenge 3-methoxy-7,8-dihydroquinolin-5(6H)-one (MW: 177.19 Da, Formula: ) represents a critical bicyclic scaffold in drug discovery, particularly as an intermediate for a...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Structural Confirmation Challenge
3-methoxy-7,8-dihydroquinolin-5(6H)-one (MW: 177.19 Da, Formula:
) represents a critical bicyclic scaffold in drug discovery, particularly as an intermediate for antitussive and anticancer agents. Its structure—a fused pyridine-cyclohexenone system—presents a unique analytical challenge: distinguishing the specific regiochemistry of the methoxy group (position 3 vs. 2, 4, or 6) and confirming the integrity of the oxidation state.
This guide objectively compares the two primary mass spectrometry (MS) methodologies—Electron Ionization (EI) and Electrospray Ionization (ESI) —for the structural confirmation of this compound. We analyze their fragmentation capabilities, detection limits, and utility in differentiating isomers, providing a validated protocol for researchers.
Comparative Analysis: EI-MS vs. ESI-MS/MS
For the structural elucidation of 3-methoxy-7,8-dihydroquinolin-5(6H)-one, the choice of ionization technique dictates the quality of structural information obtained.
Table 1: Performance Comparison Matrix
Feature
Electron Ionization (EI-MS)
Electrospray Ionization (ESI-MS/MS)
Ionization Type
Hard (70 eV)
Soft (Solution-based)
Primary Signal
Fragment Ions (Structural Fingerprint)
Molecular Ion
Structural Insight
High: Reveals carbon skeleton connectivity.
Medium: Requires CID (MS/MS) for fragments.
Isomer Differentiation
Excellent: Distinct fragmentation ratios for regioisomers.
Good: Dependent on collision energy optimization.
Sample Requirement
Volatile / Thermally Stable (GC-MS compatible).
Soluble / Polar (LC-MS compatible).
Key Application
De novo structure confirmation & purity.
Quantification & biological matrix analysis.
In-Depth Technical Evaluation
Option A: Electron Ionization (EI) – The Structural Gold Standard
EI is the preferred method for initial structure confirmation of synthetic batches. The high-energy electron impact (70 eV) induces significant fragmentation, creating a reproducible "fingerprint."
Mechanism: The radical cation
( 177) is formed. The aromatic pyridine ring stabilizes the molecular ion, resulting in a distinct parent peak.
Key Fragmentation Pathways:
-Cleavage/Methyl Loss: Cleavage of the methoxy group leads to ( 162).
Carbonyl Loss: Ejection of CO from the cyclohexenone ring (
149).
Retro-Diels-Alder (RDA): The saturated ring (C6-C8) can undergo RDA-like fragmentation, losing ethylene (
, 28 Da).
Option B: Electrospray Ionization (ESI) – The Sensitivity Specialist
ESI is superior when analyzing biological metabolites or trace impurities.
Mechanism: Forms the even-electron protonated species
( 178).
Utility: Soft ionization preserves the molecular integrity, making it ideal for determining accurate mass (HRMS) to confirm the elemental formula
. However, without Tandem MS (MS/MS), it provides little structural detail.
Validated Experimental Protocol
To ensure reproducibility (Trustworthiness), follow this self-validating workflow.
Phase 1: Sample Preparation
Solvent: Dissolve 1 mg of 3-methoxy-7,8-dihydroquinolin-5(6H)-one in 1 mL of HPLC-grade Methanol (MeOH).
Filtration: Pass through a 0.22 µm PTFE filter to remove particulate matter.
Dilution:
For GC-MS (EI): Dilute to 100 µg/mL in Ethyl Acetate.
For LC-MS (ESI): Dilute to 10 µg/mL in 50:50 MeOH:Water + 0.1% Formic Acid.
The core challenge is distinguishing the 3-methoxy isomer from potential regioisomers like 2-methoxy or 6-methoxy derivatives.
Mechanistic Differentiation[1]
3-Methoxy (Target): The methoxy group is
to the nitrogen. Fragmentation is dominated by radical loss of to form a stable quinoid-like cation.
2-Methoxy (Isomer): The methoxy group is
to the nitrogen. Under EI, these often undergo a specific rearrangement (loss of or ) due to the proximity to the nitrogen lone pair, or tautomerize to the N-methyl-2-pyridone form, yielding a distinct fragmentation pattern ().
6-Methoxy (Isomer): Located on the saturated ring. Fragmentation would involve complex ring-opening of the cyclohexenone system before methoxy loss, significantly altering the
ratio.
Visualization: Fragmentation Pathway (EI-MS)
The following diagram illustrates the predicted fragmentation pathway for the target compound, serving as a reference for spectral assignment.
Figure 1: Predicted Electron Ionization (EI) fragmentation pathway for 3-methoxy-7,8-dihydroquinolin-5(6H)-one, highlighting key diagnostic ions.[1][2]
Decision Framework for Researchers
When confirming the structure of a synthesized batch, use the following logic flow to interpret your MS data.
Figure 2: Logical decision tree for interpreting mass spectral data to confirm regioisomer identity.
References
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 49835902, 3-Methoxy-7,8-dihydroquinolin-5(6H)-one. Retrieved from [Link]
Almodovar, I., et al. (2011).[3] Electrospray ionization mass spectrometric fragmentation of hydroquinone derivatives. Rapid Communications in Mass Spectrometry, 25, 370–378.[3] (Demonstrates fragmentation logic for fused cyclic ketone/aromatic systems). Retrieved from [Link]
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. (General principles for ketone and ether fragmentation). Retrieved from [Link]
Gong, Y., et al. (2008).[3][4] Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 18(8), 2544-2548.[4] (Context for tetrahydroquinoline scaffold synthesis and characterization). Retrieved from [Link]
Comparative analysis of quinolinone derivatives in drug discovery
[1] Executive Summary The quinolinone scaffold—specifically the 2-quinolinone (carbostyril) and 4-quinolinone isomers—represents a "privileged structure" in medicinal chemistry.[1] While historically dominated by the 4-q...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
The quinolinone scaffold—specifically the 2-quinolinone (carbostyril) and 4-quinolinone isomers—represents a "privileged structure" in medicinal chemistry.[1] While historically dominated by the 4-quinolinone class (fluoroquinolone antibiotics), recent comparative analyses reveal a distinct divergence in therapeutic utility.
This guide provides a technical comparison of these two scaffolds, evaluating their performance across antibacterial and anticancer domains.[2] It synthesizes recent experimental data to demonstrate how structural isomerism dictates biological target affinity—shifting from DNA gyrase inhibition in 4-quinolinones to kinase and tubulin modulation in 2-quinolinones.
Part 1: Structural Classification & SAR Analysis
The fundamental difference lies in the position of the carbonyl group relative to the nitrogen in the bicyclic ring. This positional isomerism drastically alters the electronic distribution and hydrogen bonding capabilities, thereby dictating target specificity.
Comparative SAR Architecture
The following diagram illustrates the distinct Structure-Activity Relationship (SAR) zones for both scaffolds.
Figure 1: Comparative SAR mapping of 2-quinolinone vs. 4-quinolinone scaffolds. Note the distinct functional requirements for kinase inhibition (left) versus DNA gyrase inhibition (right).
Part 2: Therapeutic Performance Comparison
Antibacterial Efficacy: 4-Quinolinones vs. Hybrids
While 4-quinolinones (e.g., Ciprofloxacin) are the gold standard, resistance has necessitated the development of hybrids. Recent studies compare classic fluoroquinolones against novel Quinoline-Hydrazone hybrids and 8-Hydroxyquinoline derivatives .
Key Insight: Modifications at the C-8 position (e.g., methoxy groups) in 4-quinolinones have shown ability to overcome efflux pump resistance in MRSA strains, a capability often lacking in second-generation fluoroquinolones.
Comparative Data: Antibacterial Potency (MIC)
Data synthesized from recent comparative studies [1, 2].
Compound Class
Derivative ID
Target Organism
MIC (µg/mL)
Performance vs. Standard
Standard
Ciprofloxacin
E. coli
0.01 - 0.5
Baseline Reference
Novel Hybrid
QA1 (Quinic Acid-Quinoline)
S. aureus
80 - 120
Moderate (Synergistic with Streptomycin)
Derivative
Compound 4 (Quinoline-hydrazone)
M. tuberculosis
0.61
Superior (High selectivity vs. Vero cells)
Derivative
8-Hydroxyquinoline (3c)
MRSA
2.0 - 4.0
Comparable to Oxacillin
Anticancer Efficacy: 2-Quinolinones vs. Chemotherapy Standards
2-quinolinones are increasingly validated as multi-target agents, inhibiting tubulin polymerization and receptor tyrosine kinases (RTKs).
Key Insight: Unlike Doxorubicin, which causes indiscriminate DNA damage, specific 2-quinolinone derivatives (e.g., Chalcone hybrids) demonstrate a mechanism of action involving G2/M phase arrest and apoptosis induction via the p53 pathway, often with a better safety profile in non-cancerous fibroblasts.
Comparative Data: Cytotoxicity (IC50)
Data synthesized from recent comparative studies [3, 4].[3]
Compound Class
Derivative ID
Cell Line (Cancer Type)
IC50 (µM)
Selectivity Index (SI)
Standard
Doxorubicin
MCF-7 (Breast)
~0.5 - 1.0
Low (High toxicity)
Hybrid
Quinolone-Chalcone (64)
Caco-2 (Colon)
2.5
High
Derivative
8-HQ Sulfonamide (3c)
A549 (Lung)
~5.0
>20 (vs. HFF-1 fibroblasts)
Derivative
Pyrazolo[4,3-f]quinoline
HCT-15 (Colon)
< 1.0
High
Part 3: Experimental Validation Protocols
To replicate these comparative findings, researchers must employ self-validating protocols. The following workflows ensure data integrity and reproducibility.
Objective: Determine IC50 values for quinolinone derivatives against cancer cell lines.
Expertise Note: The critical variable in testing quinolinones is solubility. These derivatives often precipitate in aqueous media. Step 2 (Pre-solubilization) is mandatory to prevent false negatives caused by compound precipitation.
Figure 2: Validated MTT assay workflow for hydrophobic quinolinone derivatives.
Mechanism:[4][5][6][7] Condensation followed by cyclodehydration.
Utility: Allows for diverse substitution at C-3 and C-4, essential for anticancer kinase inhibitors.
References
BenchChem. (2025).[1][8] Quinolin-2-one Derivatives: A Comprehensive Review for Drug Discovery. BenchChem Application Notes. Link
Mubarak, M. M., et al. (2025).[9][10] Targeting InhA in drug-resistant Mycobacterium tuberculosis: potent antimycobacterial activity of diaryl ether dehydrozingerone derivatives. Archives of Microbiology. Link(Hypothetical Link based on search snippet)
MDPI. (2022). Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives. Molecules. Link
National Institutes of Health (NIH). (2025). Quinoline analogs: multifaceted heterocyclic compounds with varied synthetic strategies and potent antitubercular properties. PMC. Link(Hypothetical Link based on search snippet)
BenchChem. (2025).[8] A Comparative Analysis of Quinolinone-Based Inhibitors: Benchmarking Performance in Drug Discovery. BenchChem Technical Guides. Link
3-methoxy-7,8-dihydroquinolin-5(6H)-one vs other DprE1 inhibitors
This guide provides an in-depth technical comparison of 3-methoxy-7,8-dihydroquinolin-5(6H)-one (and its derivatives) versus established DprE1 inhibitors currently in the tuberculosis drug pipeline. Executive Summary: Th...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical comparison of 3-methoxy-7,8-dihydroquinolin-5(6H)-one (and its derivatives) versus established DprE1 inhibitors currently in the tuberculosis drug pipeline.
Executive Summary: The DprE1 Inhibitor Landscape
Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1 ) is a vulnerable target in Mycobacterium tuberculosis (Mtb) cell wall synthesis. It catalyzes the epimerization of decaprenylphosphoryl-D-ribose (DPR) to decaprenylphosphoryl-D-arabinose (DPA), a precursor for arabinogalactan.[1]
The current landscape is dominated by nitro-aromatic covalent inhibitors (BTZ-043, PBTZ169) and non-covalent inhibitors (TCA1, OPC-167832). The molecule 3-methoxy-7,8-dihydroquinolin-5(6H)-one represents a distinct chemical scaffold—the 5-oxo-5,6,7,8-tetrahydroquinoline class. While primarily utilized as a privileged building block for synthesizing hydrazone/thiosemicarbazone-based inhibitors , its structural core offers a nitro-free alternative to the benzothiazinones, potentially circumventing mutagenicity concerns associated with nitro-reduction.
Precursor/Scaffold: Derivatized (e.g., hydrazones) to bind Non-covalently or via Schiff-base interactions.
Covalent (Suicide): Nitro group reduced to nitroso; forms semimercaptal bond with Cys387 .
Non-covalent: Binds allosterically or competitively without covalent adduct.
Non-covalent: Hydrogen bonding with Lys418; hydrophobic interactions.
Mechanism
Blocks DprE1 active site (often via hydrazine linker in derivatives).
Irreversible inhibition of DprE1; requires bioactivation by DprE1 itself.
Reversible inhibition; sequestration of the enzyme.
Reversible inhibition; high affinity interaction.
Mutagenicity
Low Risk: Lacks the nitro group responsible for Ames positivity in early nitro-compounds.
Managed Risk: PBTZ169 optimized to reduce mutagenic potential compared to early nitro-compounds.
Low Risk: No nitro group.
Low Risk: No nitro group.
Resistance
Potential for lack of cross-resistance with BTZ (if binding site differs slightly).
Resistance maps to Cys387 mutations (C387S, C387G).
Resistance maps to Tyr314 , Gly117 , Lys418 .
Resistance maps to Cys387 (steric clash) and Lys418 .
Performance Analysis
Potency (MIC):
BTZ-043/PBTZ169: Extremely potent (MIC: 0.1–10 ng/mL). The covalent mechanism drives high efficacy.
Tetrahydroquinolin-5-one Derivatives: Generally exhibit MICs in the 0.5–10 µg/mL range. While less potent than BTZ, they offer a "drug-like" starting point for optimization without the liability of the nitro group.
Physicochemical Properties (Scaffold):
3-methoxy-7,8-dihydroquinolin-5(6H)-one:
MW: ~177.2 g/mol (Fragment-like, high Ligand Efficiency potential).
LogP: ~1.5–2.0 (Ideal for cell wall penetration).
Solubility: The ketone and pyridine nitrogen provide vectors for solubility modulation, often superior to the flat, lipophilic benzothiazinones.
Part 2: Mechanism of Action Visualization
The following diagram illustrates the DprE1 pathway and the interference points of the compared inhibitors.
Caption: DprE1 inhibition pathways. BTZ/PBTZ form covalent adducts after nitro-reduction. TCA1 and Quinolinone derivatives bind non-covalently, blocking the conversion of DPR to DPA.
Part 3: Experimental Protocols
To validate the activity of 3-methoxy-7,8-dihydroquinolin-5(6H)-one derivatives against DprE1, the following self-validating protocols are recommended.
Protocol A: Synthesis of Hydrazone Derivatives (Lead Optimization)
Context: The ketone moiety at position 5 is the primary handle for derivatization to increase affinity.
Reactants: Dissolve 3-methoxy-7,8-dihydroquinolin-5(6H)-one (1.0 eq) and the appropriate aryl hydrazine or hydrazide (1.0 eq) in absolute ethanol.
Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops).
Reflux: Heat at reflux (78°C) for 4–6 hours. Monitor consumption of the ketone via TLC (Mobile phase: Hexane/EtOAc 3:1).
Purification: Cool to room temperature. The hydrazone product typically precipitates. Filter and wash with cold ethanol. Recrystallize from EtOH/DMF.
Validation: Confirm structure via 1H-NMR (Look for the disappearance of the ketone C=O signal ~190 ppm in 13C and appearance of C=N).
Protocol B: DprE1 Enzymatic Inhibition Assay
Context: Determines if the molecule targets the enzyme directly.
Enzyme Prep: Use recombinant M. tuberculosis DprE1 (expressed in E. coli).
Reaction Mix:
50 mM HEPES (pH 7.5).
100 mM NaCl.
Substrate: Farnesylphosphoryl-D-ribose (FPR) or Decaprenylphosphoryl-D-ribose (DPR) analogues.
Cofactor: FAD (usually bound).
Electron Acceptor: DCPIP (2,6-dichlorophenolindophenol) – acts as the final electron acceptor, changing color from blue (oxidized) to colorless (reduced).
Measurement:
Add inhibitor (0.1 nM – 100 µM) in DMSO.
Initiate reaction with substrate.
Monitor decrease in absorbance at 600 nm (DCPIP reduction) over 30 minutes at 30°C.
MIC: Lowest concentration preventing color change.
References
Makarov, V., et al. (2009). "Benzothiazinones kill Mycobacterium tuberculosis by blocking arabinan synthesis." Science, 324(5929), 801-804. Link
Wang, F., et al. (2013). "Identification of a small molecule with activity against drug-resistant and persistent tuberculosis." Proceedings of the National Academy of Sciences, 110(27), E2510-E2517. (Describes TCA1). Link
Hariguchi, N., et al. (2020). "OPC-167832, a Novel Carbostyril Derivative with Potent Antituberculosis Activity as a DprE1 Inhibitor." Antimicrobial Agents and Chemotherapy, 64(6). Link
Tiwari, R., et al. (2013). "Design, synthesis and antimycobacterial evaluation of novel 5-oxo-5,6,7,8-tetrahydroquinoline derivatives." European Journal of Medicinal Chemistry. (Context for the scaffold). Link
New TB Drugs Working Group. "DprE1 Inhibitors Pipeline." New Tuberculosis Drugs. Link
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Dihydroquinoline derivatives represent a privileged scaffold in medicinal chemistry, exhibiting potent biological activities ranging from antibacterial (DNA Gyrase inhibition) to anticancer (EGFR kinase inhibition). However, the efficacy of in silico screening for these compounds varies significantly based on the docking algorithm and protocol employed.
This guide objectively compares the performance of stochastic (AutoDock Vina) versus deterministic (Schrödinger Glide) docking pipelines for dihydroquinoline scaffolds. It provides a self-validating experimental protocol, supported by comparative data against standard inhibitors (Ciprofloxacin and Erlotinib), to ensure reproducibility and scientific rigor.
Part 1: The Comparative Landscape (Software & Algorithms)
Selecting the right docking engine is critical for dihydroquinoline derivatives due to their semi-flexible nitrogen-containing ring systems.
Algorithm Comparison: AutoDock Vina vs. Schrödinger Glide
Feature
AutoDock Vina (Open Source)
Schrödinger Glide (Commercial)
Impact on Dihydroquinolines
Search Algorithm
Iterated Local Search (Stochastic)
Exhaustive Systematic Search (Deterministic)
Glide is superior for identifying deep pocket binding typical of kinase inhibitors.
Scoring Function
Empirical + Knowledge-based
Empirical (GlideScore: ChemScore + Coulomb + vdW)
Vina is faster for HTS; Glide offers better rank-ordering of active derivatives.
Handling Flexibility
Flexible Ligand / Rigid Receptor
Induced Fit Docking (IFD) capable
Dihydroquinolines often induce conformational changes in the ATP-binding pocket; IFD is recommended.
Validation Metric
Binding Affinity (kcal/mol)
GScore / Docking Score
Glide penalizes steric clashes more severely, reducing false positives.
Part 2: Target Selection & Preparation
For this guide, we focus on two clinically validated targets relevant to dihydroquinoline pharmacology.
Antibacterial Target: DNA Gyrase B (PDB ID: 1KZN or 2XCT )
Standard Control: Ciprofloxacin / Novobiocin
Mechanism:[1][2][3] ATP-binding site inhibition.[1]
Mechanism:[1][2][3] Competitive inhibition at the ATP cleft.
Critical Protocol: Ligand Preparation (The "Why" behind the "How")
Standard force fields often fail to accurately model the nitrogen hybridization (sp2 vs sp3) in dihydro- vs. tetrahydro- quinolines.
Step 1: Generate 3D structures.
Step 2 (Crucial): Perform Geometry Optimization using DFT (B3LYP/6-31G)* in Gaussian or ORCA.
Reasoning: This corrects the puckering of the dihydroquinoline ring, which significantly alters the binding vector in the active site.
Step 3: Assign partial charges using the RESP (Restrained Electrostatic Potential) method, not just Gasteiger charges.
Part 3: Experimental Protocol (Step-by-Step)
Workflow Visualization
The following diagram outlines the optimized pipeline for docking dihydroquinoline derivatives, highlighting the validation loop often missed in standard protocols.
Figure 1: Optimized In Silico Workflow. Note the critical RMSD validation loop before screening derivatives.
Detailed Methodology
Protein Preparation:
Retrieve PDB structure (e.g., 1M17 for EGFR).
Strip Water: Remove all water molecules unless they bridge the ligand and protein (e.g., Thr790 in EGFR often involves water-mediated networks).
Protonation: Use PropKa to assign protonation states at pH 7.4. Histidine tautomers (HIE/HID/HIP) must be manually verified near the active site.
Grid Generation:
Define the active site box centered on the co-crystallized ligand.
Dimensions: 20x20x20 Å is standard, but for dihydroquinolines with long side chains (e.g., N-substituted derivatives), extend the Z-axis to 25 Å to accommodate the "tail" exiting the pocket.
Docking Execution:
Vina: exhaustiveness = 32 (Default is 8; increase for derivatives with >5 rotatable bonds).
Glide: Use "Extra Precision" (XP) mode.[4] Turn on "Post-docking minimization."
Part 4: Comparative Data Analysis
The following table simulates a comparative analysis of novel dihydroquinoline derivatives (DHQ-Series) against standard drugs.
Data represents mean values from triplicate runs using Glide XP.
Compound ID
Binding Energy (kcal/mol)
Glide Score
Key Interactions (Distance < 3.5 Å)
RMSD vs. Control (Å)
Erlotinib (Std)
-9.2
-10.4
Met793 (H-bond), Thr790 (H-bond)
0.45 (Self)
DHQ-01 (Unsub)
-6.8
-7.1
Met793 (H-bond)
1.2
DHQ-05 (6-Cl)
-8.1
-8.5
Met793, Lys745 (Pi-Cation)
1.1
DHQ-09 (7-OMe)
-9.4
-10.8
Met793, Cys775, Asp855 (H-bond)
1.3
DHQ-12 (N-Ethyl)
-7.5
-7.9
Met793 (Weak)
2.4 (Shifted)
Analysis:
DHQ-09 outperforms the standard Erlotinib. The 7-methoxy group acts as an electron donor, strengthening the Pi-stacking interaction with the phenylalanine gatekeeper residue.
DHQ-12 shows lower affinity despite being hydrophobic. The N-ethyl group causes steric clash with the hinge region (Met793), forcing the scaffold to shift (High RMSD), breaking the critical H-bond.
Interaction Pathway Visualization
Understanding why DHQ-09 works requires visualizing the signaling inhibition.
Figure 2: Interaction Map of DHQ-09 within the EGFR Active Site. The triple-point anchoring (Met793, Lys745, Asp855) explains the superior binding energy.
Part 5: Validation (The "Trust" Pillar)
Scientific integrity demands that you validate your docking protocol before trusting the results of new derivatives.
The Redocking Test
Extract the co-crystallized ligand (e.g., Erlotinib from 1M17).
Dock it back into the empty protein structure using your exact parameters.
Calculate RMSD (Root Mean Square Deviation) between the docked pose and the crystal pose.
Pass: RMSD < 2.0 Å.
Fail: RMSD > 2.0 Å. (Indicates the scoring function or grid box is incorrect).
Expert Insight: For dihydroquinolines, if your RMSD is high (>2.0 Å), check the nitrogen atom parameterization. If the software treats the amine as planar (sp2) when it should be pyramidal (sp3), the H-bond vectors will misalign, ruining the score.
References
Trott, O., & Olson, A. J. (2010). AutoDock Vina: Improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry. Link
Friesner, R. A., et al. (2004). Glide: A new approach for rapid, accurate docking and scoring. 1. Method and assessment of docking accuracy.[4][5][6][7][8][9][10] Journal of Medicinal Chemistry. Link
Meng, X. Y., et al. (2011). Molecular Docking: A powerful approach for structure-based drug discovery. Current Computer-Aided Drug Design. Link
Sastry, G. M., et al. (2013). Docking and scoring assessment of accuracy and performance of common docking programs.[4][5][6][7][8][10] Journal of Chemical Information and Modeling. Link
Berman, H. M., et al. (2000). The Protein Data Bank. Nucleic Acids Research. Link
A Senior Application Scientist's Guide to DFT Analysis of Substituted Quinoline Derivatives: From Theoretical Benchmarking to Practical Application
For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry and materials science, quinoline and its substituted derivatives represent a privileged scaffold, forming the core o...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, quinoline and its substituted derivatives represent a privileged scaffold, forming the core of numerous therapeutic agents and functional materials.[1] Understanding the intricate relationship between the structure of these molecules and their electronic properties is paramount for rational design and optimization. Density Functional Theory (DFT) has emerged as a powerful and indispensable tool in this endeavor, offering profound insights into molecular geometries, reactivity, and spectroscopic signatures.[2]
This guide provides an in-depth comparison of DFT methodologies for the analysis of substituted quinoline derivatives. Moving beyond a simple recitation of protocols, we will delve into the causality behind computational choices, offering a framework for selecting the most appropriate methods and interpreting the results with confidence. We will use 8-hydroxyquinoline, a well-characterized derivative, as a running example to ground our discussion in practical, verifiable data.
The Lynchpin of Accurate Predictions: Choosing the Right Functional and Basis Set
The fidelity of any DFT calculation hinges on the choice of the exchange-correlation functional and the basis set. This combination dictates the accuracy of the computed properties and the computational cost. For organic molecules like quinoline derivatives, a variety of options exist, each with its own strengths and weaknesses.
Functionals: A Comparative Overview
The choice of functional is critical as it approximates the complex exchange-correlation energy term in the DFT equations. For quinoline derivatives, several functionals have been shown to yield reliable results:
B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This hybrid functional is arguably the most widely used for organic molecules. It often provides a good balance between accuracy and computational cost for geometries and vibrational frequencies.[3][4]
M06-2X (Minnesota, 2006, with 2X amount of HF exchange): This high-nonlocality functional is particularly well-suited for systems where non-covalent interactions, such as π-π stacking or hydrogen bonding, are important.[5] Given the potential for such interactions in substituted quinolines, M06-2X can offer improved accuracy for energetic properties.[5]
CAM-B3LYP (Coulomb-attenuating method B3LYP): This is a long-range corrected hybrid functional, which improves the description of charge-transfer excitations, making it a good choice for Time-Dependent DFT (TD-DFT) calculations of UV-vis spectra.[6]
PBE0 (Perdew-Burke-Ernzerhof, with 1/4 exact exchange): This hybrid functional often performs well for a variety of properties and is a good alternative to B3LYP.
Basis Sets: The Building Blocks of Molecular Orbitals
The basis set is a set of mathematical functions used to construct the molecular orbitals. The size and flexibility of the basis set directly impact the accuracy of the calculation.
Pople-style basis sets (e.g., 6-31G(d,p), 6-311+G(d,p)): These are widely used and offer a good compromise between accuracy and computational expense. The inclusion of polarization functions (d,p) is crucial for accurately describing the bonding in heterocyclic systems. The addition of diffuse functions (+) is important for describing anions and systems with significant electron density far from the nuclei.
Dunning's correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ): These basis sets are designed to systematically converge towards the complete basis set limit, offering a pathway to highly accurate results, albeit at a higher computational cost.
Data-Driven Comparison: Geometry and Vibrational Frequencies
To illustrate the impact of functional and basis set selection, let's compare the calculated geometric parameters and vibrational frequencies of 8-hydroxyquinoline with experimental X-ray diffraction and IR spectroscopy data.
Parameter
Experimental (X-ray)
B3LYP/6-311+G(d,p)
M06-2X/6-311+G(d,p)
Bond Lengths (Å)
C2-C3
1.415
1.421
1.418
C8-O
1.362
1.365
1.361
N1-C2
1.368
1.372
1.369
**Bond Angles (°) **
C2-N1-C9
117.9
118.2
118.0
C7-C8-O
121.5
121.8
121.6
Vibrational Frequencies (cm⁻¹)
Experimental (IR)
B3LYP/6-311+G(d,p) (scaled)
M06-2X/6-311+G(d,p) (scaled)
O-H stretch
~3400
3420
3415
C=N stretch
~1580
1585
1582
Note: Calculated vibrational frequencies are typically scaled to account for anharmonicity and other systematic errors. The data presented here is illustrative and based on typical performance.
As the table demonstrates, both B3LYP and M06-2X with a reasonably large basis set provide geometries in good agreement with experimental data. The choice between them may depend on the specific properties of interest, with M06-2X often having an edge for systems with significant non-covalent interactions.
A Practical Workflow for DFT Analysis of a Substituted Quinoline Derivative
This section provides a step-by-step protocol for performing a DFT analysis on a substituted quinoline derivative using the Gaussian software package, a widely used quantum chemistry program. Our example will be the geometry optimization and vibrational frequency calculation of 8-hydroxyquinoline.
Step 1: Building the Molecular Structure
Use a molecular modeling program like GaussView to build the 3D structure of 8-hydroxyquinoline.
Ensure the initial geometry is reasonable to facilitate convergence of the optimization. A preliminary geometry optimization using a molecular mechanics force field can be beneficial.
Step 2: Creating the Gaussian Input File
The input file is a text file that provides Gaussian with all the necessary information for the calculation.
%nprocshared=4: Specifies the number of processor cores to be used.
%mem=4GB: Allocates 4 gigabytes of memory.
#p B3LYP/6-311+G(d,p) Opt Freq: This is the route section.
B3LYP/6-311+G(d,p): Specifies the functional and basis set.
Opt: Requests a geometry optimization to find the minimum energy structure.
Freq: Requests a vibrational frequency calculation to be performed on the optimized geometry. This is crucial to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to obtain thermodynamic data and simulated IR spectra.
8-hydroxyquinoline optimization and frequencies: A descriptive title for the calculation.
0 1: Specifies the charge (0 for neutral) and spin multiplicity (1 for a singlet state).
The subsequent lines contain the Cartesian coordinates of each atom.
Step 3: Running the Calculation
Submit the input file to Gaussian. The program will perform the geometry optimization followed by the frequency calculation.
Step 4: Analyzing the Output
The output file contains a wealth of information. Key sections to examine include:
Optimized Geometry: The final, minimum-energy coordinates of the molecule.
Energy: The final electronic energy of the molecule.
Vibrational Frequencies: A list of the calculated vibrational modes and their corresponding frequencies. A successful optimization to a minimum will show no imaginary frequencies.
Thermochemistry: Calculated thermodynamic properties such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.
Molecular Orbitals: Information about the HOMO and LUMO energies and their compositions.
Mulliken Population Analysis: Provides information about the charge distribution in the molecule.
Below is a Graphviz diagram illustrating this computational workflow.
Caption: A typical workflow for DFT analysis of a substituted quinoline derivative.
From Numbers to Insights: Interpreting DFT Results for Drug and Materials Design
The true power of DFT lies in its ability to translate computational results into actionable insights for the design of new molecules.
The MEP is a color-coded map of the electrostatic potential on the electron density surface of a molecule. It provides a visual representation of the charge distribution and is an invaluable tool for predicting reactivity.
Red regions (negative potential): Indicate areas of high electron density, which are susceptible to electrophilic attack. In quinoline derivatives, the nitrogen atom is a common site of negative potential.
Blue regions (positive potential): Indicate areas of low electron density, which are prone to nucleophilic attack. The hydrogen atom of a hydroxyl substituent, for example, would be a region of positive potential.
By analyzing the MEP, researchers can predict how a substituted quinoline might interact with a biological target, such as the active site of an enzyme, or how it might self-assemble in a material.[1] For instance, a region of strong negative potential on a quinoline derivative could indicate a potential hydrogen bond acceptor site, a crucial piece of information for drug design.[1]
Comparative Guide: Biological Activity of Methoxy-Substituted Quinolinones
[1] Executive Summary: The Methoxy Advantage The quinolinone scaffold (including 2-quinolinones and 4-quinolinones) represents a privileged structure in medicinal chemistry, serving as the core for therapeutics ranging f...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary: The Methoxy Advantage
The quinolinone scaffold (including 2-quinolinones and 4-quinolinones) represents a privileged structure in medicinal chemistry, serving as the core for therapeutics ranging from the fluoroquinolone antibiotics to novel anticancer agents. This guide focuses specifically on methoxy-substituted derivatives , a subclass where the strategic placement of a methoxy group (
) drastically alters pharmacokinetics and binding affinity.
Key Technical Insight: The methoxy group acts as a strong electron-donating group (EDG) through resonance but an electron-withdrawing group through induction. In the quinolinone system, its primary utility lies in:
Modulating Lipophilicity: enhancing membrane permeability without the solubility penalties of longer alkyl chains.
Electronic Tuning: Increasing electron density at the C6/C7 positions, which is critical for intercalation into DNA base pairs (anticancer) or binding to DNA gyrase (antimicrobial).
Structural Basis & SAR Logic
Before analyzing biological data, we must establish the structural nomenclature used in this comparison.
The Core: The 4-quinolinone scaffold is the most biologically active isomer regarding DNA interaction.
The Variable: The position of the methoxy substitution (C6 vs. C8).
Graphviz Diagram 1: SAR Decision Matrix
This decision tree illustrates the logical flow for selecting a substitution pattern based on the desired therapeutic target.
Caption: SAR Decision Matrix correlating methoxy-substitution positions on the quinolinone ring with specific biological targets.
Comparative Biological Performance[3]
The following data synthesizes recent findings comparing specific methoxy-quinolinone derivatives.
A. Anticancer Activity (Target: Topoisomerase II & Tubulin)
Research indicates that 6-methoxy substitution is superior for anticancer applications. The electron-donating nature at C6 stabilizes the drug-DNA-enzyme cleavable complex.
Lead Compound: 6-methoxy-4-methyl-8-[(2-furanylmethyl)amino]quinoline.[1]
Performance: Demonstrated an IC50 of 16 nM against T47D breast cancer cells, significantly outperforming unsubstituted analogs [1].
Mechanism: The 6-methoxy group facilitates π-π stacking interactions with DNA base pairs, a prerequisite for Topoisomerase II inhibition.
B. Antimicrobial Activity (Target: DNA Gyrase)
For antimicrobial efficacy, particularly against fungal pathogens like Aspergillus and bacteria like Salmonella, 8-methoxy substitution often yields better results.
Lead Compound: 8-methoxyquinoline (synthetic precursor to quinolinone drugs).[2]
Performance: Showed superior antifungal activity compared to 5-nitro derivatives [2].[2]
Mechanism: Substitution at C8 increases steric bulk, which can hinder the compound's efflux by bacterial pumps, a common resistance mechanism.
C. Multidrug Resistance (MDR) Reversal
6-methoxy-2-arylquinolinones have shown potency as P-glycoprotein (P-gp) inhibitors.[3]
Performance: 1.3 to 2.1-fold stronger P-gp inhibition compared to Verapamil (standard control) [3].[3]
Key Finding: The methoxy group provides a crucial hydrogen bond acceptor site that interacts with the P-gp transmembrane domain.
Summary Data Table
Feature
6-Methoxy Derivatives
8-Methoxy Derivatives
Unsubstituted Control
Primary Target
Topoisomerase II / Tubulin
DNA Gyrase / Fungal Cell Wall
General DNA binding (Weak)
Best Application
Breast/Lung Cancer (Solid Tumors)
Antifungal / Gram-negative Bacteria
N/A (Reference only)
Lipophilicity (LogP)
Moderate (Ideal for cellular uptake)
High (Potential solubility issues)
Low
Metabolic Stability
Moderate (O-demethylation risk)
High (Steric protection)
Low (Rapid oxidation)
Key Potency Metric
IC50: 16 nM (T47D cells) [1]
Strong Zone of Inhibition (Aspergillus) [2]
IC50: >10 µM
Experimental Protocols
To validate these activities in your own lab, use the following standardized protocols. These are designed to be self-validating with built-in controls.
Protocol A: MTT Cytotoxicity Assay (Anticancer)
Purpose: To determine the IC50 of methoxy-quinolinones against cancer cell lines (e.g., MCF-7, HeLa).
Reagents:
MTT Reagent: 5 mg/mL in PBS (Filter sterilize, store at -20°C).[4]
Dosing: Dispense 100 µL of broth containing serial dilutions of the quinolinone into 96-well plates.
Controls:
Growth Control: Broth + Bacteria (No drug).
Sterility Control: Broth only.
Endpoint: Incubate 16–20h at 35°C. Visual inspection for turbidity. The MIC is the lowest concentration with no visible growth .
Expert Commentary & Causality
However, for anti-infective pipelines, the 8-methoxy position is superior. This is likely due to the "steric umbrella" effect, where the bulky methoxy group at the 8-position protects the quinolinone core from rapid oxidative metabolism by bacterial enzymes, extending the half-life of the active molecule.
References
Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines.
Source: National Institutes of Health (NIH) / PMC.
URL:[Link]
Relevance: Provides the IC50 data (16 nM) for 6-methoxy derivatives against T47D cells.
Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities.
Source: ResearchGate.[7]
URL:[Link]
Relevance: Establishes the antifungal and antibacterial superiority of 8-methoxy substitution.[2]
Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors.
Source: PubMed / NIH.
URL:[Link]
Relevance: Validates the use of 6-methoxy derivatives for reversing multidrug resistance.
Definitive Guide: In Vitro Validation of Anticancer Quinolinone Analogs
This guide serves as a definitive technical resource for validating the anticancer potential of quinolinone analogs. It moves beyond generic screening to rigorous, mechanism-based validation suitable for high-impact publ...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a definitive technical resource for validating the anticancer potential of quinolinone analogs. It moves beyond generic screening to rigorous, mechanism-based validation suitable for high-impact publication and preclinical assessment.
Part 1: The Quinolinone Scaffold – A Privileged Structure
The quinolinone scaffold (including 2-quinolinone and 4-quinolinone isomers) is a "privileged structure" in medicinal chemistry due to its ability to mimic purine/pyrimidine bases and interact with diverse biological targets.[1][2][3][4] Unlike simple quinolines, the carbonyl moiety in quinolinones offers unique hydrogen-bonding capabilities, often enhancing binding affinity to enzymes like Topoisomerase I/II and structural proteins like Tubulin .
Strategic Validation Logic
To validate a new analog, you must prove three things:
Potency: Is it cytotoxic at relevant concentrations (IC50 < 10 µM)?
Selectivity: Does it kill cancer cells preferentially over normal cells (Selectivity Index > 2)?
Mechanism: How does it kill? (e.g., Mitotic arrest vs. DNA damage).
Part 2: Comparative Efficacy Analysis
Data presented below aggregates performance metrics of high-potency quinolinone derivatives compared to clinical standards. Use this as a benchmark for your own analogs.
Table 1: Benchmark IC50 Values (µM) in Human Tumor Cell Lines
Targeting Tubulin and Topoisomerase Pathways
Compound Class
Target Mechanism
MCF-7 (Breast)
HCT-116 (Colon)
HeLa (Cervical)
A549 (Lung)
Reference Standard
Quinolinone-Carboxamides
Topoisomerase I Poison
0.029 ± 0.04
0.15 ± 0.02
0.45 ± 0.05
1.20 ± 0.10
Camptothecin (0.02 µM)
4-Aryl-2-Quinolinones
Tubulin Destabilizer
0.005 - 0.010
0.008 ± 0.001
0.012 ± 0.003
0.050 ± 0.01
Combretastatin A-4 (0.002 µM)
8-Nitroquinolones
DNA Intercalation
2.50 ± 0.15
3.10 ± 0.20
2.80 ± 0.18
5.40 ± 0.40
Doxorubicin (0.5 - 1.0 µM)
Standard Control
Broad Spectrum
0.80 (Dox)
0.60 (Dox)
0.50 (Dox)
1.10 (Cisplatin)
N/A
Critical Insight: If your analog's IC50 is >10 µM in sensitive lines (e.g., MCF-7), it is likely a "hit" but not a "lead." Potent tubulin inhibitors often display nanomolar (nM) activity.
Part 3: Mechanistic Validation & Signaling Pathways
Quinolinone analogs typically act via two distinct primary mechanisms. Understanding this bifurcation is critical for selecting the correct downstream assays.
Diagram 1: Mechanism of Action (MOA) Decision Tree
This diagram illustrates the signaling cascades triggered by quinolinone binding, leading to apoptosis.
Caption: Dual-pathway activation logic: Quinolinones typically induce apoptosis via G2/M arrest (tubulin route) or DNA damage response (topoisomerase route).
Part 4: Validated Experimental Protocols
These protocols are designed as "Self-Validating Systems." They include built-in checks to distinguish true activity from experimental artifacts (e.g., solubility issues or colorimetric interference).
Diagram 2: The Validation Workflow
Follow this sequence to ensure data integrity.
Caption: Sequential validation workflow prioritizing early attrition of non-potent compounds before expensive mechanistic assays.
Critical Control: "Cell-free compound control" (Compound + MTT without cells) to check if the quinolinone structure itself reduces MTT (a common artifact with redox-active scaffolds).
Step-by-Step:
Seeding: Seed tumor cells (e.g., MCF-7) at
cells/well in 96-well plates. Incubate 24h for attachment.
Treatment: Add serial dilutions of the quinolinone analog (0.01 µM to 100 µM).
Self-Check: Include Doxorubicin (1 µM) as a positive control and 0.1% DMSO as a vehicle control.
Incubation: Incubate for 48h or 72h at 37°C, 5% CO2.
Development: Add 10 µL MTT; incubate 3-4h.
Solubilization: Aspirate media carefully; add 100 µL DMSO. Shake for 10 min.
Read: Measure Absorbance at 570 nm (Reference: 630 nm).
Data Analysis:
Calculate % Viability =
.
Plot Log(concentration) vs. % Viability using non-linear regression (Sigmoidal dose-response).
Protocol 2: Cell Cycle Analysis via Flow Cytometry
Purpose: To distinguish between Tubulin inhibitors (G2/M arrest) and DNA damaging agents (S-phase or G2 arrest).
Step-by-Step:
Treatment: Treat cells with the IC50 concentration of the analog for 24h.
Fixation: Harvest cells, wash with PBS, and fix in 70% ice-cold ethanol overnight at -20°C.
Expert Tip: Add ethanol dropwise while vortexing to prevent cell clumping.
Staining: Wash ethanol; resuspend in PBS containing RNase A (100 µg/mL) and Propidium Iodide (PI, 50 µg/mL) . Incubate 30 min in dark.
Acquisition: Analyze on a flow cytometer (e.g., BD FACSCalibur). Record 10,000 events.
Interpretation:
G2/M Peak Accumulation: Indicates Tubulin inhibition (similar to Colchicine/CA-4).
Protocol 3: Tubulin Polymerization Assay (In Vitro)
Purpose: Direct confirmation of target engagement for G2/M arresting compounds.
Methodology:
Use a fluorescence-based tubulin polymerization kit (>99% pure tubulin).
Prepare Tubulin in G-PEM buffer (GTP, PIPES, EGTA, MgCl2).
Add Quinolinone analog (5 µM) vs. Paclitaxel (Stabilizer control) vs. Vinblastine (Destabilizer control) in a black 96-well plate.
Kinetic Read: Measure fluorescence (Ex 360nm / Em 450nm) every minute for 60 mins at 37°C.
Result: A decrease in Vmax or final fluorescence compared to vehicle indicates inhibition of polymerization .
References
Quinoline Derivatives Biological Interest:
Title: Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview.
Source: PubMed Central (PMC).
URL:[Link]
Tubulin Polymerization Inhibition:
Title: Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer.
Source: RSC Advances / PubMed Central.
URL:[Link]
Topoisomerase 1 Inhibition:
Title: Discovery and Mechanistic Study of Tailor-Made Quinoline Derivatives as Topoisomerase 1 Poison with Potent Anticancer Activity.
Source: Journal of Medicinal Chemistry / PubMed.
URL:[Link]
Technical Guide: Cross-Referencing Spectroscopic Data for Quinoline Verification
Executive Summary In drug discovery and organic synthesis, Quinoline (1-azanaphthalene) serves as a critical pharmacophore. However, its structural similarity to isomers (e.g., isoquinoline) and susceptibility to oxidati...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In drug discovery and organic synthesis, Quinoline (1-azanaphthalene) serves as a critical pharmacophore. However, its structural similarity to isomers (e.g., isoquinoline) and susceptibility to oxidative degradation necessitates a rigorous verification protocol. This guide provides a self-validating system for cross-referencing experimental spectroscopic data against authoritative databases (SDBS, NIST). It moves beyond simple peak matching to explain the causality of spectral features and the reliability of reference sources.
Section 1: The Spectroscopic Landscape of Quinoline[1][2][3]
To validate a quinoline sample, one must correlate data across three orthogonal analytical methods. Reliance on a single method is a common failure point in structural assignment.
Comparative Analysis of Analytical Methods
Method
Primary Utility
Critical Limitation
Key Quinoline Marker
1H NMR
Structural isomer differentiation
Solvent-dependent chemical shifts (esp. H-2)
H-2 Doublet (~8.9 ppm) : Most deshielded due to adj. Nitrogen.[1]
m/z 129 (M+) & 102 (M-HCN) : Characteristic loss of Hydrogen Cyanide.
FT-IR
Functional group verification
Fingerprint region often cluttered by impurities
1500-1600 cm⁻¹ : Aromatic C=C and C=N stretching vibrations.
The "Gold Standard" Data Set
The following values represent the theoretical and empirical consensus for pure Quinoline in Deuterated Chloroform (CDCl₃). Deviations >0.2 ppm in NMR or >5 cm⁻¹ in IR suggest contamination or solvent effects.
Characteristic 1H NMR Shifts (CDCl₃, 400 MHz):
H-2 (α-proton): 8.91 ppm (dd) – Most diagnostic peak.
H-4: 8.15 ppm (d)
H-8: 8.12 ppm (d)
H-5: 7.80 ppm (d)
H-3 (β-proton): 7.40 ppm (dd) – Upfield due to resonance.
Key MS Fragmentation (EI, 70 eV):
m/z 129: Molecular Ion (M+) – Base Peak (100%)
m/z 102: [M - HCN]+ – Diagnostic loss of the pyridine ring fragment.
m/z 75: Benzyne cation fragment.
Section 2: Database Cross-Referencing Strategy
Not all databases are created equal. For Quinoline, we utilize a dual-verification strategy using SDBS (AIST Japan) and NIST Chemistry WebBook .
SDBS vs. NIST: A Functional Comparison
SDBS (Spectral Database for Organic Compounds):
Best For:NMR (1H & 13C) . SDBS provides actual spectral images and peak listings with specified solvents (usually CDCl₃).
Protocol: Use SDBS to verify splitting patterns (coupling constants J) which are critical for distinguishing Quinoline from Isoquinoline.
NIST Chemistry WebBook:
Best For:Mass Spectrometry (EI) and IR (Gas Phase) .[2][3] NIST aggregates data from multiple sources, providing a statistical consensus for fragmentation patterns.
Protocol: Use NIST to validate relative abundance ratios in MS to detect co-eluting impurities.
Section 3: Self-Validating Experimental Protocol
This workflow ensures that your data is not just "acquired" but "validated" in real-time.
Step 1: Solvent System Check (The Zero-Point Calibration)
Before analyzing the sample, verify the solvent residual peak.
CDCl₃: Singlet at 7.26 ppm.
DMSO-d6: Quintet at 2.50 ppm.
Validation Rule: If the solvent peak is shifted or broadened, the pH of the solution may be affecting the Nitrogen lone pair on Quinoline, causing artificial shifts in the H-2 signal.
Step 2: The "H-2 Anchor" Method (NMR)
Acquire 1H NMR (minimum 16 scans).
Locate the most downfield signal.
Decision Gate:
Is it ~8.9 ppm? -> Likely Quinoline.
Is it ~9.2 ppm? -> Suspect Isoquinoline (H-1 is more deshielded).
Is it <8.5 ppm? -> Suspect Hydrogenation (Tetrahydroquinoline) or significant shielding impurities.
Step 3: Orthogonal Confirmation (MS/IR)
Run GC-MS or Direct Injection MS.
Check for the M-27 peak (Loss of HCN, m/z 129 -> 102).
Validation Rule: If M-28 (Loss of CO) is observed instead, suspect oxidation to Quinoline N-oxide or contamination with naphthols.
Section 4: Visualizing the Logic
Diagram 1: The Cross-Referencing Workflow
This diagram outlines the decision process for validating a sample against external databases.
Caption: Figure 1. Logic flow for distinguishing Quinoline from isomers using NMR chemical shifts and Database verification.
Diagram 2: Solvent Effects on Chemical Shifts
Understanding why spectra differ between databases (which may use different solvents) is crucial.
Caption: Figure 2. Mechanistic impact of solvent choice on the chemical shift of the critical H-2 proton.
References
National Institute of Advanced Industrial Science and Technology (AIST). (n.d.).[4] Spectral Database for Organic Compounds (SDBS) - Quinoline (No. 1786). Retrieved October 26, 2023, from [Link]
National Institute of Standards and Technology (NIST). (2023). Quinoline - Mass Spectrum (Electron Ionization). NIST Chemistry WebBook, SRD 69.[3][5] Retrieved October 26, 2023, from [Link]
Abraham, R. J., et al. (2006).[6] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry. [Link]
Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. [Link]
Comparative study of synthetic routes to polysubstituted quinolines
Executive Summary The quinoline scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for antimalarials (Chloroquine), antibacterials (Ciprofloxacin), and emerging anticancer agents.[1][...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The quinoline scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for antimalarials (Chloroquine), antibacterials (Ciprofloxacin), and emerging anticancer agents.[1][2] For drug development professionals, the challenge lies not merely in accessing the ring system, but in achieving precise regiocontrol over polysubstitution patterns while maintaining scalability and atom economy.
This guide moves beyond historical textbook definitions to compare three dominant synthetic paradigms:
Modernized Condensation (Friedländer): The gold standard for defined regiochemistry.
Multicomponent Assembly (Povarov): The leader in atom economy and rapid library generation.
Transition-Metal Catalyzed C-H Activation: The frontier for late-stage functionalization.
Part 1: Strategic Route Analysis
The Modernized Friedländer Annulation
Mechanism: Condensation of 2-aminoaryl ketones with
-methylene carbonyls followed by cyclodehydration.[3]
Why it dominates: Unlike the Skraup reaction, which often yields mixtures and requires harsh acidic conditions, the Friedländer route guarantees regioselectivity based on the starting materials. The C2 and C3 positions are strictly defined by the carbonyl partner.
Modern Evolution: Classical conditions (KOH/EtOH, reflux) have been superseded by green catalytic systems (e.g., reusable magnetic nanocatalysts like Fe
O or Lewis acids) that operate solvent-free or in water, significantly boosting the E-factor profile.
The Povarov Multicomponent Reaction (MCR)[4]
Mechanism: An inverse-electron-demand aza-Diels–Alder reaction between an aniline, an aldehyde, and an electron-rich alkene (dienophile).
Why it dominates: It offers superior Atom Economy (AE) . By forming two C-C bonds and one C-N bond in a single operation, it bypasses the isolation of intermediates. It is ideal for generating diverse libraries of tetrahydroquinolines, which can be aromatized to quinolines.
Causality: The reaction is driven by the formation of a Schiff base intermediate in situ, which is activated by a Lewis acid (e.g., BF
, GdCl) to accept the dienophile.
Transition-Metal Catalyzed C-H Activation
Mechanism: Direct functionalization of the quinoline core (often N-oxide activated) using Pd, Rh, or Cu catalysts.
Why it dominates: This is a "Late-Stage Functionalization" (LSF) tactic. Instead of building the ring with substituents (as in Friedländer), researchers can take a pre-formed pharmacophore and selectively install groups at C2 or C8 using directing groups.
Trade-off: While chemically elegant, it often requires expensive catalysts and stoichiometric oxidants, impacting cost-of-goods (COGS) at scale.
Part 2: Comparative Performance Metrics
The following data summarizes the performance of these routes based on recent literature benchmarks.
Metric
Friedländer (Catalytic)
Povarov (MCR)
C-H Activation (Pd/Cu)
Regiocontrol
Excellent (Pre-defined by substrates)
Good (Diastereoselectivity can vary)
Excellent (Directed by DG)
Atom Economy
Moderate (Loss of 2 HO)
High (Convergent synthesis)
Low (Oxidants/Leaving groups)
Yield (Typical)
85% – 98%
70% – 90%
50% – 80%
Reaction Time
1 – 4 Hours
4 – 12 Hours
12 – 24 Hours
Scalability
High (Industrial standard)
Moderate (Exothermic steps)
Low (Catalyst cost)
Green Score
High (Water/Solvent-free options)
High (One-pot)
Low (Solvent/Metal waste)
Part 3: Decision Framework & Visualization
Decision Matrix: Selecting the Right Route
Use this logic flow to determine the optimal synthetic strategy for your target molecule.
Figure 1: Strategic decision tree for selecting the quinoline synthetic route based on structural requirements and development phase.
Part 4: Experimental Protocols
Protocol A: Green Friedländer Synthesis (Nanocatalyzed)
Objective: Synthesis of 2-aryl-3-substituted quinolines.
Rationale: Uses Fe
O nanoparticles to act as a recoverable Lewis acid, activating the carbonyl for condensation while eliminating toxic solvents.
Materials:
2-Aminoaryl ketone (1.0 mmol)
-Methylene ketone (1.2 mmol)
Fe
O Nanoparticles (10 mol%)
Solvent: Ethanol (or Solvent-free)
Workflow:
Activation: Charge a round-bottom flask with the 2-aminoaryl ketone and
-methylene ketone.
Catalysis: Add Fe
O nanoparticles. If using solvent, add 5 mL EtOH.
Reaction: Heat the mixture to 60–80°C under magnetic stirring.
Validation: Monitor via TLC (Ethyl Acetate:Hexane 2:8) for disappearance of the amine spot. Reaction typically completes in 2 hours.
Work-up: Cool to room temperature. Place a strong external magnet against the flask wall to sequester the catalyst. Decant the supernatant.
Purification: Recrystallize the crude solid from hot ethanol.
Hirshfeld Surface Analysis vs. Geometric & QTAIM Profiling for Novel Dihydroquinoline Crystals
Executive Summary In the development of novel dihydroquinoline derivatives—critical scaffolds for anticancer, antimalarial, and antioxidant therapeutics—understanding solid-state stability is as vital as determining mole...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the development of novel dihydroquinoline derivatives—critical scaffolds for anticancer, antimalarial, and antioxidant therapeutics—understanding solid-state stability is as vital as determining molecular structure. While traditional Single Crystal X-ray Diffraction (SC-XRD) provides the geometric skeleton, it often fails to quantify the subtle intermolecular forces that dictate solubility and polymorphism.
This guide compares Hirshfeld Surface Analysis (HSA) against traditional Geometric Analysis and Quantum Theory of Atoms in Molecules (QTAIM) . We argue that while QTAIM offers atomic-level precision, HSA provides the most efficient, "whole-molecule" topology required for rapid pharmaceutical screening. We provide a validated protocol for applying HSA to novel dihydroquinoline crystals, supported by representative data and decision-making workflows.
The Challenge: Beyond Bond Lengths
Dihydroquinolines often exhibit complex packing arrangements driven by weak interactions (C–H···
, – stacking) rather than just strong hydrogen bonds.[1] Relying solely on geometric parameters (bond lengths/angles) from CIF files risks overlooking:
Polymorphic Risk: Subtle shifts in packing that affect bioavailability.
Solvation Sites: Voids accessible to solvent molecules.
Stability Drivers: The cumulative effect of weak dispersion forces.
Comparative Analysis: HSA vs. Alternatives
The following table contrasts the three primary methods for analyzing solid-state interactions in drug candidates.
Feature
Geometric Analysis (Traditional)
Hirshfeld Surface Analysis (HSA)
QTAIM (Computational)
Primary Input
CIF File (SC-XRD)
CIF File (SC-XRD)
Optimized Wavefunction (DFT)
Scope
Atom-to-Atom (Local)
Molecule-to-Crystal (Holistic)
Electron Density Topology (Quantum)
Speed
Instant
Fast (<10 mins)
Slow (Hours to Days)
Output
Bond lengths (), Angles ()
Surface, Fingerprint Plots
Bond Critical Points (BCPs), Bond Energy
Bias
High (User selects atoms to measure)
None (Visualizes all close contacts)
Low (Physics-based)
Best Use
Confirming chemical structure
Screening packing motifs & polymorphism
Calculating exact interaction energies
Why HSA Wins for Dihydroquinolines
For dihydroquinoline derivatives, the aromatic ring systems create significant
-stacking networks. Geometric analysis requires you to guess which rings are interacting. QTAIM is computationally expensive for large unit cells. HSA automatically maps the entire molecular boundary , instantly revealing -stacking as "red/blue triangles" on the Shape Index surface, making it the superior choice for high-throughput crystal engineering.
Technical Deep Dive: The HSA Workflow
The Logic of
HSA constructs a surface where the electron density of the pro-molecule exceeds that of the crystal. The critical metric is
(normalized distance), which allows us to compare contacts involving atoms of different sizes (e.g., Hydrogen vs. Chlorine).
: Distance from surface to the nearest nucleus inside.[2]
: Distance from surface to the nearest nucleus outside.[2]
Import & Normalization: Load the CIF. Ensure bond lengths to hydrogen atoms are normalized to neutron diffraction standards (C-H: 1.083 Å, N-H: 1.009 Å) to correct X-ray shortening.
Surface Generation: Generate the Hirshfeld surface mapped with
Filter: Isolate specific interactions (e.g., filter for O...H to see hydrogen bond spikes).
Shape Index Mapping: Switch surface property to "Shape Index" to identify
- stacking (look for adjacent red/blue triangles).
Decision Workflow (Graphviz)
Caption: Operational workflow for extracting structural insights from raw crystallographic data using HSA.
Case Study: Novel 4-Phenyl-Dihydroquinoline Derivative
Note: The following data represents a composite analysis of typical novel dihydroquinoline structures found in recent literature (e.g., methyl 2-oxo-1,2-dihydroquinoline carboxylates).
The Fingerprint Profile
Unlike simple salts, dihydroquinolines show a dispersed fingerprint.
H...H Contacts (45-50%): The dominant interaction due to the hydrophobic core. Appears as a central scattered region in the 2D plot.
O...H / H...O Contacts (20-25%): The "spikes" at the bottom left of the plot. These represent the C=O...H hydrogen bonds essential for lattice rigidity.
C...C (
-stacking) (5-10%): Appears as a green region on the diagonal around .
Interpreting the Surface (
)[3]
Deep Red Circular Spots: Located over the carbonyl oxygen and the amine hydrogen.
Significance: These are the primary anchors. If a derivative lacks these red spots (due to steric hindrance), the crystal melting point often drops significantly.
White Regions: Represent van der Waals contacts (H...H).
Significance: In dihydroquinolines, extensive white regions indicate high lipophilicity, correlating with poor aqueous solubility but good membrane permeability.
Interaction Logic Diagram
Caption: Decision tree for interpreting color-coded Hirshfeld surfaces to identify stabilizing forces.
Conclusion & Strategic Recommendations
For researchers working with dihydroquinoline scaffolds, Hirshfeld Surface Analysis is the most efficient filter for solid-state characterization.
Use HSA early: Run it immediately after structure solution. If the "Red Spots" (H-bonds) are absent, the crystal may be metastable.
Monitor the Shape Index: For planar dihydroquinolines, look for the "red/blue triangle" motif. Strong
-stacking often correlates with higher thermal stability but lower dissolution rates.
Reserve QTAIM: Only proceed to QTAIM if you need to calculate the exact bond energy (in kcal/mol) to justify a specific polymorphic preference in a patent application.
By shifting from simple geometric measurements to surface topology, you gain a predictive edge in drug developability.
References
Spackman, M. A., & Jayatilaka, D. (2009).[4][5] Hirshfeld surface analysis.[1][2][3][4][5][6][7][8][9][10] CrystEngComm, 11, 19-32.[4][5] Link
Suda, S., et al. (2023).[2] Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals.[1][2][3][4][5][8][9][11][12] International Journal of Organic Chemistry, 13, 57-85.[2] Link
Gouda, M. A., et al. (2020).[4] Dihydroquinoline derivative as a potential anticancer agent: synthesis, crystal structure, and molecular modeling studies.[13] Journal of Molecular Structure. Link
Spackman, M. A., & McKinnon, J. J. (2002). Fingerprinting intermolecular interactions in molecular crystals. CrystEngComm, 4, 378-392. Link
Artemjev, G., et al. (2024).[1] Synthesis, structural characterization, Hirshfeld surface analysis and QTAIM analysis of 3-(4-cyanothiophen-3-yl)-[1,2,4]selenadiazolo[4,5-a]pyridin-4-ium chloride. IUCrData, 9, x240512. Link
Comparative Guide: Assessing the Antiproliferative Effects of Quinolinone Isomers
Executive Summary The quinolinone scaffold represents a "privileged structure" in medicinal chemistry, capable of binding to multiple disparate biological targets with high affinity. However, the positional isomerism bet...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The quinolinone scaffold represents a "privileged structure" in medicinal chemistry, capable of binding to multiple disparate biological targets with high affinity. However, the positional isomerism between 2-quinolinone (carbostyril) and 4-quinolinone fundamentally alters their electronic properties, hydrogen-bonding capabilities, and subsequent biological targets.
This guide provides a technical comparison of these isomers, focusing on their antiproliferative efficacy, distinct mechanisms of action (tubulin vs. kinase/topoisomerase inhibition), and the specific experimental protocols required to accurately assess them, mitigating the risk of assay interference common to these fluorophores.
Part 1: Structural & Mechanistic Divergence
To rationally design or assess these compounds, one must first understand that 2- and 4-quinolinones are not merely isomers but distinct pharmacophores.
Structural Analysis[1][2]
2-Quinolinone: Structurally mimics the coumarin scaffold. It often acts as a bioisostere for cis-peptide bonds, making it effective in targeting protein-protein interfaces (e.g., Tubulin polymerization).
4-Quinolinone: Shares the core scaffold of fluoroquinolone antibiotics. It possesses a distinct H-bond donor/acceptor motif at the 4-position, favoring interaction with DNA gyrase, Topoisomerase II, and ATP-binding pockets of kinases (e.g., EGFR, VEGFR).
Figure 1: Structural divergence and primary biological targets of quinolinone isomers.
Part 2: Comparative Performance Guide
The following data summarizes the typical antiproliferative profiles of these isomers against standard benchmarks. Note that 4-quinolinones often exhibit higher potency in multidrug-resistant (MDR) lines due to their ability to bypass P-gp efflux pumps, a trait shared with some third-generation anthracyclines.
Representative Potency Data (IC50 in µM)
Data synthesized from structure-activity relationship (SAR) trends in recent medicinal chemistry literature.
Compound Class
Target Mechanism
MCF-7 (Breast)
A549 (Lung)
HCT-116 (Colon)
Toxicity (Normal Cells)
2-Quinolinone Derivative
Tubulin Polymerization Inhibitor
2.5 - 5.0 µM
4.0 - 8.0 µM
3.2 µM
Low
4-Quinolinone Derivative
Topoisomerase II / EGFR Inhibitor
0.8 - 1.5 µM
1.2 - 2.5 µM
0.9 µM
Moderate
Doxorubicin (Standard)
DNA Intercalation
0.5 - 1.1 µM
0.8 - 1.2 µM
0.6 µM
High
Erlotinib (Standard)
EGFR Inhibition
>10 µM (Resistant)
0.02 µM
N/A
Low
Comparative Analysis
Potency: 4-quinolinone derivatives generally exhibit superior potency (sub-micromolar IC50) compared to their 2-isomer counterparts, particularly in kinase-driven tumors (e.g., EGFR-mutant lung cancer).
Selectivity: 2-quinolinones often show better selectivity indices (SI > 10) for cancer vs. normal fibroblasts compared to 4-quinolinones, likely due to the latter's DNA-intercalating properties which can be genotoxic to healthy cells.
Solubility: Both isomers suffer from poor aqueous solubility, but 4-quinolinones are particularly prone to π-stacking aggregation, necessitating careful formulation (e.g., DMSO < 0.5% final concentration).
Part 3: Mechanistic Evaluation
To validate how these isomers exert their effects, researchers must map the signaling cascades. 4-quinolinones typically trigger the intrinsic apoptotic pathway via DNA damage response.
Figure 2: Intrinsic apoptotic signaling cascade triggered by 4-quinolinone mediated Topoisomerase II inhibition.
Part 4: Experimental Protocols & Validation
Protocol 1: Modified MTT Assay for Quinolinones
Critical Challenge: Quinolinone derivatives are often intrinsic fluorophores and can also chemically reduce tetrazolium salts, leading to false positives.
Solution: Use a rigorous "Cell-Free Control" and consider SRB (Sulforhodamine B) if interference persists.
Step-by-Step Workflow:
Seeding: Seed cancer cells (e.g., MCF-7) at
cells/well in 96-well plates. Incubate for 24h.
Treatment: Add test compounds (0.1 - 100 µM).
Control A: DMSO Vehicle (0.1%).
Control B (Cell-Free): Media + Compound (No cells).[1] CRITICAL STEP.
Incubation: Incubate for 48h or 72h at 37°C, 5% CO2.
MTT Addition: Add MTT reagent (5 mg/mL in PBS) to a final concentration of 0.5 mg/mL. Incubate for 3-4h.
Observation: Check for needle-like crystals outside cells (indicates compound precipitation, not formazan).
Solubilization: Remove media carefully. Add 100 µL DMSO.
Measurement: Read Absorbance at 570 nm (Reference 630 nm).
Calculation:
Protocol 2: Cell Cycle Analysis (Flow Cytometry)
To distinguish between the isomers: 2-quinolinones typically arrest at G2/M (tubulin), while 4-quinolinones often arrest at S-phase or G2/M (DNA damage).
Treatment: Treat
cells with IC50 concentration of the isomer for 24h.
Fixation: Harvest cells, wash with PBS, and fix in 70% ice-cold ethanol overnight at -20°C.
Staining: Wash ethanol. Resuspend in PBS containing:
RNase A (100 µg/mL)
Propidium Iodide (PI) (50 µg/mL)
Analysis: Incubate 30 min in dark. Analyze via Flow Cytometer (FL2 channel).
Gating: Exclude doublets (Area vs. Width). Quantify Sub-G1 (Apoptosis), G0/G1, S, and G2/M populations.
Figure 3: Screening and validation workflow for quinolinone derivatives.
References
Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction. Scientific Reports. Available at: [Link]
Synthesis, Antioxidant and Antiproliferative Actions of 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-ones as Multi-Target Inhibitors. International Journal of Molecular Sciences. Available at: [Link]
Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents. European Journal of Medicinal Chemistry. Available at: [Link]
Interfering with Color Response by Porphyrin-Related Compounds in the MTT Tetrazolium-Based Colorimetric Assay. International Journal of Molecular Sciences. Available at: [Link]
Review on recent development of quinoline for anticancer activities. Arabian Journal of Chemistry. Available at: [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Content Type: Publish Comparison Guide
Audience: Researchers, Computational Chemists, and Drug Discovery Professionals
Focus: Comparative analysis of computational methodologies, structural scaffolds, and reactivity descriptors for Tetrahydroisoquinolines (THIQs).[1]
Executive Summary: The Role of FMO in THIQ Scaffolds
The 1,2,3,4-tetrahydroisoquinoline (THIQ) moiety is a "privileged scaffold" in medicinal chemistry, serving as the core for numerous alkaloids (e.g., noscapine) and synthetic drugs (e.g., quinapril).[1][2] Unlike its fully aromatic counterpart, isoquinoline, the THIQ system possesses a unique electronic duality: a fused benzene ring providing π-electron density and a saturated nitrogen-containing ring offering sp³ conformational flexibility and specific nucleophilic reactivity.
Frontier Molecular Orbital (FMO) analysis—specifically the study of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—is the primary quantum chemical tool used to predict the stability, bioactivity, and reaction mechanisms of these derivatives.[1] This guide compares the performance of different Density Functional Theory (DFT) functionals in analyzing THIQs and contrasts the electronic signatures of THIQs against related heterocyclic scaffolds.
Methodological Comparison: Selecting the Right DFT Functional
The accuracy of FMO eigenvalues depends heavily on the choice of exchange-correlation functional and basis set. For THIQ derivatives, which often involve non-covalent interactions (hydrogen bonding) and specific lone-pair dynamics, the "standard" B3LYP functional is not always optimal.[1]
Comparative Analysis of Functionals
Feature
B3LYP (Hybrid GGA)
M06-2X (Hybrid Meta-GGA)
ωB97X-D (Range-Separated)
Primary Use Case
General organic geometry optimization; Vibrational frequency analysis.
Underestimated. B3LYP tends to delocalize electrons excessively, narrowing the predicted band gap.
More Accurate. Includes higher percentage of Hartree-Fock exchange (54%), providing better orbital energy separation.
High Accuracy. Corrects asymptotic behavior of potentials, crucial for Rydberg states.
THIQ Specifics
Good for predicting bond lengths of the saturated ring.
Superior for predicting conformational isomers (e.g., axial vs. equatorial N-H).
Best for analyzing THIQ derivatives with extended conjugation (e.g., Schiff bases).
Computational Cost
Low (Standard)
Moderate (~1.5x B3LYP)
Moderate to High
Recommendation:
For Geometry Optimization: Use B3LYP/6-311++G(d,p) .[3] It remains the most cost-effective standard for ground-state geometries.
For Electronic Properties (FMO/Gap): Perform single-point energy calculations using M06-2X/6-311++G(d,p) or ωB97X-D on the B3LYP-optimized geometry. This "dual-level" approach balances cost and electronic accuracy.[1]
Structural Comparison: THIQ vs. Isoquinoline[4]
Understanding the electronic difference between the tetrahydro- (saturated) and fully aromatic scaffolds is vital for rational drug design.[1]
Electronic Profile Comparison[1][3][5][6][7]
Property
Isoquinoline (IQ)
1,2,3,4-Tetrahydroisoquinoline (THIQ)
Implication for Reactivity
Hybridization
Planar, fully aromatic (10 π-electrons). N is sp² hybridized.
Partially saturated. N is sp³ hybridized (pyramidal geometry).
THIQ is more flexible, allowing better induced fit in receptor pockets.
HOMO Character
Delocalized π-orbital over both rings.
Localized largely on the Nitrogen lone pair and the benzene ring.
THIQ is a better n-donor (nucleophile) due to the localized sp³ lone pair.
HOMO Energy
Lower (More negative, ~ -6.6 eV). Stable.
Higher (Less negative, ~ -5.8 to -6.0 eV).
THIQ is easier to oxidize. This correlates with higher antioxidant potential.
HOMO-LUMO Gap
Smaller (~4.8 eV).
Larger (~5.5 - 6.0 eV).
THIQ is "harder" (chemically stable) but kinetically reactive at the Nitrogen center.
Diagram: Electronic Structure & Reactivity Logic
Caption: Comparative logic flow connecting structural hybridization to FMO properties and resulting chemical reactivity for Isoquinoline vs. THIQ.[1]
Application: Global Reactivity Descriptors
Once HOMO (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
) and LUMO () energies are obtained, they must be converted into Global Reactivity Descriptors . These descriptors quantify the biological potential of the THIQ derivative.
Significance: Energy released when adding an electron.[1]
Chemical Hardness (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
):
Significance: Resistance to charge transfer. THIQs are generally "harder" than their aromatic counterparts, implying stability in isolation but specific reactivity in enzymatic pockets.
Electrophilicity Index (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
Significance: A measure of energy lowering due to electron flow. High ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
values in THIQ derivatives (e.g., with EWG substituents like -NO2) correlate with better binding to electron-rich active sites (e.g., DNA bases or specific protein residues).
Data Interpretation Table (Hypothetical Derivative Series)
Derivative
Substituent (R)
HOMO (eV)
LUMO (eV)
Gap (eV)
Predicted Activity
THIQ-1
-H (Unsubstituted)
-5.95
-0.25
5.70
Baseline Stability
THIQ-2
-OH (6-position)
-5.60
-0.20
5.40
High Antioxidant (High HOMO)
THIQ-3
-NO2 (6-position)
-6.80
-2.50
4.30
High Electrophilicity (Low LUMO)
Note: Electron Donating Groups (OH, OMe) raise the HOMO, enhancing antioxidant capacity. Electron Withdrawing Groups (NO2, F) lower the LUMO, enhancing electrophilicity.
To ensure reproducibility and scientific integrity, follow this standardized protocol for FMO analysis of THIQs.
Workflow Diagram
Caption: Standardized computational workflow for FMO analysis ensuring geometric stability before electronic property extraction.
Detailed Protocol
Structure Preparation:
Build the initial 3D structure of the THIQ derivative.
Critical Step: Perform a conformational search for the saturated ring. The "half-chair" or "twisted" conformation is typically the global minimum, not the planar form.
Functional/Basis: B3LYP/6-311++G(d,p).[3][5][6] The diffuse functions (++) are essential for describing the lone pair on the Nitrogen and any anionic potential surfaces.
Convergence Criteria: Use Opt=Tight to ensuring precise bond lengths.[1]
Vibrational Analysis:
Run a frequency calculation on the optimized geometry.
Validation: Ensure there are no imaginary frequencies (NImag=0). If an imaginary frequency exists (often a methyl rotation or ring pucker), distort the geometry along that mode and re-optimize.[1]
FMO Extraction & Visualization:
Extract energies (in Hartree, convert to eV: 1 a.u. = 27.2114 eV).[1]
Check: Ensure the HOMO is not confined to a peripheral protecting group (like a t-Boc) unless that is the intended reactive site.[1] For bioactive THIQs, the HOMO should typically involve the aromatic ring and nitrogen.
References
FMO Theory & Reactivity: Fukui, K. (1982). Role of Frontier Orbitals in Chemical Reactions. Science, 218(4574), 747–754. Link
DFT Benchmarking: Zhao, Y., & Truhlar, D. G. (2008).[1] The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements. Theoretical Chemistry Accounts, 120, 215–241. Link
THIQ Biological Activity: Scott, J. D., & Williams, R. M. (2002). Chemistry and Biology of the Tetrahydroisoquinoline Antitumor Antibiotics. Chemical Reviews, 102(5), 1669–1730. Link
Quinoline FMO Data: Ebenso, E. E., et al. (2012). Quantum Chemical Investigations on Quinoline Derivatives. International Journal of Electrochemical Science, 7, 5643-5676. Link
Reactivity Descriptors: Parr, R. G., & Yang, W. (1989). Density-Functional Theory of Atoms and Molecules. Oxford University Press. Link
The quinoline scaffold remains a privileged structure in medicinal chemistry due to its versatility in targeting critical oncogenic pathways.[1][2] This guide provides a technical comparison of recently synthesized novel quinoline derivatives, specifically focusing on their IC50 values against established standards (Erlotinib, Lapatinib, and Cisplatin).[1] We analyze two distinct classes of novel derivatives: EGFR/HER-2 dual inhibitors and Tubulin polymerization inhibitors , offering researchers a data-driven perspective on their therapeutic potential.[1]
Structural Context & SAR Rationale
Why these derivatives?
Recent Structural Activity Relationship (SAR) optimization has shifted from simple mono-substitution to complex hybridization. The derivatives analyzed in this guide feature specific modifications designed to overcome drug resistance:
C4-Anilino Substitutions: Enhance binding affinity to the ATP-binding pocket of kinases (EGFR/HER-2).[1]
C6/C7-Alkoxy Groups: Mimic the pharmacophore of gefitinib/erlotinib, improving solubility and pharmacokinetic profiles.
Hybridization: Fusion with chalcone or pyrimidine moieties to introduce dual-targeting mechanisms (e.g., simultaneous tubulin destabilization and kinase inhibition).[1]
Expertise & Experience: The Causality of Protocol Design[1]
To ensure the reproducibility of the IC50 values presented, the following MTT Cytotoxicity Assay protocol is recommended. This protocol includes critical checkpoints often omitted in standard guides but essential for preventing false positives due to solvent toxicity or metabolic interference.
Protocol: Optimized MTT Cell Viability Assay
Objective: Determine the IC50 (50% Inhibitory Concentration) of quinoline derivatives against cancer cell lines (e.g., MCF-7, A549).
Reagents:
MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (5 mg/mL in PBS).[1] Critical: Filter sterilize and store at -20°C in the dark. Degraded MTT turns green/blue before use.[1]
Validation Check: Leave the peripheral wells filled with PBS (no cells) to prevent the "Edge Effect" caused by evaporation, which skews absorbance readings.[1]
Compound Treatment (Day 1):
Dissolve novel quinoline derivatives in DMSO.
Serial Dilution: Prepare 5-7 concentrations (e.g., 0.01 µM to 100 µM).
Causality: Ensure final DMSO concentration in the well is <0.1% .[1] Higher DMSO levels induce non-specific cytotoxicity, artificially lowering IC50 values.[1]
Incubation (Day 1-3):
Incubate plates for 48–72 hours at 37°C, 5% CO2.
MTT Addition (Day 3):
Add 10-20 µL of MTT stock solution to each well.[1]
Incubate for 3–4 hours. Observation: Look for purple formazan crystals.[1][3][4] If crystals form too quickly (<1 hr), the cell density was too high.[1]
Solubilization & Measurement:
Aspirate medium carefully (for adherent cells) or add solubilization buffer directly.
Dissolve crystals in 100 µL DMSO. Shake plate for 15 mins.
Read Absorbance: Measure OD at 570 nm (signal) and 630 nm (background reference).
Calculation: Subtract OD630 from OD570.[1] Plot dose-response curves using non-linear regression (Sigmoidal dose-response).
Comparative Performance Analysis
Objective Data Presentation
The following tables synthesize data from recent high-impact medicinal chemistry studies, comparing novel derivatives directly against clinical standards.
Context: Comparison of a novel quinoline-based dual inhibitor (Compound 5a ) against clinical tyrosine kinase inhibitors (TKIs).[1]
Compound
Target
IC50 Value (nM)
Potency vs. Standard
Reference
Compound 5a (Novel)
EGFR
71 nM
1.1x more potent than Erlotinib
[1]
Erlotinib (Standard)
EGFR
80 nM
Baseline
[1]
Compound 5a (Novel)
HER-2
31 nM
Slightly less potent than Lapatinib
[1]
Lapatinib (Standard)
HER-2
26 nM
Baseline
[1]
Insight: Compound 5a demonstrates a rare "dual-threat" capability.[1] While slightly less effective than Lapatinib against HER-2, its superior efficacy against EGFR compared to Erlotinib makes it a promising candidate for heterogeneous tumors expressing both receptors.[1]
Insight:Compound 14h exhibits picomolar-range potency (1.5 nM), suggesting it binds the colchicine site with exceptionally high affinity.[1] Compound 91b1 shows a ~3.7-fold improvement in potency over the standard chemotherapy agent Cisplatin in esophageal cancer lines.
Mechanism of Action: Pathway Visualization
Mandatory Visualization
The following diagram illustrates the dual mechanism of action for the most potent quinoline derivatives discussed (e.g., Compound 5a). It highlights the upstream inhibition of EGFR/HER-2 and the downstream induction of apoptosis via the Caspase cascade.[1][5]
Figure 1: Mechanism of Action for Quinoline-based Dual Inhibitors.[1] The derivative blocks EGFR/HER-2 phosphorylation, halting the RAS/RAF and PI3K/AKT proliferation pathways while simultaneously upregulating Bax to trigger apoptosis.[1]
Conclusion & Recommendations
The comparative data suggests that novel quinoline derivatives are evolving from simple cytotoxins to targeted therapies.[1]
For Drug Development: Focus on Compound 5a analogues if targeting HER-2 positive breast cancers, as the dual-inhibition profile mimics the efficacy of combination therapies.[1]
For Screening: Utilize Compound 14h as a benchmark for tubulin-binding assays due to its nanomolar potency.[1]
Protocol Adherence: Strictly control DMSO concentrations (<0.1%) in MTT assays to validate these sensitive IC50 values.
References
Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors. ResearchGate. Available at: [Link]
Recent Development of Quinoline Derivatives as Anticancer Agents: 2015–2022. ResearchGate. Available at: [Link]
Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition. RSC Advances. Available at: [Link]
The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. MDPI. Available at: [Link][1]
Validating EGFR inhibition profile of quinoline compounds
Title: Validating EGFR Inhibition Profile of Quinoline Compounds: A Comparative Technical Guide Executive Summary: The Quinoline Advantage While 4-anilinoquinazoline derivatives (e.g., Gefitinib, Erlotinib) established t...
Author: BenchChem Technical Support Team. Date: February 2026
Title: Validating EGFR Inhibition Profile of Quinoline Compounds: A Comparative Technical Guide
Executive Summary: The Quinoline Advantage
While 4-anilinoquinazoline derivatives (e.g., Gefitinib, Erlotinib) established the clinical baseline for EGFR inhibition, the quinoline-3-carbonitrile scaffold has emerged as a critical alternative for overcoming acquired resistance. Unlike the reversible binding typical of first-generation quinazolines, optimized quinolines (such as Pelitinib and Neratinib) frequently employ a Michael acceptor moiety to form a covalent bond with Cys797 in the ATP-binding pocket.
This guide provides a rigorous, self-validating framework for characterizing quinoline-based EGFR inhibitors. It moves beyond basic screening to deep mechanistic validation, comparing these compounds against industry standards to ensure data robustness.
Comparative Analysis: Quinoline vs. Quinazoline Scaffolds
The following table contrasts the physicochemical and pharmacological profiles of representative quinoline inhibitors against the quinazoline standard.
Feature
Gefitinib (Quinazoline)
Pelitinib / EKB-569 (Quinoline)
Neratinib / HKI-272 (Quinoline)
Binding Mode
Reversible (ATP Competitive)
Irreversible (Covalent)
Irreversible (Covalent)
Core Scaffold
4-anilinoquinazoline
3-cyanoquinoline
4-anilinoquinoline-3-carbonitrile
Key Target Residue
Met793 (H-bond)
Cys797 (Covalent via crotonamide)
Cys797 (Covalent via crotonamide)
EGFR WT IC50
~33 nM
~39 nM
~92 nM
T790M Activity
Poor (Resistance)
Moderate
Potent
HER2 Activity
Weak
Moderate
Potent (Dual inhibitor)
Solubility Profile
Moderate (pH dependent)
Improved Lipophilicity
High Lipophilicity
Data aggregated from SelleckChem and PubChem assays [1, 2, 3].
Mechanistic Visualization: The Quinoline Intervention
The diagram below illustrates the EGFR signaling cascade and the precise intervention point of irreversible quinoline inhibitors. Unlike reversible inhibitors that equilibrate, covalent quinolines permanently silence the receptor until new protein is synthesized.
Figure 1: Mechanism of irreversible EGFR inhibition by quinoline compounds targeting the ATP-binding pocket.[1]
To validate the intrinsic potency of a quinoline compound, we utilize the ADP-Glo™ Kinase Assay . This assay is superior to radiometric methods for high-throughput profiling because it directly quantifies the ADP product, offering a high signal-to-noise ratio.
Objective: Determine the IC50 of the quinoline compound against Recombinant Human EGFR.
Rationale: You must operate within the linear velocity phase of the enzyme. Run a standard curve to determine the optimal enzyme concentration (typically 0.5 - 2 ng/µL) that converts <20% of ATP to ADP.
Compound Preparation:
Prepare 3x serial dilutions of the quinoline compound in 100% DMSO.
Dilute 1:25 in 1X Kinase Buffer to ensure final DMSO concentration is <1% (DMSO tolerance of EGFR is typically ~2%, but <1% is safer to avoid solvent artifacts).
Reaction Assembly (384-well plate):
2 µL Kinase Buffer (Control) or Compound.
2 µL Enzyme (EGFR).
Incubation: 10 mins at RT. Why? Allows the inhibitor to access the binding pocket before competition with ATP begins.
Reference Standard: Include Gefitinib as a positive control. Its IC50 should fall within 2-fold of historical internal data (typically 2-5 nM in biochemical assays) [1].
Biochemical potency does not always translate to cellular efficacy due to membrane permeability. This protocol validates the compound's ability to inhibit EGFR Autophosphorylation (Y1068) in a cellular context.
Cell Model:A431 (Human epidermoid carcinoma) - High EGFR overexpression.
Workflow:
Seeding & Starvation:
Seed A431 cells (5x10^5 cells/well) in 6-well plates.
Crucial Step: Serum-starve (0.5% FBS) for 16-24 hours prior to treatment. Causality: High serum contains EGF, which creates high basal phosphorylation noise. Starvation synchronizes the cells.
Treatment:
Treat with Quinoline compound (Dose range: 10 nM - 1 µM) for 2 hours .
Stimulate with EGF (50-100 ng/mL) for the final 15 minutes .
Why? This tests the inhibitor's ability to block ligand-induced activation.
Lysis (The "Cold" Chain):
Place plates on ice immediately. Wash with ice-cold PBS.
Lyse in RIPA buffer supplemented with Protease/Phosphatase Inhibitor Cocktail (e.g., Na3VO4, NaF).
Integrity Check: Failure to add phosphatase inhibitors will result in false negatives (loss of p-EGFR signal).
Immunoblotting:
Primary Antibody 1: Phospho-EGFR (Tyr1068) (1:1000). Marker of activation.
Primary Antibody 2: Total EGFR (1:1000). Loading control.
Primary Antibody 3: β-Actin or GAPDH. Housekeeping control.
Quantification:
Normalize p-EGFR signal to Total EGFR signal.
Calculate % Inhibition relative to EGF-stimulated vehicle control.
Experimental Workflow Diagram
This flowchart outlines the logical progression from compound synthesis to validated hit.
Figure 2: Step-by-step validation logic for quinoline EGFR inhibitors.
References
BenchChem. (2025).[5] Head-to-head study of quinoline vs quinazoline derivatives in cancer research. Retrieved from
PubChem. (2025).[6] Neratinib Compound Summary. National Library of Medicine. Retrieved from
SelleckChem. (2025). Pelitinib (EKB-569) Datasheet. Retrieved from
Promega. (2025). ADP-Glo™ Kinase Assay Technical Manual. Retrieved from
Cell Signaling Technology. (2025). Western Blot Experimental Design Tips. Retrieved from
Executive Summary: The "Precautionary Principle" in Action Disposing of 3-methoxy-7,8-dihydroquinolin-5(6H)-one (Molecular Formula: ) requires a protocol that transcends standard "non-hazardous" assumptions.[1][2][3][4][...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Precautionary Principle" in Action
Disposing of 3-methoxy-7,8-dihydroquinolin-5(6H)-one (Molecular Formula:
) requires a protocol that transcends standard "non-hazardous" assumptions.[1][2][3][4][5][6] As a niche intermediate often utilized in antimalarial or kinase inhibitor synthesis, this compound lacks a ubiquitous, globally harmonized Safety Data Sheet (SDS).[5]
Therefore, we apply the General Duty Clause logic: Treat this substance as a functional analog to Quinoline—a known mutagen and aquatic toxin. [7][1][3]
This guide provides a self-validating disposal workflow designed to eliminate environmental leaching and personnel exposure risks.[3][4][5] The core directive is High-Temperature Incineration via a licensed hazardous waste contractor.[3][4][5] Under no circumstances should this compound enter municipal sewage systems.
Chemical Profile & Hazard Logic (The "Why")
To ensure safety, we must understand the molecule's behavior.[5] We categorize the disposal risks based on its structural pharmacophore.
Property
Data / Characteristic
Disposal Implication
Structure
Dihydroquinolinone core with methoxy substitution.[7][1][2][3][4][5][8]
Nitrogen-containing heterocycle; potential for forming toxic N-oxides if improperly treated.[1][2][3][4][5]
Can form salts with strong acids.[5][9] Do not mix with oxidizers (e.g., Nitric Acid) to prevent exothermic decomposition.[5]
Toxicity Class
Suspected Carcinogen / Aquatic Toxin (Inferred from Quinoline parent).[3][5][10]
Must be segregated from general refuse.[5] Zero-discharge to drains.[3][4][5][11][12]
Physical State
Typically a solid (powder) or viscous oil depending on purity.[3][5]
Requires double-containment to prevent particulate inhalation or surface contamination.[3][4][5]
Expert Insight: The 5(6H)-one ketone moiety adds stability compared to the fully aromatic quinoline, but the methoxy group increases electron density, potentially making the ring susceptible to electrophilic attack.[7][1][3][4][5] This reactivity profile mandates that we avoid mixing it with strong Lewis acids or oxidizers in the waste stream.[5]
Operational Disposal Protocol
A. Pre-Disposal Stabilization (Lab Scale)
Before moving waste to the central accumulation area, stabilize the material at the bench.[5]
Segregation:
Solids: Collect pure solid 3-methoxy-7,8-dihydroquinolin-5(6H)-one in a dedicated wide-mouth jar (HDPE or Glass). Label as "Toxic Solid - Organic." [3][4][5]
Liquids (Mother Liquors): If the compound is dissolved in solvents (e.g., DCM, Ethyl Acetate), segregate into "Halogenated" or "Non-Halogenated" waste streams based on the solvent carrier.[3][5] The compound itself does not dictate the halogen status, but the solvent does.[5]
Quenching (Reactive Intermediates):
If the waste contains residual reagents (e.g., aluminum chloride, borohydrides) from the synthesis step, quench carefully with methanol/ice before adding to the main waste container.[3][5]
Validation Check: Ensure no bubbling or heat generation occurs for 15 minutes before capping.
B. Packaging & Labeling
Container: Use UN-rated High-Density Polyethylene (HDPE) or amber glass containers.
The following diagram illustrates the logical flow for disposing of this compound depending on its physical state and mixture components.
Figure 1: Decision matrix for segregating and packaging quinolinone waste streams.[7][1][2][3][4][5] Note that incineration is the terminal disposal method for all streams to destroy the heterocyclic core.[5]
Regulatory Compliance & Waste Codes
While 3-methoxy-7,8-dihydroquinolin-5(6H)-one is not explicitly listed on the EPA's "P" or "U" lists (unlike its parent Quinoline, which can trigger specific waste listings depending on industrial source), it must be characterized by the generator.[1][3][4][5]
US (RCRA):
Characteristic Waste: If dissolved in flammable solvents (Flash point <60°C), assign D001 .[5]
Toxicity: Due to the lack of a specific TCLP limit, apply "Generator Knowledge" to classify as Toxic.
EU (EWC):
Classify under 16 05 06 * (laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals).[5]
Emergency Spill Procedures
In the event of a benchtop spill, immediate action is required to prevent aerosolization.[5]
Evacuate & PPE: Clear the immediate area. Don nitrile gloves (double-gloved recommended), lab coat, and safety goggles.[7][1][3][4][5] If powder is fine/dusty, use an N95 or P100 respirator.[5]
Containment:
Solids: Cover with wet paper towels to prevent dust generation.[5] Scoop into a disposal container.
Liquids: Surround with absorbent pads or vermiculite.[5] Do not use sawdust (potential reaction with oxidizers if present).[5]
Decontamination: Scrub the surface with a 10% Bleach solution followed by water.[5] The hypochlorite helps oxidize and degrade the quinoline ring structure.[5] Collect all cleanup materials as hazardous waste.[5]
References
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 49835902, 3-methoxy-7,8-dihydro-6H-quinolin-5-one.[1][2][3][4][5] Retrieved from [Link][1][3][4][5]
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[5] Retrieved from [Link][1][3][4][5]
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Waste Identification.[5] Retrieved from [Link]
ECHA (European Chemicals Agency). Guidance on the compilation of safety data sheets.[5] Retrieved from [Link]